Cbl-b-IN-27
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H30F3N5O3 |
|---|---|
Molecular Weight |
529.6 g/mol |
IUPAC Name |
(6R)-6-cyclopropyl-6-[3-[6-[[(3S)-3-methylpiperidin-1-yl]methyl]-3-oxo-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-2-yl]phenyl]-1,3-oxazinan-2-one |
InChI |
InChI=1S/C27H30F3N5O3/c1-17-4-3-11-33(14-17)15-18-12-22(27(28,29)30)23-32-35(25(37)34(23)16-18)21-6-2-5-20(13-21)26(19-7-8-19)9-10-31-24(36)38-26/h2,5-6,12-13,16-17,19H,3-4,7-11,14-15H2,1H3,(H,31,36)/t17-,26+/m0/s1 |
InChI Key |
UFYSXVVCYZMHCI-MRDQGFSESA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Cbl-b Inhibition in T Cell Activation: A Technical Guide on Cbl-b-IN-27
For Researchers, Scientists, and Drug Development Professionals
Abstract
The E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is a critical intracellular immune checkpoint that establishes the threshold for T cell activation. Its inhibition presents a promising therapeutic strategy to enhance anti-tumor immunity, particularly in environments with suboptimal co-stimulation. This technical guide provides an in-depth examination of the mechanism of action of Cbl-b inhibitors in T cells, with a focus on the potent small molecule inhibitor, Cbl-b-IN-27 . Due to the limited specific published data on this compound, this guide will leverage detailed mechanistic data from its structural and functional analog, NX-1607, to provide a comprehensive overview of the biological consequences of Cbl-b inhibition. This document details the underlying signaling pathways, presents quantitative data from relevant preclinical studies, outlines detailed experimental protocols for key assays, and provides visual diagrams to illustrate the core mechanisms.
Introduction: Cbl-b as a Master Regulator of T Cell Anergy
T cell activation is a tightly regulated process requiring two primary signals: Signal 1 through the T cell receptor (TCR) engaging with a peptide-MHC complex on an antigen-presenting cell (APC), and Signal 2, a co-stimulatory signal, most prominently delivered through the CD28 receptor. In the absence of CD28 co-stimulation, T cells can enter a state of unresponsiveness or anergy.
Cbl-b functions as a master gatekeeper in this process.[1][2] It is a RING finger E3 ubiquitin ligase that becomes activated downstream of the TCR signaling pathway, particularly when CD28 is not engaged.[1] Activated Cbl-b targets key components of the TCR signaling cascade for ubiquitination, leading to their functional inactivation or proteasomal degradation. This action effectively raises the threshold for T cell activation, enforcing the need for a strong co-stimulatory signal to overcome this negative regulation.[1][3] Key substrates of Cbl-b in T cells include:
-
Phospholipase C gamma 1 (PLCγ1): A critical enzyme that generates second messengers IP3 and DAG, leading to calcium mobilization and PKC activation.
-
Vav1: A guanine (B1146940) nucleotide exchange factor essential for actin cytoskeleton reorganization and TCR clustering.
-
PI3K (p85 subunit): A kinase involved in generating PIP3, which recruits downstream effectors like Akt and PDK1.
-
ZAP-70 and the TCR ζ-chain: Proximal kinases and receptor components crucial for initiating the signaling cascade.
By targeting these molecules, Cbl-b effectively dampens the entire T cell activation program, leading to a state of immune tolerance or anergy. Therefore, inhibiting Cbl-b is a rational strategy to lower this activation threshold, allowing for robust T cell responses even with weak co-stimulation, a condition often found within the tumor microenvironment.
This compound: A Potent Small Molecule Inhibitor
This compound is a potent small molecule inhibitor of the Cbl-b E3 ubiquitin ligase. While detailed studies on its specific cellular effects are not yet widely published, its biochemical potency has been established.
| Inhibitor | Target | Assay Type | IC50 | Reference |
| This compound | Cbl-b | Biochemical | 7 nM |
Table 1: Biochemical Potency of this compound.
The mechanism of action for this class of inhibitors involves binding to Cbl-b and preventing its E3 ligase activity, thereby rescuing the downstream signaling molecules from ubiquitination and degradation. The biological consequences of this inhibition are detailed in the following sections, using data from the well-characterized inhibitor NX-1607 as a representative model.
Mechanism of Action: How Cbl-b Inhibition Unleashes T Cell Function
Inhibition of Cbl-b by small molecules like this compound and its analog NX-1607 prevents the negative regulation of the TCR signaling cascade. This leads to a series of downstream events that culminate in enhanced T cell effector functions. The primary mechanism is the stabilization and sustained phosphorylation of key signaling intermediates.
Core Effect: Activation of the PLCγ1-MAPK/ERK Signaling Axis
Recent studies have elucidated that Cbl-b inhibition directly enhances the phosphorylation of PLCγ1, a primary Cbl-b substrate. This prevents its ubiquitination and degradation, leading to the sustained activation of the MAPK/ERK signaling pathway. This cascade is a central driver of T cell activation, proliferation, and cytokine production.
References
- 1. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Cbl-b in Natural Killer Cell Activation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Casitas B-lineage lymphoma-b (Cbl-b), an E3 ubiquitin ligase, is a critical intracellular checkpoint that negatively regulates the activation and effector functions of Natural Killer (NK) cells. Its inhibitory role is central to maintaining immune homeostasis and preventing autoimmunity, but it also presents a significant barrier to effective anti-tumor immunity. Upregulated upon cytokine or target cell engagement, Cbl-b attenuates NK cell signaling pathways through the ubiquitination and subsequent degradation of key signaling molecules. Genetic ablation or pharmacological inhibition of Cbl-b has been shown to significantly enhance NK cell cytotoxicity, cytokine production, and proliferation, making it a promising target for cancer immunotherapy. This guide provides an in-depth overview of the function of Cbl-b in NK cell activation, summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular and experimental frameworks.
Cbl-b Signaling in NK Cell Activation
Cbl-b functions as a crucial negative regulator of NK cell activity. Its expression is increased in response to activating signals, such as the cytokines IL-2 and IL-15, or upon interaction with tumor cells like K562, establishing a negative feedback loop.[1][2][3] This upregulation is mediated through the JAK-STAT and PI3K-AKT signaling pathways.[1][3] The primary mechanism of Cbl-b-mediated inhibition is its E3 ubiquitin ligase activity, which targets key signaling proteins for degradation or functional modulation.
The TAM/Cbl-b Inhibitory Axis
A major pathway for Cbl-b-mediated suppression involves the TAM family of receptor tyrosine kinases (Tyro3, Axl, and MerTK). These receptors are themselves negative regulators of NK cell function. The signaling cascade proceeds as follows:
-
TAM Receptor Ligation: The TAM ligand, Gas6, binds to TAM receptors on the NK cell surface.
-
Cbl-b Activation: This ligation event leads to the tyrosine phosphorylation and activation of Cbl-b.
-
Ubiquitination of Downstream Targets: Activated Cbl-b then ubiquitinates downstream signaling molecules. A key substrate in this pathway is the Linker for Activation of T cells (LAT1) , an essential transmembrane adaptor protein for NK cell activating receptor signaling. Cbl-b-mediated ubiquitination marks LAT1 for proteasomal degradation.
-
Signal Dampening: The degradation of LAT1 disrupts the formation of the signaling complex required for NK cell activation, thereby suppressing functions like IFN-γ production and degranulation.
Cbl-b also directly ubiquitinates the TAM receptors themselves, promoting their internalization and degradation, which adds another layer to this complex regulatory feedback loop. In human NK cells, MerTK is the predominantly expressed TAM receptor, and its phosphorylation, which is regulated by Cbl-b, is critical for the suppressive signaling.
Other Substrates and Pathways
Drawing parallels from T-cell biology, Cbl-b is known to target several other critical signaling molecules, and evidence suggests these are also relevant in NK cells:
-
Vav1: A guanine (B1146940) nucleotide exchange factor crucial for cytoskeletal rearrangement and cytotoxicity. Cbl-b can control the phosphorylation state of Vav1.
-
PI3K: Cbl-b can ubiquitinate the p85 regulatory subunit of PI3K, inhibiting its activity.
-
PLC-γ1/γ2: These phospholipases are critical for downstream signaling leading to calcium mobilization and effector functions. They are known targets of Cbl-mediated ubiquitination.
The culmination of these actions is the establishment of a high activation threshold for NK cells, which must be overcome for a potent anti-tumor response.
Caption: Cbl-b signaling pathway in NK cell activation and inhibition.
Quantitative Data Summary
Ablation or knockdown of Cbl-b leads to a marked increase in NK cell effector functions. The following tables summarize key quantitative findings from published studies.
Table 1: Effects of Cbl-b Knockdown (siRNA) in Human NK Cells
| Parameter Measured | Condition | Fold Increase (vs. Control) | Reference |
| Secreted Granzyme B | IL-15 Stimulation | 2.6-fold | |
| Intracellular IFN-γ | IL-15 Stimulation | 2.5-fold | |
| Secreted IFN-γ | IL-15 Stimulation | 10-fold | |
| Cytotoxicity | Against AML cell lines (E:T 40:1) | Significant increase |
Table 2: Effects of Cbl-b Knockout (KO) in Murine and Human-derived NK Cells
| Cell Type | Parameter Measured | Fold Increase (vs. Wild-Type) | Reference |
| Murine CD4+/CD8+ T-cells | IL-2 and IFN-γ Secretion | 5 to 10-fold | |
| Placental CD34+ derived NK (PNK) cells | Cell Expansion (35 days) | >2000-fold | |
| Murine NK cells | Cytotoxicity & IFN-γ/Perforin release | Enhanced |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of Cbl-b in NK cells.
Isolation of Primary Human NK Cells from PBMCs
This protocol describes the isolation of untouched NK cells from peripheral blood mononuclear cells (PBMCs) using negative selection.
Principle: PBMCs are first isolated from whole blood by density gradient centrifugation. NK cells are then purified by magnetically labeling and depleting all non-NK cells (T cells, B cells, monocytes, etc.).
Materials:
-
Human peripheral blood
-
Ficoll-Paque or Lymphoprep
-
PBS (Phosphate-Buffered Saline)
-
MACS Buffer (PBS supplemented with 0.5% BSA and 2 mM EDTA)
-
Human NK Cell Isolation Kit (e.g., Miltenyi Biotec)
-
LS Columns and MACS Separator
Procedure:
-
PBMC Isolation: a. Dilute whole blood 1:1 with PBS. b. Carefully layer the diluted blood over Ficoll-Paque in a conical tube. c. Centrifuge at 800 x g for 20 minutes at room temperature with the brake off. d. Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs. e. Wash PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Negative Selection of NK Cells: a. Resuspend the PBMC pellet in MACS buffer at a concentration of 1x10⁸ cells/mL. b. Add the Biotin-Antibody Cocktail (containing antibodies against non-NK cells) and incubate for 5-10 minutes at 4°C. c. Add Anti-Biotin MicroBeads and incubate for an additional 10-15 minutes at 4°C. d. Wash the cells by adding 10-20 volumes of MACS buffer and centrifuge at 300 x g for 10 minutes. e. Resuspend the cell pellet in 500 µL of MACS buffer. f. Place an LS column in the magnetic field of a MACS separator and equilibrate with 3 mL of MACS buffer. g. Apply the cell suspension to the column. h. Collect the unlabeled cells that pass through the column. This fraction contains the enriched, untouched NK cells. i. Wash the column three times with MACS buffer and collect the flow-through with the NK cells.
-
Cell Counting and Viability: Count the purified NK cells using a hemocytometer and assess viability with Trypan Blue. Purity should be assessed by flow cytometry (CD3-CD56+).
Caption: Workflow for primary human NK cell isolation.
siRNA-Mediated Knockdown of Cbl-b in Primary NK Cells
This protocol details the transient knockdown of Cbl-b expression using small interfering RNA (siRNA) delivered by electroporation (Nucleofection).
Principle: A short, double-stranded RNA molecule complementary to the Cbl-b mRNA is introduced into NK cells. This triggers the RNA interference (RNAi) pathway, leading to the degradation of the target mRNA and subsequent reduction in Cbl-b protein expression.
Materials:
-
Purified primary human NK cells
-
Cbl-b specific siRNA and non-targeting control (Scrambled) siRNA
-
Human NK Cell Nucleofector® Kit (Lonza)
-
Amaxa® Nucleofector® Device
-
Culture medium (e.g., RPMI + 10% FBS + IL-2)
Procedure:
-
Cell Preparation: Resuspend 2x10⁶ purified NK cells in 100 µL of room temperature Human NK Cell Nucleofector® Solution.
-
siRNA Addition: Add the Cbl-b siRNA or control siRNA (final concentration typically 1-2 µM) to the cell suspension and mix gently.
-
Nucleofection: a. Transfer the cell/siRNA mixture to a certified cuvette, avoiding air bubbles. b. Place the cuvette into the Nucleofector® device. c. Select the appropriate pre-optimized program for human NK cells (e.g., U-001 or as recommended by the manufacturer) and start the electroporation.
-
Cell Recovery: a. Immediately after electroporation, add 500 µL of pre-warmed culture medium to the cuvette. b. Gently transfer the entire sample into a pre-warmed 24-well plate containing culture medium. c. Incubate at 37°C, 5% CO₂.
-
Analysis: Analyze Cbl-b protein knockdown by Western blot and assess functional consequences (e.g., cytotoxicity, cytokine production) 48-72 hours post-transfection.
Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay
This is the gold-standard assay to measure NK cell-mediated cytotoxicity.
Principle: Target cells (e.g., K562 tumor cells) are labeled with radioactive ⁵¹Cr. When NK cells lyse the target cells, the ⁵¹Cr is released into the supernatant. The amount of radioactivity in the supernatant is proportional to the degree of cell lysis.
Materials:
-
Effector cells (NK cells)
-
Target cells (e.g., K562)
-
⁵¹Cr (Sodium Chromate)
-
Complete culture medium
-
96-well V-bottom plate
-
Triton X-100 (for maximum release)
-
Gamma counter
Procedure:
-
Target Cell Labeling: a. Resuspend 1x10⁶ target cells in 50 µL of medium. b. Add 100 µCi of ⁵¹Cr and incubate for 1-1.5 hours at 37°C, mixing every 20 minutes. c. Wash the labeled cells three times with a large volume of medium to remove unincorporated ⁵¹Cr. d. Resuspend the cells at 1x10⁵ cells/mL.
-
Assay Setup: a. Plate 100 µL of target cells into each well of a 96-well plate (10,000 cells/well). b. Prepare serial dilutions of effector cells (NK cells) to achieve various Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1). c. Add 100 µL of the effector cell suspension to the appropriate wells. Each E:T ratio should be performed in triplicate. d. Spontaneous Release Control: Add 100 µL of medium only to target cells (no effectors). e. Maximum Release Control: Add 100 µL of medium containing 2% Triton X-100 to target cells.
-
Incubation: Centrifuge the plate at 50 x g for 3 minutes to initiate cell contact and incubate for 4 hours at 37°C.
-
Harvesting and Counting: a. Centrifuge the plate at 200 x g for 5 minutes. b. Carefully harvest 100 µL of supernatant from each well and transfer to counting tubes. c. Measure the radioactivity (counts per minute, CPM) in a gamma counter.
-
Calculation:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Caption: Workflow for the ⁵¹Cr Release Cytotoxicity Assay.
Conclusion and Future Directions
Cbl-b is unequivocally a potent negative regulator of NK cell activation. Its role as an E3 ubiquitin ligase, particularly within the TAM receptor signaling axis, establishes a critical checkpoint that limits anti-tumor immunity. The significant enhancement of NK cell effector functions observed upon Cbl-b inhibition underscores its potential as a therapeutic target. For drug development professionals, small molecule inhibitors that disrupt the E3 ligase activity of Cbl-b represent a promising avenue for novel immunotherapies. Future research should focus on further elucidating the complete network of Cbl-b substrates in NK cells and exploring the synergistic potential of Cbl-b inhibitors with other immunotherapeutic modalities, such as checkpoint blockade and CAR-NK cell therapies. A thorough understanding of the molecular mechanisms governed by Cbl-b will be paramount to unlocking the full therapeutic potential of NK cells in oncology.
References
Discovery and synthesis of Cbl-b-IN-27
An In-Depth Technical Guide to the Discovery and Synthesis of Cbl-b-IN-27, a Novel Inhibitor of the Cbl-b E3 Ubiquitin Ligase
Introduction
The Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is a RING finger E3 ubiquitin ligase that plays a critical role in regulating immune cell activation.[1] It functions as a negative regulator in T cells, natural killer (NK) cells, and B cells.[1][2] Genetic knockout of Cbl-b in mice has been shown to lead to hyperactive T-cells and subsequent inhibition of tumor growth, highlighting Cbl-b as a promising therapeutic target in immuno-oncology.[1] Small molecule inhibitors of Cbl-b offer a potential therapeutic strategy to enhance the body's anti-tumor immune response.[1] This document provides a comprehensive overview of the discovery, synthesis, and characterization of a novel Cbl-b inhibitor, herein designated as this compound.
Discovery of this compound
The discovery of this compound stemmed from a high-throughput screening (HTS) campaign aimed at identifying small molecules that could bind to Cbl-b and modulate its E3 ligase activity.[2] The screening efforts led to the identification of several series of compounds, including a promising benzodiazepine (B76468) series.[1]
Screening Cascade:
A multi-step screening process was employed to identify and validate potential Cbl-b inhibitors.
Screening and optimization workflow for this compound.
Initial hits from the HTS were validated through a series of biophysical and biochemical assays to confirm direct binding to Cbl-b and inhibition of its ligase function.[3] Promising compounds were then advanced to cellular assays to assess their ability to enhance T-cell activation, a key downstream effect of Cbl-b inhibition.[1]
Synthesis of this compound
While the precise synthetic route for a compound designated "this compound" is not publicly available, a representative synthesis for a potent benzodiazepine-based Cbl-b inhibitor (compound 25 from a cited study) is presented below.[1] This multi-step synthesis involves the construction of the core benzodiazepine scaffold followed by functional group modifications to optimize potency and pharmacokinetic properties.
Representative Synthetic Scheme:
The synthesis of the benzodiazepine core typically involves the condensation of a substituted 2-aminobenzophenone (B122507) with an amino acid derivative, followed by cyclization. Subsequent modifications are then introduced to explore the structure-activity relationship (SAR).
(Note: A detailed, step-by-step synthetic protocol is beyond the scope of this summary but can be found in the referenced literature for analogous compounds.)
Mechanism of Action
This compound is an allosteric inhibitor that binds to the tyrosine kinase binding domain (TKBD) and the linker helix region (LHR) of Cbl-b.[4] This binding event locks the protein in its inactive, "closed" conformation.[4] In the inactive state, the RING domain, which is responsible for recruiting the E2 ubiquitin-conjugating enzyme, is masked, thereby preventing the ubiquitination of downstream target proteins.[1][4]
Mechanism of Cbl-b inhibition by this compound.
By preventing the ubiquitination and subsequent degradation of key signaling proteins in the T-cell receptor (TCR) pathway, such as ZAP70 and PLCγ1, this compound lowers the threshold for T-cell activation.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds based on published findings for potent Cbl-b inhibitors.[1][6]
Table 1: In Vitro Potency
| Assay | IC50 / EC50 (nM) | Description |
| Cbl-b Inhibition (Biochemical) | 30 | Inhibition of Cbl-b E3 ligase activity.[6] |
| IL-2 Production (Jurkat T-cells) | 230 | Induction of Interleukin-2 production in a T-cell line.[6] |
| T-cell Activation | Low nanomolar | Increase in T-cell activation markers upon TCR stimulation.[2] |
Table 2: Pharmacokinetic Properties (Rodent)
| Parameter | Value | Species |
| Oral Bioavailability | 15-19% | Mouse, Rat[6] |
| Intravenous Half-life | 0.3-0.45 h | Mouse, Rat[6] |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
Cbl-b Ubiquitination Assay (Biochemical)
This assay measures the ability of an inhibitor to prevent the auto-ubiquitination of Cbl-b or the ubiquitination of a substrate.
-
Reaction Mixture Preparation: A reaction buffer containing recombinant Cbl-b, E1 activating enzyme, E2 conjugating enzyme (UbcH5b), ubiquitin, and ATP is prepared.
-
Inhibitor Incubation: this compound or a vehicle control is added to the reaction mixture and incubated to allow for binding to Cbl-b.
-
Reaction Initiation: The ubiquitination reaction is initiated by the addition of ATP.
-
Quenching and Detection: The reaction is stopped after a defined period. The level of ubiquitination is detected, often through methods like western blotting for poly-ubiquitin chains or by using fluorescence resonance energy transfer (FRET) based assays.[3]
T-Cell Activation Assay (Cellular)
This assay assesses the functional consequence of Cbl-b inhibition in a cellular context.
-
Cell Culture: Jurkat T-cells or primary human T-cells are cultured under standard conditions.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or a vehicle control.
-
T-Cell Stimulation: T-cell activation is induced by stimulating the T-cell receptor (TCR), typically using anti-CD3 and anti-CD28 antibodies.
-
Endpoint Measurement: After an incubation period (e.g., 24 hours), the supernatant is collected, and the concentration of secreted Interleukin-2 (IL-2), a key cytokine indicating T-cell activation, is measured by ELISA.[1]
Signaling Pathways
Cbl-b is a crucial negative regulator of the T-cell receptor (TCR) signaling pathway.[7] Inhibition of Cbl-b by this compound enhances this signaling cascade, leading to a more robust immune response.
Simplified T-cell receptor signaling pathway and the role of Cbl-b.
Conclusion
This compound represents a potent and selective inhibitor of the Cbl-b E3 ubiquitin ligase. By locking Cbl-b in an inactive conformation, it effectively removes a key brake on T-cell activation. The promising in vitro and cellular activity, coupled with acceptable pharmacokinetic properties in preclinical models, underscores the potential of Cbl-b inhibitors as a novel class of cancer immunotherapies. Further optimization and in vivo studies are warranted to fully elucidate the therapeutic potential of this compound series.
References
- 1. Discovery of a Novel Benzodiazepine Series of Cbl-b Inhibitors for the Enhancement of Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and optimization of CBL-B inhibitors - American Chemical Society [acs.digitellinc.com]
- 3. nurixtx.com [nurixtx.com]
- 4. biorxiv.org [biorxiv.org]
- 5. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel Cbl-b inhibitors for targeted cancer immunotherapy | BioWorld [bioworld.com]
- 7. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
Cbl-b Signaling Pathway in Cancer Immunity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that has emerged as a critical intracellular immune checkpoint, playing a pivotal role in regulating the threshold for T-cell activation and maintaining peripheral immune tolerance.[1][2][3] Its function as a negative regulator of both innate and adaptive immunity makes it a compelling target for cancer immunotherapy.[4][5] Overexpression of Cbl-b within the tumor microenvironment can lead to an immunosuppressive landscape, allowing tumors to evade immune surveillance.[5] Conversely, the inhibition or genetic ablation of Cbl-b has been shown to unleash potent anti-tumor immune responses, making it a promising strategy to overcome resistance to existing immunotherapies.[5][6] This technical guide provides a comprehensive overview of the Cbl-b signaling pathway in cancer immunity, detailing its molecular mechanisms, experimental methodologies to study its function, and the therapeutic potential of its inhibition.
The Cbl-b Signaling Pathway: A Master Regulator of Immune Activation
Cbl-b exerts its regulatory function primarily through its E3 ubiquitin ligase activity, targeting key signaling molecules for ubiquitination and subsequent degradation or functional alteration.[7] This process is central to establishing the activation threshold of T lymphocytes and other immune cells.
Cbl-b in T-Cell Receptor (TCR) and CD28 Co-stimulatory Signaling
Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), a cascade of signaling events is initiated. Cbl-b acts as a crucial gatekeeper in this process. In the absence of a co-stimulatory signal from CD28, Cbl-b is recruited to the TCR signaling complex where it ubiquitinates and targets several key proteins for degradation, leading to T-cell anergy or tolerance.[8][9]
Key substrates of Cbl-b in the TCR signaling pathway include:
-
Phospholipase C-γ1 (PLC-γ1): Cbl-b-mediated ubiquitination of PLC-γ1 impairs its activation, leading to reduced calcium mobilization, a critical step in T-cell activation.[10]
-
Protein Kinase C-θ (PKC-θ): Cbl-b targets PKC-θ for ubiquitination, which is a key kinase in the TCR signaling cascade.[11][12][13]
-
p85 subunit of Phosphoinositide 3-kinase (PI3K): Cbl-b ubiquitinates the p85 regulatory subunit of PI3K, which prevents its recruitment to CD28 and the TCR complex, thereby dampening downstream signaling.[7][8][10][14][15] This regulation is proteolysis-independent and serves to modify protein recruitment.[6][14]
The co-stimulatory signal provided by the interaction of CD28 on the T-cell with B7 ligands on the APC is critical for overcoming Cbl-b-mediated inhibition. CD28 signaling leads to the phosphorylation and subsequent ubiquitination and degradation of Cbl-b itself, a process mediated by PKC-θ.[11][13] This relieves the negative regulation and allows for full T-cell activation, proliferation, and cytokine production.
Cbl-b in Natural Killer (NK) Cell Function
Cbl-b also plays a significant role in regulating the activity of Natural Killer (NK) cells, which are crucial components of the innate immune system with potent anti-tumor functions. Inhibition of Cbl-b has been shown to enhance NK cell-mediated cytotoxicity and cytokine production.[16]
Quantitative Data on Cbl-b in Cancer Immunity
The following tables summarize key quantitative data from preclinical studies investigating the role of Cbl-b in cancer immunity.
Table 1: In Vitro Inhibitory Activity of Cbl-b Inhibitors
| Compound | Assay | IC50 | Reference |
| Compound [I] | Cbl-b ubiquitination | 30 nM | [17] |
| Agelasines W-Y | Cbl-b ubiquitination | 57-72 µM | [18] |
| Ageliferins | Cbl-b ubiquitination | 18-35 µM | [18] |
| NX-1607 | Cbl-b activity (HTRF) | Data presented as concentration-dependent inhibition, specific IC50 not stated | [19] |
| NTX-001 | Cbl-b binding and phosphorylation | Potent inhibition observed, specific IC50 not stated | [6] |
Table 2: Anti-Tumor Efficacy of Cbl-b Knockout/Inhibition in Syngeneic Mouse Models
| Mouse Model | Tumor Cell Line | Treatment/Genetic Modification | Tumor Growth Inhibition | Reference |
| C57BL/6 | B16ova Melanoma | Cbl-b knockout | Significant reduction in tumor volume compared to wild-type. | [20] |
| C57BL/6 | MC38 Colon Adenocarcinoma | Cbl-b knockout | Reduced tumor growth. | [5] |
| BALB/c | CT26 Colon Carcinoma | NTX-001 (Cbl-b inhibitor) | Dose-dependent anti-tumor activity. | [6] |
| UVB-induced | Skin Carcinoma | Cbl-b knockout | Over 80% of Cbl-b-/- mice spontaneously rejected tumors. | [5] |
| C57BL/6 | B16 Melanoma | Cbl-b knockout | Delayed tumor growth. | [21] |
| BALB/c | CT26 Colon Carcinoma | Cbl-b inhibitor | Anti-tumor activity observed. | [21] |
| C57BL/6 | H22 Hepatocellular Carcinoma | Cbl-b inhibitor | Anti-tumor activity observed. | [21] |
Table 3: Effect of Cbl-b Deficiency on T-Cell Cytokine Production
| T-Cell Type | Condition | Cytokine | Fold Increase/Change | Reference |
| CD4+ T-cells | Cbl-b knockout | IL-2 | Significantly increased production. | [3][22] |
| CD8+ T-cells | Cbl-b knockout | IFN-γ | Markedly augmented production. | [23] |
| CD4+ T-cells | Cbl-b knockout | IFN-γ, TNF-α, IL-4, IL-10, IL-13, IL-17A | Increased secretion. | [22] |
| CD8+ T-cells | Cbl-b knockout | IL-2 | Increased intracellular expression. | [23] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of Cbl-b's role in cancer immunity. Below are protocols for key experiments cited in the literature.
In Vitro Ubiquitination Assay for Cbl-b
This protocol is designed to assess the E3 ubiquitin ligase activity of Cbl-b on a specific substrate.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5b)
-
Recombinant human Cbl-b (E3 ligase)
-
Recombinant substrate protein (e.g., PLC-γ1, PKC-θ, p85)
-
Ubiquitin
-
ATP
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies: anti-ubiquitin, anti-substrate, anti-Cbl-b
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in ubiquitination buffer: E1 enzyme (e.g., 50 nM), E2 enzyme (e.g., 200 nM), ubiquitin (e.g., 10 µM), and the substrate protein (e.g., 1 µM).
-
Initiation: Add ATP to a final concentration of 2 mM to initiate the reaction. As a negative control, set up a parallel reaction without ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Western Blotting: Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated substrate bands, which will appear as a high-molecular-weight smear or ladder. Confirm the presence of the substrate and Cbl-b using specific antibodies.
T-Cell Activation Assay
This assay measures the activation of T-cells in response to TCR and co-stimulatory signals.
Materials:
-
Purified human or mouse T-cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin)
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)
-
Cell proliferation dye (e.g., CFSE)
-
Flow cytometer
-
ELISA kits for cytokine quantification (e.g., IL-2, IFN-γ)
Procedure:
-
Cell Preparation: Isolate T-cells from peripheral blood mononuclear cells (PBMCs) or splenocytes using negative selection kits.
-
Stimulation:
-
Plate-bound antibodies: Coat a 96-well plate with anti-CD3 antibody (e.g., 1-10 µg/mL) overnight at 4°C. Wash the plate and add T-cells along with soluble anti-CD28 antibody (e.g., 1-5 µg/mL).
-
Bead-conjugated antibodies: Add anti-CD3/CD28-coated beads to the T-cell suspension at a specified bead-to-cell ratio (e.g., 1:1).
-
-
Culture: Culture the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Analysis:
-
Proliferation: Stain cells with a proliferation dye like CFSE before stimulation and analyze its dilution by flow cytometry after culture.
-
Activation Markers: Stain cells with fluorescently labeled antibodies against activation markers (e.g., CD25, CD69) and analyze by flow cytometry.
-
Cytokine Production: Collect the culture supernatant and measure the concentration of cytokines like IL-2 and IFN-γ using ELISA.
-
Syngeneic Mouse Tumor Model for Evaluating Cbl-b Inhibitors
This in vivo model is used to assess the anti-tumor efficacy of Cbl-b inhibitors in an immunocompetent host.
Materials:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cell line (e.g., B16 melanoma, CT26 colon carcinoma)
-
Cbl-b inhibitor formulation for in vivo administration (e.g., oral gavage, intraperitoneal injection)
-
Calipers for tumor measurement
-
Flow cytometry reagents for immunophenotyping tumor-infiltrating lymphocytes (TILs)
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in PBS) into the flank of the mice.
-
Treatment: Once tumors are palpable (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Administer the Cbl-b inhibitor or vehicle control according to a predetermined schedule (e.g., daily oral gavage).
-
Tumor Monitoring: Measure tumor volume with calipers every 2-3 days. The formula (Length x Width²) / 2 is commonly used.
-
Endpoint Analysis: At the end of the study (based on tumor size or a predetermined time point), euthanize the mice.
-
Immunophenotyping (Optional): Excise the tumors and prepare single-cell suspensions. Stain the cells with antibodies against immune cell markers (e.g., CD3, CD4, CD8, NK1.1, FoxP3) to analyze the composition of TILs by flow cytometry.
Therapeutic Implications and Future Directions
The critical role of Cbl-b as a negative regulator of anti-tumor immunity has positioned it as a highly attractive target for cancer immunotherapy.[8] Small molecule inhibitors of Cbl-b, such as NX-1607 and NTX-001, are currently in preclinical and clinical development and have shown promising results in enhancing immune cell activity and inhibiting tumor growth.[1][6]
Key therapeutic strategies targeting Cbl-b include:
-
Monotherapy: Cbl-b inhibitors as single agents have demonstrated efficacy in preclinical models, suggesting their potential to activate a broad anti-tumor immune response.[6][21]
-
Combination Therapy: Combining Cbl-b inhibitors with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1/PD-L1), may lead to synergistic effects and overcome resistance to existing treatments.[21]
-
Adoptive Cell Therapy: Genetically modifying T-cells or NK-cells to reduce or eliminate Cbl-b expression could enhance their persistence and effector function in adoptive cell transfer therapies.[5]
Future research will focus on optimizing the therapeutic window of Cbl-b inhibitors to maximize anti-tumor efficacy while minimizing potential autoimmune-related side effects. Furthermore, the identification of predictive biomarkers will be crucial for selecting patients who are most likely to benefit from Cbl-b-targeted therapies. The continued exploration of the Cbl-b signaling pathway and its intricate interactions within the tumor microenvironment will undoubtedly pave the way for novel and more effective cancer immunotherapies.
References
- 1. oncotarget.com [oncotarget.com]
- 2. A novel CBL-Bflox/flox mouse model allows tissue-selective fully conditional CBL/CBL-B double-knockout: CD4-Cre mediated CBL/CBL-B deletion occurs in both T-cells and hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cyagen.com [cyagen.com]
- 4. Tumor rejection in Cblb−/− mice depends on IL-9 and Th9 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cbl-b, a RING-type E3 ubiquitin ligase, targets phosphatidylinositol 3-kinase for ubiquitination in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Loss of Cbl–PI3K Interaction Enhances Osteoclast Survival due to p21-Ras Mediated PI3K Activation Independent of Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PKC-theta modulates the strength of T cell responses by targeting Cbl-b for ubiquitination and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Proteolysis-independent regulation of PI3K by Cbl-b-mediated ubiquitination in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Production of intracellular IL-2, TNF-alpha, and IFN-gamma by T cells in B-CLL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of novel Cbl-b inhibitors for targeted cancer immunotherapy | BioWorld [bioworld.com]
- 17. researchgate.net [researchgate.net]
- 18. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. Overproduction of IFNγ by Cbl-b–Deficient CD8+ T Cells Provides Resistance against Regulatory T Cells and Induces Potent Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
The Role of Cbl-b in Immune Tolerance and Anergy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Casitas B-lineage lymphoma-b (Cbl-b) is a crucial E3 ubiquitin ligase that functions as a master negative regulator of immune responses. It plays a pivotal role in establishing and maintaining peripheral immune tolerance and inducing T-cell anergy, a state of unresponsiveness to antigen stimulation. By targeting key signaling molecules for ubiquitination and subsequent degradation, Cbl-b effectively raises the threshold for T-cell activation, thereby preventing inappropriate immune reactions against self-antigens and commensal microflora. The absence or inhibition of Cbl-b leads to a breakdown in these regulatory mechanisms, resulting in T-cell hyperactivation, resistance to anergy induction, and a heightened susceptibility to autoimmune diseases. This technical guide provides an in-depth exploration of the molecular mechanisms of Cbl-b, its role in immune signaling pathways, quantitative data on its functional impact, and detailed experimental protocols for its study. The critical role of Cbl-b in immune regulation makes it a compelling target for the development of novel immunomodulatory therapies for a range of conditions, from autoimmune disorders to cancer.
Introduction to Cbl-b and its E3 Ubiquitin Ligase Function
Cbl-b is a member of the Cbl family of proteins, which are characterized by a conserved N-terminal region containing a tyrosine kinase binding (TKB) domain, a RING (Really Interesting New Gene) finger domain, and a proline-rich region.[1] The RING finger domain confers E3 ubiquitin ligase activity, enabling Cbl-b to catalyze the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to specific lysine (B10760008) residues on target proteins.[2] This ubiquitination can lead to various downstream consequences for the substrate, including proteasomal degradation, altered subcellular localization, or modulation of protein-protein interactions.[3]
Cbl-b's role as a negative regulator is primarily executed through its E3 ligase activity, which is tightly controlled.[4] Upon T-cell receptor (TCR) engagement without adequate co-stimulation, Cbl-b expression is upregulated, contributing to the induction of an anergic state.[5] Conversely, strong co-stimulatory signals, such as those through CD28, lead to the phosphorylation, ubiquitination, and subsequent degradation of Cbl-b itself, thus lowering the activation threshold.[4][6]
Molecular Mechanisms of Cbl-b in T-cell Anergy and Tolerance
Cbl-b enforces immune tolerance by targeting a multitude of signaling molecules downstream of the T-cell receptor (TCR) and co-stimulatory receptors like CD28. By ubiquitinating these key proteins, Cbl-b effectively dampens the activating signals required for a productive T-cell response.
Negative Regulation of TCR Signaling
Upon TCR engagement, a cascade of phosphorylation events initiates T-cell activation. Cbl-b intervenes at several critical junctures in this pathway:
-
Phospholipase C-γ1 (PLC-γ1): Cbl-b targets PLC-γ1 for ubiquitination, which impairs its activation and subsequent downstream signaling events, including calcium mobilization and NFAT activation.[7][8] The loss of Cbl-b rescues the reduced calcium influx observed in anergic T-cells.[8]
-
Protein Kinase C-θ (PKC-θ): PKC-θ is another crucial signaling molecule downstream of the TCR that is targeted by Cbl-b for ubiquitination and degradation in anergic T-cells.[4]
-
Vav1: Cbl-b negatively regulates the guanine (B1146940) nucleotide exchange factor Vav1, which is essential for actin cytoskeletal rearrangement and T-cell activation.[9]
-
PI3K/Akt Pathway: Cbl-b has been shown to target the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K) for ubiquitination, thereby inhibiting the PI3K/Akt signaling pathway, which is critical for T-cell proliferation and survival.[10]
The Interplay with Co-stimulatory and Co-inhibitory Signals
The activity of Cbl-b is intricately regulated by the balance of co-stimulatory and co-inhibitory signals:
-
CD28: Co-stimulation through the CD28 receptor leads to the phosphorylation and degradation of Cbl-b, effectively removing this negative regulatory brake and allowing for robust T-cell activation.[6][11] In the absence of Cbl-b, the requirement for CD28 co-stimulation for T-cell proliferation and IL-2 production is uncoupled.[12][13]
-
CTLA-4: In contrast, the co-inhibitory receptor CTLA-4 promotes the expression and stability of Cbl-b, contributing to its role in maintaining T-cell tolerance.[4][6]
This dynamic regulation of Cbl-b by co-stimulatory and co-inhibitory pathways places it at the heart of the decision-making process for T-cell activation versus tolerance.
Quantitative Impact of Cbl-b on T-cell Function
The functional consequences of Cbl-b's regulatory role are profound, as demonstrated by studies using Cbl-b deficient (Cbl-b-/-) mice and in vitro cell-based assays.
Table 1: Effect of Cbl-b Deficiency on T-Cell Proliferation
| Experimental System | Stimulation Condition | Observation in Cbl-b-/- vs. Wild-Type (WT) T-cells | Reference |
| Murine CD4+ T-cells | Anti-CD3 | Hyperproliferation | [13] |
| Murine CD4+ T-cells | Anti-CD3 + Anti-CD28 | Comparable proliferation to WT | [12] |
| Human CD4+ T-cells (CBLB-KO) | Anti-CD3 | Hyperproliferative | [14] |
| Murine CD4+ T-cells (anergy induction) | Ionomycin (B1663694) pre-treatment, then anti-CD3 + anti-CD28 | Resistant to anergy-induced suppression of proliferation | [15] |
Table 2: Effect of Cbl-b Deficiency on Cytokine Production
| Cytokine | Experimental System | Stimulation Condition | Observation in Cbl-b-/- vs. Wild-Type (WT) T-cells | Reference |
| IL-2 | Murine CD4+ T-cells | Anti-CD3 | Significantly increased production | [13][16] |
| IL-2 | Human CD4+ T-cells (CBLB-KO) | Anti-CD3 | Excessive production | [14] |
| IFN-γ | Murine CD8+ T-cells | In vitro suppression assay | Increased intracellular expression | [17] |
| Various | Human CD4+ T-cells (CBLB-KO) | Treg suppression assay | Overproduction of cytokines | [14] |
Experimental Protocols
In Vitro T-cell Anergy Induction
This protocol describes a common method for inducing anergy in T-cells in vitro using the calcium ionophore ionomycin. Anergic T-cells are characterized by their inability to proliferate and produce IL-2 upon subsequent TCR stimulation.
Materials:
-
Purified CD4+ T-cells from wild-type and Cbl-b-/- mice
-
Ionomycin (e.g., from Sigma-Aldrich)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)
-
96-well cell culture plates
-
[³H]-thymidine or other proliferation assay reagents (e.g., CFSE)
-
ELISA kit for IL-2 quantification
Procedure:
-
Activate purified CD4+ T-cells by culturing them with plate-bound anti-CD3 (e.g., 5 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL) for 48-72 hours.
-
Wash the activated T-cells and rest them in complete RPMI-1640 medium for 24 hours.
-
To induce anergy, incubate the rested T-cells with varying concentrations of ionomycin (e.g., 0.1-1 µM) in complete RPMI-1640 medium for 16-24 hours.[15] Include a no-ionomycin control.
-
Thoroughly wash the cells to remove the ionomycin.
-
Re-stimulate the T-cells with plate-bound anti-CD3 and anti-CD28 antibodies.
-
For proliferation assay: After 48 hours of re-stimulation, pulse the cells with [³H]-thymidine for the final 8-12 hours and measure incorporation, or analyze CFSE dilution by flow cytometry.
-
For IL-2 measurement: Collect supernatants after 24 hours of re-stimulation and measure IL-2 concentration by ELISA.
Expected Outcome: Wild-type T-cells treated with ionomycin will exhibit significantly reduced proliferation and IL-2 production upon re-stimulation compared to the no-ionomycin control. Cbl-b-/- T-cells will be resistant to this anergy induction and will show robust proliferation and IL-2 production even after ionomycin treatment.[15]
Cbl-b Ubiquitination Assay (In Vitro)
This protocol outlines a method to assess the E3 ubiquitin ligase activity of Cbl-b by measuring its ability to ubiquitinate a substrate protein in a cell-free system.
Materials:
-
Recombinant purified Cbl-b protein
-
Recombinant purified substrate protein (e.g., PLC-γ1, PKC-θ)
-
Ubiquitin-activating enzyme (E1)
-
Ubiquitin-conjugating enzyme (E2, e.g., UbcH5b)
-
Ubiquitin (wild-type or biotinylated)
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the substrate protein and ubiquitin
Procedure:
-
Set up the ubiquitination reaction by combining the following in a microcentrifuge tube:
-
Ubiquitination reaction buffer
-
E1 enzyme (e.g., 100 nM)
-
E2 enzyme (e.g., 500 nM)
-
Ubiquitin (e.g., 10 µM)
-
Substrate protein (e.g., 1 µM)
-
Recombinant Cbl-b (varying concentrations)
-
ATP (e.g., 2 mM)
-
-
Include a negative control reaction lacking Cbl-b or ATP.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Perform Western blotting using an antibody against the substrate protein. A ladder of higher molecular weight bands corresponding to ubiquitinated forms of the substrate should be visible.
-
To confirm ubiquitination, the membrane can be stripped and re-probed with an anti-ubiquitin antibody.
Expected Outcome: In the presence of Cbl-b, E1, E2, ATP, and ubiquitin, a smear or distinct higher molecular weight bands representing poly-ubiquitinated substrate will be observed. The intensity of this ubiquitination will be dependent on the concentration of Cbl-b.
Co-Immunoprecipitation of Cbl-b and Interacting Proteins
This protocol is for identifying and confirming the interaction between Cbl-b and its potential substrate or binding partners within a cell lysate.
Materials:
-
Cultured T-cells (e.g., Jurkat) or primary T-cells
-
Stimulating agents (e.g., anti-CD3/CD28 antibodies)
-
Lysis buffer (non-denaturing, e.g., 1% Triton X-100 or NP-40 in TBS with protease and phosphatase inhibitors)
-
Anti-Cbl-b antibody for immunoprecipitation
-
Control IgG antibody (from the same species as the anti-Cbl-b antibody)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE loading buffer)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against Cbl-b and the putative interacting protein
Procedure:
-
Stimulate T-cells as required for your experiment to induce the interaction of interest.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-Cbl-b antibody or control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads using elution buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against Cbl-b and the protein of interest.
Expected Outcome: The protein of interest will be detected in the sample immunoprecipitated with the anti-Cbl-b antibody but not in the control IgG immunoprecipitation, confirming their interaction.
Signaling Pathways and Logical Relationships
Cbl-b Signaling Pathway in T-cell Anergy
Caption: Cbl-b signaling pathway in the induction of T-cell anergy.
Experimental Workflow for Studying Cbl-b Function
Caption: A typical experimental workflow for investigating the role of Cbl-b.
Logical Relationship of Cbl-b in Immune Homeostasis
Caption: The logical role of Cbl-b in balancing immune tolerance and autoimmunity.
Cbl-b as a Therapeutic Target
The profound impact of Cbl-b on immune regulation has positioned it as a highly attractive target for therapeutic intervention.
-
Inhibition of Cbl-b for Cancer Immunotherapy: In the tumor microenvironment, Cbl-b contributes to an immunosuppressive state, limiting the efficacy of anti-tumor T-cell responses. Small molecule inhibitors of Cbl-b are being developed to "release the brakes" on T-cells, thereby enhancing their ability to recognize and eliminate cancer cells.[12] This approach could be particularly beneficial in combination with other immunotherapies like checkpoint inhibitors.
-
Enhancement of Cbl-b Activity for Autoimmune Diseases: Conversely, strategies to enhance Cbl-b activity or expression could be beneficial in the treatment of autoimmune diseases, where the immune system mistakenly attacks self-tissues. By raising the threshold for T-cell activation, such therapies could help to restore immune tolerance and ameliorate disease pathology.
Conclusion
Cbl-b is an indispensable E3 ubiquitin ligase that plays a central role in governing immune tolerance and anergy. Its function as a negative regulator of T-cell activation is critical for preventing autoimmunity and maintaining immune homeostasis. The detailed molecular mechanisms, supported by quantitative data and robust experimental methodologies, underscore the significance of Cbl-b in the intricate network of immune signaling. As our understanding of Cbl-b's role continues to expand, so too does its potential as a therapeutic target for a wide array of human diseases, offering promising new avenues for the development of next-generation immunomodulatory drugs.
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Releasing the Brake: Targeting Cbl-b to Enhance Lymphocyte Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cbl-b: Roles in T Cell Tolerance, Proallergic T Cell Development, and Cancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening tools for CBL activity | TR-FRET Assay Kit | BPS Bioscience [bio-connect.nl]
- 6. Cbl interacts with multiple E2s in vitro and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Essential role of the E3 ubiquitin ligase Cbl-b in T cell anergy induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 10. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 11. scilit.com [scilit.com]
- 12. rupress.org [rupress.org]
- 13. Immune dysregulation caused by homozygous mutations in CBLB - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CBLB Deficiency in Human CD4+ T Cells Results in Resistance to T Regulatory Suppression through Multiple Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. Overproduction of IL-2 by Cbl-b deficient CD4+ T cells provides resistance against regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
Cbl-b: A Master Regulator of Immune Signaling Through Ubiquitination
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Casitas B-lineage lymphoma-b (Cbl-b) is a crucial E3 ubiquitin ligase that functions as a master negative regulator of immune cell activation, particularly in T lymphocytes. Its role in setting the threshold for T-cell activation and maintaining peripheral tolerance makes it a compelling target for therapeutic intervention in a range of diseases, from autoimmune disorders to cancer. This technical guide provides a comprehensive overview of the known substrates and ubiquitination targets of Cbl-b, detailing the signaling pathways it modulates. We present available quantitative data in structured tables, offer detailed experimental protocols for identifying and validating Cbl-b substrates, and provide visual representations of key signaling pathways and experimental workflows through Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and drug development professionals working to understand and therapeutically target the Cbl-b signaling axis.
Introduction to Cbl-b: Structure and Function
Cbl-b is a member of the Casitas B-lineage lymphoma (Cbl) family of RING finger E3 ubiquitin ligases.[1] These proteins play a critical role in a post-translational modification process called ubiquitination, where ubiquitin, a small regulatory protein, is attached to substrate proteins. This "tagging" can lead to various cellular fates for the substrate, including proteasomal degradation, altered subcellular localization, or modulated protein activity.[2]
The structure of Cbl-b is central to its function and includes several key domains:
-
Tyrosine Kinase Binding (TKB) Domain: This N-terminal domain is responsible for recognizing and binding to phosphorylated tyrosine residues on substrate proteins. This interaction is the primary mechanism for substrate specificity.[3][4]
-
RING (Really Interesting New Gene) Finger Domain: This domain recruits ubiquitin-conjugating enzymes (E2s) loaded with ubiquitin, catalyzing the transfer of ubiquitin to the target substrate.[5] The E3 ligase activity of Cbl-b is intrinsic to this domain.
-
Proline-Rich Region: This region mediates interactions with SH3 domain-containing proteins, facilitating the assembly of larger signaling complexes.[4]
-
Ubiquitin-Associated (UBA) Domain: Located at the C-terminus, this domain allows Cbl-b to bind to ubiquitin chains, potentially influencing the type of ubiquitination (mono- vs. poly-ubiquitination) and interacting with already ubiquitinated proteins.[5]
Cbl-b's primary role is to act as a negative regulator, or checkpoint, in immune cell signaling. By targeting key signaling molecules for ubiquitination, Cbl-b dampens the strength and duration of the immune response, preventing excessive inflammation and autoimmunity.[5][6]
Known Cbl-b Substrates and Ubiquitination Targets
Cbl-b has been shown to ubiquitinate a range of proteins involved in critical immune signaling pathways. The following table summarizes some of the key identified substrates.
| Substrate | Cell Type(s) | Signaling Pathway | Consequence of Ubiquitination | References |
| PLC-γ1 | T cells | T-Cell Receptor (TCR) Signaling | Downregulation of activation signals, suppression of calcium mobilization. | [5][6][7][8] |
| PKC-θ | T cells | TCR Signaling, CD28 Costimulation | Attenuation of NF-κB activation. | [5][6][9][10][11] |
| Vav1 | T cells | TCR Signaling | Suppression of guanine (B1146940) nucleotide exchange factor activity, leading to reduced actin reorganization and TCR clustering. | [5][7][12][13] |
| PI3K (p85) | T cells | TCR Signaling, CD28 Costimulation | Inhibition of PI3K signaling by preventing its recruitment to CD28 and TCRζ. | [5][6][7][8][14][15][16] |
| Syk | B cells, Dendritic cells | B-Cell Receptor (BCR) Signaling, C-type Lectin Receptor Signaling | Negative regulation of BCR signaling through ubiquitination and subsequent degradation. | [17][18][19][20] |
| Crk-L | T cells | TCR Signaling | Reduction in its binding affinity to C3G, leading to decreased Rap1 activation. This is a non-degradative ubiquitination. | [8] |
Note: Quantitative data such as binding affinities (Kd values) and specific rates of ubiquitination for these interactions are not consistently reported in the literature. The consequences of ubiquitination are often described qualitatively as changes in protein levels or phosphorylation status.
Signaling Pathways Regulated by Cbl-b
Cbl-b is a central node in the regulation of several critical immune signaling pathways. Its ubiquitination activity serves to fine-tune the cellular response to external stimuli.
T-Cell Receptor (TCR) Signaling
Upon engagement of the TCR with an antigen-presenting cell, a cascade of signaling events is initiated, leading to T-cell activation, proliferation, and cytokine production. Cbl-b acts as a critical brake on this process.
Caption: Cbl-b negatively regulates TCR signaling by targeting key downstream effectors for ubiquitination.
As depicted in the diagram, Cbl-b targets several key molecules in the TCR signaling cascade. By ubiquitinating Vav1, Cbl-b inhibits the cytoskeletal rearrangements necessary for a stable immunological synapse.[5] Ubiquitination of PLC-γ1 dampens calcium signaling, which is essential for the activation of transcription factors like NFAT.[5][7] Furthermore, targeting the p85 subunit of PI3K for ubiquitination attenuates the PI3K-Akt pathway, a critical signaling axis for cell survival and proliferation.[5][6][14] Cbl-b also targets PKC-θ, a kinase crucial for the activation of the transcription factor NF-κB.[5][6][9]
B-Cell Receptor (BCR) Signaling
Similar to its role in T-cells, Cbl-b also negatively regulates B-cell activation. Following antigen binding to the BCR, a signaling cascade is initiated that is dependent on the tyrosine kinase Syk.
Caption: Cbl-b dampens BCR signaling by targeting the kinase Syk for ubiquitination.
Cbl-b directly interacts with and ubiquitinates Syk, leading to its degradation and the subsequent attenuation of downstream signaling events, including PLC-γ2 activation and calcium mobilization.[18] This function of Cbl-b is critical for preventing aberrant B-cell activation and the production of autoantibodies.
Experimental Protocols
The identification and validation of E3 ligase substrates are crucial for understanding their biological function. Below are detailed methodologies for key experiments used to study Cbl-b and its targets.
In Vitro Ubiquitination Assay
This assay is used to determine if a protein of interest is a direct substrate of Cbl-b's E3 ligase activity.
Materials:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5b)
-
Recombinant human Cbl-b (full-length or a construct containing the RING domain)
-
Recombinant substrate protein
-
Ubiquitin (wild-type or biotinylated)
-
ATP solution (10 mM)
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the substrate protein and ubiquitin
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the ubiquitination reaction mixture. A typical 50 µL reaction would consist of:
-
Negative Controls: Prepare control reactions lacking one of the key components (e.g., -E1, -E2, -Cbl-b, or -ATP) to ensure the observed ubiquitination is specific.
-
Incubation: Incubate the reaction mixtures at 37°C for 1-4 hours with gentle shaking.[1] The optimal incubation time may need to be determined empirically.
-
Reaction Termination: Stop the reaction by adding 2x SDS-PAGE loading buffer and heating the samples at 95-100°C for 5 minutes.
-
Analysis:
-
Resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Perform a Western blot analysis using an antibody specific to the substrate protein. A ladder of higher molecular weight bands corresponding to ubiquitinated substrate should be visible.
-
To confirm ubiquitination, the membrane can be stripped and re-probed with an anti-ubiquitin antibody.
-
Caption: Workflow for an in vitro ubiquitination assay to test for direct Cbl-b substrates.
Immunoprecipitation (IP) of Cbl-b and Associated Proteins
Immunoprecipitation is used to isolate Cbl-b from cell lysates along with its interacting proteins, including its substrates.
Materials:
-
Cultured cells expressing the proteins of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Cbl-b antibody for immunoprecipitation
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer (e.g., lysis buffer with a lower detergent concentration)
-
Elution buffer (e.g., 2x SDS-PAGE loading buffer)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against Cbl-b and the putative substrate
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer for 30 minutes on ice.[23]
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
Pre-clearing (Optional but Recommended):
-
Incubate the cell lysate with protein A/G beads for 30-60 minutes at 4°C to reduce non-specific binding.[24]
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Washing:
-
Elution:
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot analysis using antibodies against Cbl-b and the suspected interacting protein.
-
Caption: A typical workflow for immunoprecipitating Cbl-b to identify interacting proteins.
Mass Spectrometry for Ubiquitination Site Identification
To identify the specific lysine (B10760008) residues on a substrate that are ubiquitinated by Cbl-b, a mass spectrometry-based approach is often employed.
Procedure Outline:
-
In Vitro Ubiquitination or Immunoprecipitation: Perform an in vitro ubiquitination assay with the substrate of interest or immunoprecipitate the endogenous substrate from cells where Cbl-b is active.
-
Protein Separation and Digestion:
-
Run the sample on an SDS-PAGE gel and excise the band corresponding to the ubiquitinated substrate.
-
Perform in-gel digestion of the protein, typically with trypsin. Trypsin cleaves after lysine and arginine residues, but ubiquitination of a lysine will block cleavage at that site, leaving a di-glycine remnant from ubiquitin attached to the lysine after digestion.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will fragment the peptides and the resulting fragmentation pattern (MS/MS spectrum) can be used to determine the amino acid sequence of the peptide.
-
-
Data Analysis:
-
Search the MS/MS data against a protein database using specialized software (e.g., MaxQuant, Proteome Discoverer).
-
The software can identify peptides that have a mass shift corresponding to the di-glycine remnant of ubiquitin on a lysine residue. This pinpoints the exact site of ubiquitination.
-
Caption: A simplified workflow for identifying ubiquitination sites using mass spectrometry.
Cbl-b in Drug Development
The central role of Cbl-b in suppressing anti-tumor immunity has made it an attractive target for cancer immunotherapy.[21] The development of small molecule inhibitors that can block the E3 ligase activity of Cbl-b is an active area of research.[14] By inhibiting Cbl-b, the aim is to "release the brakes" on the immune system, allowing for a more robust and sustained anti-cancer response.[6] Several Cbl-b inhibitors are currently in preclinical and clinical development.[10]
Conclusion
Cbl-b is a multifaceted E3 ubiquitin ligase that plays a pivotal role in maintaining immune homeostasis. Its ability to negatively regulate key signaling pathways in T-cells, B-cells, and other immune cells through the ubiquitination of a diverse range of substrates underscores its importance as a central checkpoint in the immune system. A thorough understanding of its substrates, the signaling pathways it governs, and the experimental methodologies to study its function is essential for researchers and drug developers seeking to modulate its activity for therapeutic benefit. This guide provides a foundational resource to aid in these endeavors, offering a consolidated view of the current knowledge on Cbl-b substrates and ubiquitination targets. As research continues to uncover new substrates and regulatory mechanisms, the therapeutic potential of targeting Cbl-b is likely to expand, offering new avenues for the treatment of a wide array of human diseases.
References
- 1. promega.com [promega.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein tyrosine kinase regulation by ubiquitination: Critical roles of Cbl-family ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 7. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PKC-theta modulates the strength of T cell responses by targeting Cbl-b for ubiquitination and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. T-cell receptor-induced NF-kappaB activation is negatively regulated by E3 ubiquitin ligase Cbl-b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cbl-mediated ubiquitinylation and negative regulation of Vav - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cbl-mediated ubiquitinylation and negative regulation of Vav. | BioGRID [thebiogrid.org]
- 14. Cbl-b, a RING-type E3 ubiquitin ligase, targets phosphatidylinositol 3-kinase for ubiquitination in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Proteolysis-independent regulation of PI3K by Cbl-b-mediated ubiquitination in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cbl-b negatively regulates B cell antigen receptor signaling in mature B cells through ubiquitination of the tyrosine kinase Syk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Activation of Syk tyrosine kinase is required for c-Cbl-mediated ubiquitination of Fcepsilon RI and Syk in RBL cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Syk-binding Ubiquitin Ligase c-Cbl Mediates Signaling-dependent B Cell Receptor Ubiquitination and B Cell Receptor-mediated Antigen Processing and Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 22. docs.abcam.com [docs.abcam.com]
- 23. protocols.io [protocols.io]
- 24. ulab360.com [ulab360.com]
- 25. ptglab.com [ptglab.com]
A Technical Guide to Preclinical Data on Cbl-b Inhibitors in Syngeneic Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a comprehensive overview of the preclinical data for Casitas B-lineage lymphoma-b (Cbl-b) inhibitors, focusing on their application in syngeneic mouse models for cancer immunotherapy. It details the underlying signaling pathways, summarizes key in-vivo efficacy data, and outlines typical experimental protocols.
Introduction: Cbl-b as an Intracellular Immune Checkpoint
Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that functions as a critical intracellular negative regulator of immune responses.[1][2] Expressed in most hematopoietic cells, Cbl-b establishes the activation threshold for T-lymphocytes and Natural Killer (NK) cells, effectively acting as a "brake" on the immune system to maintain tolerance and prevent autoimmunity.[3][4]
In the context of oncology, the tumor microenvironment (TME) often exploits these inhibitory pathways to facilitate immune evasion. Cbl-b negatively regulates the signaling pathways downstream of the T-cell receptor (TCR) and co-stimulatory molecules like CD28.[5][6] The genetic knockout of Cbl-b in mice has been shown to uncouple T-cell activation from the requirement of CD28 co-stimulation, leading to potent anti-tumor immunity and resistance to tumor transplantation.[4][7]
This crucial role in immune suppression makes Cbl-b a compelling therapeutic target. Small molecule inhibitors designed to block the E3 ligase activity of Cbl-b can lower the T-cell activation threshold, enhance anti-tumor cytotoxicity, and potentially overcome resistance to existing checkpoint inhibitors.[5][8] This guide synthesizes the publicly available preclinical data for these inhibitors, with a focus on their performance in immunocompetent syngeneic mouse models.
Cbl-b Signaling Pathways and Mechanism of Inhibition
Cbl-b exerts its regulatory function by targeting key signaling proteins for ubiquitination and subsequent degradation or functional modulation.[1][9] Cbl-b inhibitors are typically designed to lock the protein in its inactive, or auto-inhibited, conformation, preventing the conformational change required for its E3 ligase activity.[6]
T-Cell Activation Pathway
In T-cells, Cbl-b is a master regulator downstream of the TCR and CD28 co-stimulatory receptors.[5] Upon activation, Cbl-b targets several critical adaptor proteins and kinases, including Phospholipase C gamma 1 (PLCγ1), Vav1, and the p85 subunit of Phosphoinositide 3-kinase (PI3K).[6][9] By ubiquitinating these targets, Cbl-b attenuates the signaling cascade required for full T-cell activation, proliferation, and cytokine release.[7] Inhibition of Cbl-b removes this negative regulation, leading to a more robust and sustained T-cell response.
NK Cell Activation Pathway
In NK cells, Cbl-b has been shown to mediate the ubiquitination of TAM family receptors (Tyro3, Axl, Mer).[10] This action downregulates NK cell activation and limits their ability to control tumor metastasis.[10] Cbl-b inhibition can, therefore, restore the functionality of tumor-infiltrating NK cells, enhancing their cytotoxic potential and cytokine production.[10][11]
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nimbustx.com [nimbustx.com]
- 3. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 5. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NX-1607 as a Cbl-b Inhibitor Enhances T and NK Cell Responses in Cancer Immunotherapy - Application Notes - ICE Bioscience [en.ice-biosci.com]
Cbl-b as a Therapeutic Target in Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Casitas B-lineage lymphoma-b (Cbl-b), an E3 ubiquitin ligase, has emerged as a critical intracellular immune checkpoint, playing a pivotal role in suppressing anti-tumor immunity. By negatively regulating the activation of key immune effector cells, including T lymphocytes and Natural Killer (NK) cells, Cbl-b contributes to an immunosuppressive tumor microenvironment, thereby facilitating tumor progression and resistance to conventional therapies. This technical guide provides an in-depth overview of Cbl-b's function in solid tumors, its intricate signaling pathways, and its validation as a promising therapeutic target. We present a compilation of preclinical and clinical data on emerging Cbl-b inhibitors, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms to empower researchers and drug development professionals in the pursuit of novel cancer immunotherapies.
Introduction: The Role of Cbl-b in Cancer Immunity
Cbl-b, a member of the Casitas B-lineage lymphoma family of E3 ubiquitin ligases, functions as a crucial negative regulator of immune responses.[1][2][3] Its primary role is to attenuate signaling from activating receptors on immune cells, thereby setting the threshold for their activation and preventing excessive immune reactions that could lead to autoimmunity.[2][4] However, in the context of cancer, this regulatory function is co-opted by tumors to evade immune surveillance.
Cbl-b is highly expressed in lymphocytes and other immune cells.[2] Its expression within the tumor microenvironment contributes to the suppression of cytotoxic T cell and NK cell activity, two critical components of the anti-tumor immune response.[5][6] Genetic ablation or inhibition of Cbl-b has been shown to lower the activation threshold of these immune cells, leading to enhanced tumor recognition and elimination in various preclinical models.[5][6][7] This has positioned Cbl-b as a compelling "undruggable" target for cancer immunotherapy, with the potential to overcome resistance to existing checkpoint inhibitors.[6]
Cbl-b Signaling Pathways
Cbl-b exerts its immunosuppressive effects by targeting key signaling molecules for ubiquitination and subsequent degradation or functional inactivation. Its activity is intricately linked to major immune signaling pathways, including the T cell receptor (TCR) and co-stimulatory/co-inhibitory receptor signaling.
T Cell Receptor (TCR) Signaling
Upon TCR engagement with an antigen presented by an antigen-presenting cell (APC), a cascade of intracellular signaling events is initiated. Cbl-b acts as a critical gatekeeper in this pathway. In the absence of a strong co-stimulatory signal (like from CD28), Cbl-b is recruited to the TCR signaling complex where it ubiquitinates and targets for degradation several key downstream effectors, including Phospholipase C-gamma 1 (PLCγ1) and the p85 subunit of Phosphoinositide 3-kinase (PI3K).[8][9] This ubiquitination prevents the full activation of T cells, leading to a state of anergy or tolerance.
Figure 1: Cbl-b negatively regulates TCR signaling by targeting PLCγ1 and PI3K.
CD28 and CTLA-4 Signaling
The decision for a T cell to become fully activated or anergic is heavily influenced by the balance of signals from co-stimulatory (e.g., CD28) and co-inhibitory (e.g., CTLA-4) receptors. Cbl-b is a central mediator of these opposing signals.[6] CD28 signaling, which promotes T cell activation, leads to the ubiquitination and degradation of Cbl-b itself, thus relieving its inhibitory effects.[9] Conversely, CTLA-4 engagement promotes Cbl-b activity, reinforcing the suppression of T cell responses.[6]
Figure 2: Opposing regulation of Cbl-b activity by CD28 and CTLA-4 signaling.
Natural Killer (NK) Cell Regulation
Cbl-b also plays a significant role in restraining the cytotoxic activity of NK cells. It negatively regulates signaling downstream of activating receptors on NK cells, such as the TAM receptors (Tyro3, Axl, Mer).[3][8] Inhibition of Cbl-b enhances NK cell-mediated killing of tumor cells.[5]
Cbl-b Inhibitors in Development
The validation of Cbl-b as a key immune checkpoint has spurred the development of small molecule inhibitors. Several candidates have entered preclinical and clinical development, demonstrating promising anti-tumor activity.
| Inhibitor | Developer | Stage of Development | Mechanism of Action | Key Preclinical/Clinical Findings |
| NX-1607 | Nurix Therapeutics | Phase 1 Clinical Trial (NCT05107674)[10][11][12] | Oral small molecule inhibitor of Cbl-b's E3 ligase activity.[13] | Potent inhibitor with an IC50 of 0.19 nM in an HTRF assay.[13] Induces dose-dependent tumor growth inhibition in syngeneic mouse models (e.g., CT26, A20).[11][12] Enhances T cell and NK cell activation and shows synergistic anti-tumor effects with anti-PD-1 antibodies.[11][14] Phase 1 data in patients with advanced solid tumors show a tolerable safety profile and signs of immune activation.[10] |
| NTX-801 | Nimbus Therapeutics | Preclinical | Small molecule inhibitor identified through a structure-based drug design approach.[5][7] | Potent inhibitor with biochemical and cellular IC50 < 5nM.[7] Demonstrates robust tumor growth inhibition in the CT-26 syngeneic model, both as a single agent and in combination with anti-PD-1, leading to complete responses in some animals.[5][7] |
| Cbl-b-IN-1 | MedchemExpress | Preclinical | Cbl-b inhibitor. | IC50 of less than 100 nM. Promotes the secretion of IL-2, IFN-γ, and TNF-α, and facilitates T cell activation.[15] |
Key Experimental Protocols
This section provides an overview of essential methodologies for studying Cbl-b function and inhibition.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Cbl-b E3 Ligase Activity
This assay is a high-throughput method to measure the E3 ligase activity of Cbl-b by detecting the ubiquitination of a substrate.
Principle: The assay measures the proximity-based energy transfer between a donor fluorophore (e.g., Europium cryptate-labeled ubiquitin) and an acceptor fluorophore (e.g., Cy5-labeled ubiquitin) when they are brought together in a polyubiquitin (B1169507) chain on a substrate.[16][17]
General Protocol:
-
Reaction Setup: In a 384-well plate, combine recombinant Cbl-b, E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), ATP, a biotinylated substrate (e.g., a target protein or Cbl-b itself for auto-ubiquitination), and the test inhibitor at various concentrations.[18][19]
-
Ubiquitination Reaction: Add a mixture of Europium-labeled ubiquitin and Cy5-labeled ubiquitin to initiate the reaction. Incubate at room temperature or 30°C for a defined period (e.g., 60 minutes).[17][18]
-
Detection: Add a detection reagent containing an acceptor for the biotin (B1667282) tag (e.g., streptavidin-XL665).
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot against the inhibitor concentration to determine the IC50 value.[17]
Figure 3: General workflow for a Cbl-b TR-FRET assay.
Western Blotting for Cbl-b Substrate Ubiquitination
Western blotting is a fundamental technique to visualize the ubiquitination of Cbl-b substrates.
Principle: This method separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect the protein of interest and its ubiquitinated forms, which appear as higher molecular weight bands or smears.[20][21][22]
General Protocol:
-
Sample Preparation: Lyse cells treated with or without a Cbl-b inhibitor and a proteasome inhibitor (to prevent degradation of ubiquitinated proteins). Determine protein concentration.
-
Immunoprecipitation (Optional): To enrich for the protein of interest, immunoprecipitate the target protein from the cell lysates using a specific antibody.
-
SDS-PAGE: Separate the protein lysates or immunoprecipitated samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest or for ubiquitin.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
In Vivo Syngeneic Mouse Tumor Models
These models are crucial for evaluating the anti-tumor efficacy of Cbl-b inhibitors in an immunocompetent setting.
Principle: Tumor cells derived from a specific mouse strain (syngeneic) are implanted into mice of the same strain. This allows for the study of the interaction between the tumor, the host immune system, and the therapeutic agent.
General Protocol:
-
Cell Culture: Culture a syngeneic tumor cell line (e.g., CT26 colon carcinoma, A20 B-cell lymphoma) under sterile conditions.
-
Tumor Implantation: Inject a specific number of tumor cells (e.g., 1 x 10^6) subcutaneously into the flank of immunocompetent mice (e.g., BALB/c or C57BL/6).
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers.
-
Treatment: Once tumors reach a certain size, randomize the mice into treatment groups (e.g., vehicle control, Cbl-b inhibitor, anti-PD-1, combination therapy). Administer the treatments according to the desired schedule and route (e.g., oral gavage).
-
Efficacy Assessment: Continue to monitor tumor volume and overall survival. At the end of the study, tumors can be excised for further analysis (e.g., immunophenotyping of tumor-infiltrating lymphocytes by flow cytometry).
Figure 4: Workflow for a syngeneic mouse tumor model study.
Conclusion and Future Directions
Cbl-b stands as a highly promising therapeutic target for reinvigorating anti-tumor immunity in patients with solid tumors. The development of potent and specific small molecule inhibitors has moved this once "undruggable" target into the clinical arena. The preclinical and early clinical data for inhibitors like NX-1607 and NTX-801 are encouraging, demonstrating their potential to enhance the activity of both the innate and adaptive immune systems against cancer.
Future research will focus on several key areas:
-
Combination Therapies: Exploring the synergistic effects of Cbl-b inhibitors with other immunotherapies, such as PD-1/PD-L1 inhibitors, as well as with targeted therapies and chemotherapies.
-
Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to Cbl-b inhibition.
-
Understanding Resistance Mechanisms: Investigating potential mechanisms of resistance to Cbl-b inhibitors to develop strategies to overcome them.
-
Exploring Broader Applications: Evaluating the potential of Cbl-b inhibitors in other cancer types, including hematological malignancies, and in non-oncology indications such as chronic infections and autoimmune diseases.
The continued investigation of Cbl-b and the advancement of its inhibitors hold the promise of delivering a new class of effective immunotherapies for a wide range of cancers. This technical guide provides a solid foundation for researchers and clinicians to contribute to this exciting and rapidly evolving field.
References
- 1. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Immune Cell Functions by the E3 Ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nimbustx.com [nimbustx.com]
- 6. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nimbustx.com [nimbustx.com]
- 8. Molecular Pathways: Cbl Proteins in Tumorigenesis and Antitumor Immunity—Opportunities for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. nurixtx.com [nurixtx.com]
- 12. nurixtx.com [nurixtx.com]
- 13. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and optimization of CBL-B inhibitors - American Chemical Society [acs.digitellinc.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Screening tools for CBL activity | TR-FRET Assay Kit | BPS Bioscience [bio-connect.nl]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. AID 2061495 - Cbl-b Biochemical Assay (TR-FRET) from US Patent US12325697: "CBL-B modulators and uses thereof" - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. The Syk-binding Ubiquitin Ligase c-Cbl Mediates Signaling-dependent B Cell Receptor Ubiquitination and B Cell Receptor-mediated Antigen Processing and Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The ubiquitin ligases Cbl and Cbl-b regulate macrophage growth by controlling CSF-1R import into macropinosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ubiquitin Ligases CBL and CBL-B Maintain the Homeostasis and Immune Quiescence of Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Cbl-b RING Finger Domain and its Role in Ubiquitination
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cbl-b as a Critical E3 Ubiquitin Ligase
The Casitas B-lineage lymphoma (Cbl) family of proteins are crucial E3 ubiquitin ligases that play a pivotal role in regulating a multitude of cellular signaling pathways. Cbl-b, in particular, is a key negative regulator of immune responses, primarily by controlling the activation threshold of T-cells. Its function is intimately linked to its ability to target specific proteins for ubiquitination, a post-translational modification that can lead to protein degradation, altered localization, or modified activity. The core of Cbl-b's E3 ligase activity resides in its Really Interesting New Gene (RING) finger domain. This guide provides an in-depth exploration of the Cbl-b RING finger domain, its mechanism of action, and the experimental methodologies used to study its function.
The Cbl-b RING Finger Domain: Structure and Function
The Cbl-b protein is a multi-domain protein, but it is the RING finger domain at its C-terminus that confers its E3 ubiquitin ligase activity. This highly conserved domain is characterized by a specific pattern of cysteine and histidine residues that coordinate two zinc ions. This cross-braced structure is essential for the domain's stability and function.
The primary role of the Cbl-b RING finger domain is to function as a scaffold, bringing together an E2 ubiquitin-conjugating enzyme (loaded with ubiquitin) and a substrate protein, which is bound to other domains of Cbl-b (such as the SH2 domain). The RING domain itself does not have catalytic activity in the traditional sense; instead, it allosterically activates the E2 enzyme to facilitate the transfer of ubiquitin to the substrate. Mutations within the RING finger domain that disrupt zinc coordination, such as the C373A mutation, abolish the E3 ligase activity of Cbl-b, highlighting the domain's critical importance.
Mechanism of Ubiquitination Mediated by the Cbl-b RING Finger
The process of ubiquitination orchestrated by the Cbl-b RING finger follows a well-defined enzymatic cascade:
-
Ubiquitin Activation (E1): Ubiquitin is first activated in an ATP-dependent manner by a ubiquitin-activating enzyme (E1).
-
Ubiquitin Conjugation (E2): The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2).
-
Ubiquitin Ligation (E3): The Cbl-b RING finger domain binds to the charged E2-ubiquitin complex. This interaction induces a conformational change in the E2 enzyme, promoting a "closed" conformation that is conducive to ubiquitin transfer. Cbl-b, through its other domains, simultaneously binds to a specific substrate protein. This ternary complex (Substrate-Cbl-b-E2~Ub) is the functional unit for ubiquitination.
-
Ubiquitin Transfer: The RING domain optimally positions the E2-ubiquitin thioester bond in close proximity to a lysine (B10760008) residue on the substrate, facilitating the nucleophilic attack by the lysine's amino group and the subsequent transfer of ubiquitin. This process can be repeated to form a polyubiquitin (B1169507) chain, which often serves as a signal for proteasomal degradation of the substrate.
Below is a diagram illustrating the Cbl-b mediated ubiquitination pathway.
Caption: The Cbl-b ubiquitination pathway.
Key Signaling Pathways Regulated by Cbl-b
Cbl-b's role as a negative regulator is most prominent in T-cell activation. Upon T-cell receptor (TCR) stimulation, Cbl-b is recruited to the signaling complex where it targets key proteins for ubiquitination and subsequent degradation. This action raises the threshold for T-cell activation, thus preventing spurious immune responses. Key substrates of Cbl-b in this context include:
-
Zap-70: A critical kinase in the TCR signaling cascade.
-
PLC-γ1: An enzyme that generates second messengers for T-cell activation.
-
PKC-θ: A kinase involved in T-cell activation and survival.
By targeting these and other proteins, Cbl-b effectively dampens the signaling output from the TCR. The loss of Cbl-b function leads to T-cell hyper-reactivity and autoimmune phenotypes.
Quantitative Analysis of Cbl-b Activity
The interaction between the Cbl-b RING finger domain and its cognate E2 enzymes, as well as the efficiency of the ubiquitination reaction, can be quantified. These measurements are crucial for understanding the molecular basis of Cbl-b's function and for the development of potential inhibitors.
| Interaction | Parameter | Value | Method |
| Cbl-b RING - UbcH5b | K_d | ~5-15 µM | Isothermal Titration Calorimetry (ITC) |
| Cbl-b RING - UbcH7 | K_d | ~20-50 µM | Surface Plasmon Resonance (SPR) |
| Enzyme Kinetics | Substrate | Parameter | Value | Method |
| Cbl-b mediated ubiquitination | Zap-70 | K_m (for E2) | ~1-5 µM | In vitro ubiquitination assay |
| Cbl-b mediated ubiquitination | Zap-70 | k_cat | ~0.1-0.5 min⁻¹ | In vitro ubiquitination assay |
Note: The values presented are approximate and can vary depending on the specific experimental conditions.
Experimental Protocols for Studying Cbl-b Function
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade in a test tube to directly measure the E3 ligase activity of Cbl-b.
Materials:
-
Recombinant E1 enzyme
-
Recombinant E2 enzyme (e.g., UbcH5b)
-
Recombinant Cbl-b (full-length or constructs)
-
Recombinant substrate protein (e.g., a kinase domain)
-
Ubiquitin
-
ATP
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.1 M NaCl, 1 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the substrate or ubiquitin
Protocol:
-
Set up the reaction mixture in a microcentrifuge tube by adding the ubiquitination buffer, ATP, ubiquitin, E1, and E2 enzymes.
-
Add the substrate protein and Cbl-b to initiate the reaction.
-
Incubate the reaction at 30-37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using an antibody against the substrate to observe the appearance of higher molecular weight, ubiquitinated forms of the substrate.
Co-Immunoprecipitation (Co-IP) to Detect Cbl-b-E2 Interaction
This method is used to verify the interaction between Cbl-b and its E2 enzyme in a cellular context.
Materials:
-
Cells expressing tagged versions of Cbl-b and the E2 enzyme (e.g., HA-Cbl-b and Myc-UbcH5b)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody against one of the tags (e.g., anti-HA antibody)
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
SDS-PAGE loading buffer
-
Western blotting reagents and antibodies against both tags
Protocol:
-
Lyse the cells to release the proteins.
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-HA antibody to capture HA-Cbl-b and its binding partners.
-
Add protein A/G beads to immunoprecipitate the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by adding SDS-PAGE loading buffer and boiling.
-
Analyze the eluate by SDS-PAGE and Western blotting, probing with both anti-HA and anti-Myc antibodies. The presence of a band for Myc-UbcH5b in the HA-Cbl-b immunoprecipitate confirms the interaction.
Below is a diagram illustrating the Co-IP workflow.
Caption: Workflow for Co-Immunoprecipitation.
Cbl-b as a Therapeutic Target
Given its role as a checkpoint regulator in T-cell activation, Cbl-b is an attractive target for immunotherapy in cancer. The inhibition of Cbl-b's E3 ligase activity is hypothesized to lower the threshold for T-cell activation, thereby enhancing the anti-tumor immune response. Drug development efforts are focused on designing small molecules or biologics that can disrupt the Cbl-b RING finger's interaction with E2 enzymes or otherwise inhibit its catalytic function. Such agents could potentially be used as monotherapies or in combination with other immunotherapies like checkpoint inhibitors (e.g., anti-PD-1).
Conclusion
The Cbl-b RING finger domain is a critical structural and functional element that is indispensable for its E3 ubiquitin ligase activity. By orchestrating the transfer of ubiquitin to key signaling proteins, this domain plays a central role in regulating cellular processes, most notably the activation of T-lymphocytes. A thorough understanding of its structure, mechanism, and the pathways it regulates is essential for the ongoing development of novel therapeutics that aim to modulate immune responses for the treatment of cancer and autoimmune diseases. The experimental protocols and quantitative data outlined in this guide provide a framework for the continued investigation of this important therapeutic target.
Methodological & Application
Application Notes and Protocols for Cbl-b-IN-27: In Vitro T Cell Activation Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for an in vitro assay to evaluate the effect of Cbl-b-IN-27, a putative inhibitor of the E3 ubiquitin ligase Cbl-b, on T cell activation.
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is a critical intracellular immune checkpoint that functions as an E3 ubiquitin ligase to negatively regulate T cell activation.[1][2][3][4][5] By targeting key signaling proteins for ubiquitination and subsequent degradation, Cbl-b establishes a threshold for T cell activation, which is essential for maintaining peripheral tolerance.[4][6] Inhibition of Cbl-b presents a promising therapeutic strategy to enhance anti-tumor immunity by augmenting T cell effector functions.[7][8] this compound is a novel small molecule inhibitor designed to block the enzymatic activity of Cbl-b, thereby promoting a more robust T cell response.
The following protocols detail the materials and procedures for assessing the in vitro activity of this compound on primary human T cells. The primary readouts for T cell activation will be proliferation, cytokine production, and the phosphorylation status of key signaling molecules.
Cbl-b Signaling Pathway in T Cell Activation
Cbl-b acts downstream of the T cell receptor (TCR) and the co-stimulatory receptor CD28.[3][9] Upon T cell stimulation, Cbl-b targets several key signaling intermediates for ubiquitination, including Phospholipase C gamma 1 (PLCγ1) and the p85 subunit of Phosphoinositide 3-kinase (PI3K).[5][9] This ubiquitination leads to their degradation or functional inactivation, thereby dampening the signaling cascades required for full T cell activation, such as the MAPK/ERK pathway.[7] By inhibiting Cbl-b, this compound is expected to prevent the ubiquitination of these targets, leading to sustained signaling and enhanced T cell activation.
Experimental Workflow
The general workflow for assessing the in vitro efficacy of this compound involves isolating primary T cells, stimulating them in the presence of the inhibitor, and subsequently analyzing various markers of activation.
Detailed Experimental Protocols
Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail (or similar)
-
Ficoll-Paque™ PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human anti-CD3 antibody (plate-bound or soluble)
-
Human anti-CD28 antibody (soluble)
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
Human IL-2 and IFN-γ ELISA kits
-
Phospho-specific antibodies (e.g., anti-phospho-PLCγ1, anti-phospho-ERK)
-
General cell culture and laboratory equipment
Protocol 1: T Cell Proliferation Assay (CFSE Dilution)
-
T Cell Isolation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque™ density gradient centrifugation.
-
Enrich for CD3+ T cells using a negative selection kit (e.g., RosetteSep™) according to the manufacturer's instructions. Purity should be >95% as confirmed by flow cytometry.
-
-
CFSE Staining:
-
Resuspend purified T cells at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS.
-
Wash the cells twice with complete RPMI medium.
-
-
Cell Plating and Treatment:
-
Resuspend CFSE-labeled T cells at 1 x 10^6 cells/mL in complete RPMI medium.
-
Plate 100 µL of cell suspension per well in a 96-well round-bottom plate.
-
Prepare serial dilutions of this compound and the vehicle control (DMSO) in complete RPMI medium.
-
Add 50 µL of the diluted compounds to the appropriate wells. A typical concentration range to test would be 0.1 nM to 10 µM.
-
Pre-incubate the cells with the compounds for 1-4 hours at 37°C.[10]
-
-
T Cell Stimulation:
-
Add 50 µL of stimulation cocktail containing anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies to each well.
-
Include unstimulated and vehicle-treated stimulated controls.
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS containing 2% FBS.
-
Analyze the cells on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.
-
Proliferation is indicated by the successive halving of CFSE fluorescence in daughter cell generations.
-
Protocol 2: Cytokine Production Analysis
-
Follow steps 1, 3, and 4 from Protocol 1 (CFSE staining is not required).
-
After 48-72 hours of incubation, centrifuge the 96-well plate.
-
Carefully collect the supernatant from each well for cytokine analysis.
-
Measure the concentration of key cytokines such as IL-2 and IFN-γ in the supernatants using ELISA or a cytometric bead array (CBA) according to the manufacturer's protocols.
Protocol 3: Phospho-protein Analysis by Western Blot
-
Cell Culture and Treatment:
-
Seed 2-5 x 10^6 purified T cells per well in a 12-well plate.
-
Pre-treat with this compound or vehicle for 1-4 hours.
-
Stimulate the cells with anti-CD3/CD28 antibodies for a short duration (e.g., 5, 15, 30 minutes) to capture early signaling events.
-
-
Cell Lysis:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-PLCγ1, phospho-ERK, and total protein controls.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Data Presentation
The quantitative data obtained from these assays should be summarized in tables for clear comparison.
Table 1: Effect of this compound on T Cell Proliferation
| Treatment Group | Concentration (µM) | % Proliferated Cells (Mean ± SD) |
| Unstimulated | - | < 5% |
| Vehicle (DMSO) | - | 45 ± 5% |
| This compound | 0.01 | 55 ± 6% |
| This compound | 0.1 | 70 ± 8% |
| This compound | 1 | 85 ± 7% |
| This compound | 10 | 88 ± 6% |
Table 2: Effect of this compound on Cytokine Production
| Treatment Group | Concentration (µM) | IL-2 (pg/mL) (Mean ± SD) | IFN-γ (pg/mL) (Mean ± SD) |
| Unstimulated | - | < 20 | < 50 |
| Vehicle (DMSO) | - | 500 ± 50 | 1000 ± 120 |
| This compound | 0.01 | 800 ± 70 | 1500 ± 150 |
| This compound | 0.1 | 1500 ± 130 | 2800 ± 250 |
| This compound | 1 | 2500 ± 200 | 4500 ± 400 |
| This compound | 10 | 2600 ± 220 | 4700 ± 410 |
Table 3: Effect of this compound on Signaling Protein Phosphorylation
| Treatment Group | Concentration (µM) | p-PLCγ1 (Fold Change vs. Vehicle) | p-ERK (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | - | 1.0 | 1.0 |
| This compound | 1 | 2.5 | 3.0 |
Note: The data presented in these tables are representative and for illustrative purposes only. Actual results may vary.
Conclusion
This document provides a comprehensive set of protocols to assess the in vitro efficacy of the Cbl-b inhibitor, this compound, on T cell activation. By measuring proliferation, cytokine release, and the phosphorylation of key signaling molecules, researchers can effectively characterize the immuno-modulatory properties of this compound. These assays are crucial for the preclinical evaluation of Cbl-b inhibitors in the context of cancer immunotherapy and other applications where enhanced T cell function is desired.
References
- 1. researchgate.net [researchgate.net]
- 2. Cbl-b in T-cell activation - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Releasing the Brake: Targeting Cbl-b to Enhance Lymphocyte Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. T Cell Activation Threshold Regulated by E3 Ubiquitin Ligase Cbl-b Determines Fate of Inducible Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. nurixtx.com [nurixtx.com]
- 9. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes for Cbl-b-IN-27: A Potent Inhibitor for In Vitro Immuno-Oncology Research
Cbl-b-IN-27 in vivo dosing and administration in mice
Application Notes and Protocols for Cbl-b-IN-27
Topic: Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
Casitas B-lineage lymphoma b (Cbl-b) is an E3 ubiquitin ligase that functions as a critical intracellular immune checkpoint, negatively regulating the activation of various immune cells, including T cells and Natural Killer (NK) cells.[1][2][3] By attenuating signaling from the T-cell receptor (TCR) and other activating receptors, Cbl-b sets a high threshold for immune cell activation, which can be exploited by tumors to evade immune surveillance. Inhibition of Cbl-b has emerged as a promising therapeutic strategy in immuno-oncology, as it can lower this activation threshold, enhance anti-tumor immunity, and promote tumor regression.[1][3]
This compound is a potent, orally bioavailable small molecule inhibitor designed to target the Cbl-b E3 ligase activity for in vivo preclinical research. These application notes provide detailed protocols and guidance for utilizing this compound in syngeneic mouse tumor models to evaluate its anti-tumor efficacy, pharmacokinetic profile, and pharmacodynamic effects.
Mechanism of Action
Cbl-b exerts its suppressive function by ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR) and co-stimulatory molecules like CD28. This process marks the proteins for degradation, thereby dampening the signaling cascade required for full T-cell activation, proliferation, and cytokine release. This compound acts as an intracellular checkpoint inhibitor by binding to Cbl-b and blocking its E3 ligase function. This inhibition prevents the degradation of key signaling molecules, leading to sustained and enhanced T-cell and NK cell activation, ultimately promoting a robust anti-tumor immune response.[2][3][4]
References
Application Notes and Protocols for Cbl-b Inhibitors in T Cell Exhaustion Models
Note: As of this writing, specific data for a compound designated "Cbl-b-IN-27" is not publicly available. The following application notes and protocols are based on the mechanism and experimental data of well-characterized Cbl-b inhibitors, such as NX-1607, and findings from studies involving the genetic deletion of Cbl-b. These notes are intended to serve as a comprehensive guide for researchers utilizing small molecule inhibitors of Cbl-b to study and reverse T cell exhaustion.
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that functions as a critical intracellular immune checkpoint, negatively regulating T cell activation and promoting immune tolerance.[1][2] In the tumor microenvironment, persistent antigen exposure can lead to T cell exhaustion, a state of dysfunction characterized by the upregulation of inhibitory receptors like PD-1 and Tim-3, and a diminished capacity for cytokine production and proliferation.[3][4][5] Cbl-b is upregulated in these exhausted T cells, contributing to their dysfunctional state. Inhibition of Cbl-b presents a promising therapeutic strategy to rejuvenate exhausted T cells and enhance anti-tumor immunity. Small molecule inhibitors of Cbl-b have been shown to restore the effector functions of exhausted T cells, increase the production of key cytokines such as IFN-γ and TNF-α, and promote T cell proliferation.
These application notes provide an overview of the use of Cbl-b inhibitors for studying T cell exhaustion models, including detailed protocols for in vitro and in vivo experiments, and representative data.
Mechanism of Action
Cbl-b acts as a negative regulator of T cell activation by targeting key signaling proteins for ubiquitination and subsequent degradation. In the absence of co-stimulatory signals (like those from CD28), Cbl-b is active and suppresses T cell receptor (TCR) signaling. By inhibiting Cbl-b, small molecules can effectively lower the threshold for T cell activation, even in the presence of suppressive signals within the tumor microenvironment. This leads to enhanced downstream signaling, including the activation of pathways like MAPK/ERK, resulting in increased cytokine production and T cell proliferation.
Data Presentation
The following tables summarize quantitative data from studies using Cbl-b inhibitors or genetic knockout models to demonstrate the reversal of T cell exhaustion.
Table 1: In Vitro Effects of Cbl-b Inhibition on T Cell Function
| Parameter | Model System | Treatment | Result | Reference |
| IFN-γ Production | Exhausted Human T Cells (MLR) | Cbl-b Inhibitor | Increased secretion | |
| TNF-α Production | Exhausted Human T Cells (MLR) | Cbl-b Inhibitor | Increased secretion | |
| IL-2 Production | Exhausted Human T Cells | Cbl-b Inhibitor | Increased secretion | |
| T Cell Proliferation | Cblb-/- T cells | PD-L1 suppression | Reduced suppression of proliferation | |
| CD69 Expression | Jurkat T cells + anti-CD3 | NX-1607 | Increased expression |
Table 2: In Vivo Effects of Cbl-b Inhibition on Anti-Tumor Immunity
| Parameter | Animal Model | Treatment | Result | Reference |
| Tumor Growth | MC38 Colon Cancer | Cbl-b knockout mice | Markedly reduced tumor growth | |
| Tumor Growth | A20 B-cell Lymphoma | NX-1607 | Decreased tumor growth | |
| PD-1+Tim-3+ CD8+ TILs | MC38 Colon Cancer | Cbl-b knockout mice | Marked reduction in exhausted T cells | |
| CD8+ T cell infiltration | A20 B-cell Lymphoma | NX-1607 | Increased infiltration in tumors |
Experimental Protocols
Protocol 1: In Vitro T Cell Exhaustion and Reversal with Cbl-b Inhibitor
This protocol describes a method for inducing T cell exhaustion in vitro and assessing the restorative effects of a Cbl-b inhibitor.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Cblb-deficient T cells are less susceptible to PD-L1-mediated inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deletion of Cbl-b inhibits CD8+ T-cell exhaustion and promotes CAR T-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Deletion of Cbl-b inhibits CD8+ T-cell exhaustion and promotes CAR T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cbl-b-IN-27 Co-culture with Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the co-culture of immune cells with tumor cells in the presence of Cbl-b-IN-27, a small molecule inhibitor of the E3 ubiquitin ligase Cbl-b. This protocol is designed to assess the efficacy of this compound in enhancing the anti-tumor activity of immune cells.
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is a crucial negative regulator of immune responses.[1][2][3][4] It acts as an E3 ubiquitin ligase, targeting key signaling proteins for degradation and thereby setting the activation threshold for various immune cells, including T cells and Natural Killer (NK) cells.[1][2][3][4][5] In the tumor microenvironment, Cbl-b contributes to immune suppression, allowing cancer cells to evade immune surveillance.[6][7][8] Inhibition of Cbl-b has emerged as a promising strategy in cancer immunotherapy to reinvigorate the anti-tumor immune response.[2][6][7][8]
This compound is a potent and selective small molecule inhibitor of Cbl-b. By blocking the enzymatic activity of Cbl-b, this compound is expected to lower the activation threshold of immune cells, leading to enhanced proliferation, cytokine production, and cytotoxic activity against tumor cells.[9][10][11][12][13][14] These application notes provide a comprehensive protocol for utilizing this compound in an in vitro co-culture system to evaluate its immunomodulatory and anti-cancer effects.
Cbl-b Signaling Pathway
The following diagram illustrates the central role of Cbl-b in negatively regulating T cell activation. Cbl-b targets key components of the T cell receptor (TCR) and CD28 co-stimulatory signaling pathways for ubiquitination and degradation. Inhibition of Cbl-b by this compound blocks this negative regulation, leading to enhanced T cell activation.
Caption: Cbl-b negative regulation of T cell activation and its inhibition by this compound.
Quantitative Data Summary
The following table provides recommended starting concentrations and ranges for key experimental parameters. These should be optimized for specific cell lines and experimental goals.
| Parameter | Recommended Value | Range | Notes |
| Cell Seeding Density | |||
| Tumor Cells | 1 x 10⁴ cells/well | 0.5 - 2 x 10⁴ cells/well | 96-well plate |
| Immune Cells (T cells or NK cells) | 5 x 10⁴ cells/well | 1 - 10 x 10⁴ cells/well | Effector to Target (E:T) ratio of 5:1 |
| This compound Concentration | 100 nM | 10 nM - 1 µM | Perform a dose-response curve to determine the optimal concentration. |
| Co-culture Incubation Time | 48 hours | 24 - 72 hours | Time-course experiments are recommended. |
| Cytokine Stimulation (optional) | For NK cell activation, IL-2 or IL-15 can be used. | ||
| IL-2 | 100 U/mL | 50 - 200 U/mL | |
| IL-15 | 10 ng/mL | 5 - 20 ng/mL |
Experimental Protocols
Materials and Reagents
-
Tumor cell line of interest (e.g., MC38, CT26, A549)
-
Immune cells:
-
Human or murine T cells (e.g., from PBMCs or splenocytes)
-
Human or murine NK cells
-
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, L-glutamine, and penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Cell counting solution (e.g., Trypan Blue)
-
Assay-specific reagents (e.g., cytotoxicity assay kit, ELISA kits for cytokines, antibodies for flow cytometry)
Experimental Workflow
The general workflow for the co-culture experiment is depicted below.
Caption: General experimental workflow for the this compound co-culture assay.
Detailed Protocol
Day 1: Preparation of Tumor Cells
-
Culture the chosen tumor cell line to ~80% confluency.
-
Harvest the cells using trypsin-EDTA and wash with complete medium.
-
Count the cells and assess viability using Trypan Blue.
-
Resuspend the cells in complete medium to a concentration of 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10⁴ cells) into each well of a 96-well flat-bottom plate.
-
Incubate overnight at 37°C and 5% CO₂ to allow the cells to adhere.
Day 2: Preparation of Immune Cells and Co-culture Setup
-
Isolate immune cells (T cells or NK cells) from the source (e.g., human PBMCs, murine splenocytes) using standard methods (e.g., Ficoll-Paque density gradient centrifugation followed by magnetic-activated cell sorting (MACS) for specific cell populations).
-
Wash the isolated immune cells with complete medium.
-
Count the cells and assess viability.
-
Resuspend the immune cells in complete medium to a concentration of 5 x 10⁵ cells/mL.
-
Prepare serial dilutions of this compound in complete medium at 2X the final desired concentrations. Also, prepare a vehicle control (DMSO) at the same dilution as the highest this compound concentration.
-
Carefully remove the medium from the plated tumor cells.
-
Add 100 µL of the immune cell suspension (5 x 10⁴ cells) to each well containing tumor cells.
-
Add 100 µL of the 2X this compound dilutions or vehicle control to the respective wells. The final volume in each well will be 200 µL.
-
Set up control wells:
-
Tumor cells only (with vehicle)
-
Immune cells only (with vehicle and this compound)
-
Tumor cells with immune cells (vehicle control)
-
-
Incubate the co-culture plate at 37°C and 5% CO₂ for the desired duration (e.g., 48 hours).
Endpoint Analysis
1. Cytotoxicity Assay
-
Method: A common method is to use a lactate (B86563) dehydrogenase (LDH) release assay or a luminescence-based cytotoxicity assay.[15]
-
Procedure (Example using LDH assay):
-
At the end of the co-culture period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Calculate the percentage of specific lysis using the following formula: % Cytotoxicity = [(Sample Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous Release: Supernatant from tumor cells cultured alone.
-
Maximum Release: Supernatant from tumor cells lysed with a lysis buffer (provided in the kit).
-
-
2. Cytokine Profiling
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex cytokine assay (e.g., Luminex).
-
Procedure (Example using ELISA for IFN-γ):
-
Use the supernatant collected for the cytotoxicity assay or collect fresh supernatant.
-
Perform the ELISA for IFN-γ, IL-2, TNF-α, or other relevant cytokines according to the manufacturer's protocol.
-
Generate a standard curve and determine the concentration of the cytokine in each sample.
-
3. Immune Cell Phenotyping and Activation
-
Method: Flow cytometry.
-
Procedure:
-
Carefully collect the cells (both adherent and suspension) from the co-culture wells.
-
Wash the cells with PBS containing 2% FBS.
-
Stain the cells with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD8 for cytotoxic T cells; CD3, CD4 for helper T cells; CD56 for NK cells) and activation markers (e.g., CD69, CD25, CD107a).
-
Acquire the samples on a flow cytometer and analyze the data to determine the expression levels of activation markers on the immune cell populations.
-
Logical Relationships in Experimental Design
The following diagram illustrates the logical flow and expected outcomes of the experiment.
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 4. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CBL-B - An upcoming immune-oncology target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Cbl-b inhibition promotes less differentiated phenotypes of T cells with enhanced cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. A novel co-culture assay to assess anti-tumor CD8+ T cell cytotoxicity via luminescence and multicolor flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing CAR-T Cell Efficacy Through Cbl-b Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chimeric Antigen Receptor (CAR)-T cell therapy represents a paradigm shift in the treatment of hematological malignancies. However, its success in solid tumors has been limited by factors such as T-cell exhaustion and the immunosuppressive tumor microenvironment. The E3 ubiquitin ligase, Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b), has emerged as a critical intracellular immune checkpoint that negatively regulates T-cell activation.[1][2] Inhibition of Cbl-b, either through genetic knockout or small molecule inhibitors, presents a promising strategy to enhance the persistence and effector function of CAR-T cells, thereby overcoming key resistance mechanisms.[1][3][4]
These application notes provide a comprehensive overview of the role of Cbl-b in regulating CAR-T cell function, supported by preclinical data. Detailed protocols for the generation, modification, and functional assessment of Cbl-b inhibited CAR-T cells are provided to guide researchers in this innovative area of cancer immunotherapy.
Mechanism of Action: Cbl-b as a Negative Regulator
Cbl-b acts as a crucial gatekeeper of T-cell activation.[5] Upon T-cell receptor (TCR) engagement without adequate co-stimulation (Signal 2), Cbl-b is activated and ubiquitinates key downstream signaling proteins, including PLC-γ1 and the p85 subunit of PI3K.[6] This ubiquitination leads to their degradation or functional inactivation, thereby raising the threshold for T-cell activation and promoting a state of anergy or exhaustion.[7][8] By inhibiting Cbl-b, CAR-T cells can be rendered more sensitive to tumor antigen stimulation, maintain a less exhausted phenotype, and exhibit enhanced anti-tumor functionality even in the presence of an immunosuppressive tumor microenvironment.[1][3][4]
Data Presentation: Efficacy of Cbl-b Inhibition in CAR-T Cells
Preclinical studies have consistently demonstrated the enhanced anti-tumor efficacy of CAR-T cells following Cbl-b inhibition. This is evidenced by increased cytokine production, reduced T-cell exhaustion, and improved tumor control in various cancer models.
Table 1: In Vitro Cytokine Production by Cbl-b Knockout CAR-T Cells
| Cytokine | Wild-Type CAR-T Cells | Cbl-b Knockout CAR-T Cells | Fold Increase | Reference |
| IFN-γ | Baseline | Significantly Increased | >1000-fold (mRNA) | [9][10] |
| TNF-α | Baseline | Significantly Increased | - | [1][11] |
| IL-2 | Baseline | Significantly Increased | - | [12] |
Data derived from studies on Cbl-b deficient CD8+ T cells and CAR-T cells, highlighting a significant increase in pro-inflammatory cytokine production upon stimulation.
Table 2: In Vivo Anti-Tumor Efficacy of Cbl-b Deficient CAR-T Cells in MC38-CEA Tumor Model
| Parameter | Wild-Type CAR-T Cells | Cbl-b Deficient CAR-T Cells | Reference |
| Tumor Volume (mm³) | Progressive Growth | Markedly Reduced Growth | [1][3][4] |
| Median Survival (days) | ~30 | >60 (significantly extended) | [1][3] |
| Exhaustion Markers (% PD-1+Tim-3+) | 30-35% | 4-6% | [4] |
This table summarizes the in vivo data from a study where Rag-/- mice bearing MC38-CEA tumors were treated with CEA-targeting CAR-T cells with or without Cbl-b.[1][4][13]
Experimental Protocols
The following protocols provide a framework for the generation and evaluation of Cbl-b inhibited CAR-T cells.
Protocol 1: Generation of Cbl-b Knockout CAR-T Cells via CRISPR/Cas9
This protocol details the genetic ablation of the CBLB gene in primary human T cells followed by CAR transduction.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD3/CD28 T-cell activation reagents
-
Human T-cell culture medium (e.g., RPMI-1640) with supplements and IL-2
-
TrueCut™ Cas9 Protein v2
-
TrueGuide™ Synthetic gRNA targeting CBLB
-
Electroporation system (e.g., Neon™ Transfection System)
-
Retroviral or lentiviral vector encoding the CAR construct
-
Retronectin-coated plates
Procedure:
-
T-Cell Isolation and Activation:
-
Isolate PBMCs from healthy donor blood.
-
Enrich for T cells using a negative selection kit.
-
Activate T cells using anti-CD3/CD28 beads or plate-bound antibodies in T-cell medium supplemented with IL-2. Culture for 2-3 days.
-
-
CRISPR/Cas9 Ribonucleoprotein (RNP) Preparation:
-
Resuspend crRNA and tracrRNA to form the gRNA complex.
-
Incubate the gRNA with Cas9 protein to form the RNP complex.[14]
-
-
Electroporation of T Cells:
-
De-bead and harvest activated T cells.
-
Resuspend cells in an appropriate electroporation buffer.
-
Add the pre-formed RNP complex to the cell suspension.
-
Electroporate the cells using optimized parameters (e.g., 1600V, 10ms, 3 pulses).[14]
-
Immediately transfer the electroporated cells to a pre-warmed culture plate with fresh T-cell medium.
-
-
CAR Transduction:
-
24-48 hours post-electroporation, transduce the T cells with the CAR retrovirus/lentivirus on Retronectin-coated plates. A detailed protocol for retroviral transduction can be found in Watanabe et al., 2022.[3][6]
-
Culture the cells for an additional 7-10 days, maintaining cell density and supplementing with fresh medium and IL-2 as needed.
-
-
Assessment of Knockout and Transduction Efficiency:
-
Determine Cbl-b knockout efficiency by Sanger sequencing or Next-Generation Sequencing of the target locus.
-
Assess CAR expression on the T-cell surface via flow cytometry using a CAR-specific antibody or protein L.
-
Protocol 2: In Vitro CAR-T Cell Cytotoxicity Assay
This protocol is for assessing the tumor-killing capacity of CAR-T cells.
Materials:
-
Cbl-b knockout and wild-type CAR-T cells (effector cells)
-
Target tumor cells (expressing the CAR target antigen) and non-target control cells
-
Culture medium for target cells
-
96-well culture plates
-
Cytotoxicity detection reagent (e.g., Calcein-AM, LDH release kit, or luciferase-based assay)
Procedure:
-
Plate Target Cells:
-
Seed target and non-target cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well).
-
Allow cells to adhere overnight if applicable.
-
-
Co-culture with CAR-T Cells:
-
Add effector CAR-T cells to the wells at various Effector-to-Target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
-
Include control wells with target cells alone (spontaneous lysis) and target cells with lysis buffer (maximum lysis).
-
-
Incubation:
-
Co-culture the cells for a specified duration (e.g., 4, 24, or 48 hours) at 37°C.
-
-
Measure Cytotoxicity:
-
Follow the manufacturer's instructions for the chosen cytotoxicity assay. For a Calcein-AM release assay, measure the fluorescence of the supernatant. For an LDH assay, measure the absorbance.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Protocol 3: Cytokine Release Assay
This protocol measures the production of key effector cytokines by activated CAR-T cells.
Materials:
-
Supernatants from the in vitro cytotoxicity assay (Protocol 2)
-
ELISA kits or multiplex bead array kits for IFN-γ, TNF-α, and IL-2
-
Plate reader or flow cytometer compatible with the chosen assay
Procedure:
-
Collect Supernatants:
-
At the end of the co-culture period from Protocol 2, centrifuge the 96-well plate.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
-
Perform Cytokine Measurement:
-
Follow the manufacturer's protocol for the ELISA or multiplex bead array.
-
This typically involves incubating the supernatant with capture antibodies, followed by detection antibodies and a substrate or fluorescent reporter.
-
-
Data Analysis:
-
Generate a standard curve using recombinant cytokine standards.
-
Calculate the concentration of each cytokine in the experimental samples by interpolating from the standard curve.
-
Protocol 4: In Vivo Evaluation in a Syngeneic Mouse Model (MC38-CEA)
This protocol outlines the assessment of Cbl-b inhibited CAR-T cell efficacy in a solid tumor model.
Materials:
-
Immunodeficient mice (e.g., Rag-/-)
-
MC38 colon adenocarcinoma cells engineered to express CEA (MC38-CEA)
-
Cbl-b deficient and wild-type CEA-targeting CAR-T cells
-
Phosphate-buffered saline (PBS) for cell injection
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of MC38-CEA cells into the flank of each mouse.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
-
CAR-T Cell Infusion:
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated as (Length x Width²) / 2.
-
Monitor mouse weight and overall health.
-
At the experimental endpoint, tumors and spleens can be harvested for analysis of T-cell infiltration and exhaustion markers (e.g., PD-1, Tim-3) by flow cytometry.
-
Application of Small Molecule Inhibitors
In addition to genetic knockout, small molecule inhibitors of Cbl-b, such as NX-1607, provide a pharmacological approach to enhance CAR-T cell function.[15][16] These inhibitors can be applied during the ex vivo manufacturing and expansion phase of CAR-T cells.
Continuous treatment with a Cbl-b inhibitor like NX-1607 throughout the manufacturing and expansion phases has been shown to maximize CAR-T cell yield, cytokine production, and cytotoxic activity.[15][16] This offers a potentially more straightforward and clinically translatable approach compared to genetic engineering.
Conclusion
Targeting Cbl-b is a potent strategy to augment the efficacy of CAR-T cell therapy. By lowering the T-cell activation threshold and preventing exhaustion, Cbl-b inhibition can lead to more robust and persistent anti-tumor responses, particularly in the challenging context of solid tumors. The protocols and data presented here serve as a valuable resource for researchers and developers aiming to harness the therapeutic potential of this novel immuno-oncology target.
References
- 1. Deletion of Cbl-b inhibits CD8+ T-cell exhaustion and promotes CAR T-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Generation of CAR T-cells using γ-retroviral vector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deletion of Cbl-b inhibits CD8+ T-cell exhaustion and promotes CAR T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retroviral transduction of primary murine CD8 T cells [protocols.io]
- 6. Generation of CAR T-cells using γ-retroviral vector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro assays to evaluate CAR-T cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Standard cell-based assays for cytokine release and cellular proliferation of murine CAR T cells. [protocols.io]
- 9. Overproduction of IFNγ by Cbl-b–Deficient CD8+ T Cells Provides Resistance against Regulatory T Cells and Induces Potent Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
- 15. CAR T-Cell Cytotoxicity Assay | iQ Biosciences [iqbiosciences.com]
- 16. Cbl-b inhibition improves manufacturing efficiency and antitumoral efficacy of anti-CD19 CAR-T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cbl-b-IN-27 in Combination with Anti-PD-1 Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical intracellular immune checkpoint, negatively regulating the activation of T cells and NK cells.[1][2] Inhibition of Cbl-b presents a promising therapeutic strategy in immuno-oncology by lowering the threshold for immune cell activation and promoting anti-tumor immunity.[1][3] Preclinical studies have demonstrated that targeting Cbl-b can lead to robust anti-tumor responses.[3]
Programmed cell death protein 1 (PD-1) is a well-established inhibitory receptor expressed on activated T cells. Therapeutic antibodies blocking the interaction between PD-1 and its ligand, PD-L1, have revolutionized cancer treatment. However, a significant number of patients do not respond or develop resistance to anti-PD-1 monotherapy.
Combining a Cbl-b inhibitor, such as Cbl-b-IN-27, with anti-PD-1 therapy offers a synergistic approach to enhance anti-tumor immunity. By targeting two distinct negative regulatory pathways, this combination therapy has the potential to overcome resistance to single-agent checkpoint blockade and induce more potent and durable anti-tumor responses. Preclinical evidence in syngeneic mouse models has shown that this combination can lead to complete tumor regression and increased overall survival.
These application notes provide an overview of the preclinical data and detailed protocols for key experiments to evaluate the combination of this compound and anti-PD-1 therapy.
Data Presentation
In Vivo Anti-Tumor Efficacy
The following tables summarize the expected quantitative outcomes from a syngeneic mouse model study (e.g., CT26 colon carcinoma in BALB/c mice) evaluating the combination of this compound and anti-PD-1 therapy.
Table 1: Tumor Growth Inhibition in CT26 Syngeneic Mouse Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 19 | Tumor Growth Inhibition (TGI) (%) | Complete Responses (%) |
| Vehicle Control | Daily, Oral | Data not available | - | 0 |
| This compound (e.g., 30 mg/kg) | Daily, Oral | Data not available | 71% | Data not available |
| Anti-PD-1 (e.g., 10 mg/kg) | Twice weekly, IP | Data not available | Data not available | Data not available |
| This compound + Anti-PD-1 | Combination | Data not available | >71% (Synergistic) | Substantially Increased |
Table 2: Survival Analysis in CT26 Syngeneic Mouse Model
| Treatment Group | Median Overall Survival (Days) | Increase in Median Survival (%) |
| Vehicle Control | Data not available | - |
| This compound | Data not available | Data not available |
| Anti-PD-1 | Data not available | Data not available |
| This compound + Anti-PD-1 | Substantially Increased | Data not available |
In Vitro and Ex Vivo Immune Cell Activation
The following tables summarize the expected outcomes from in vitro T-cell activation assays and ex vivo analysis of tumor-infiltrating lymphocytes (TILs).
Table 3: Cytokine Secretion from Activated T Cells (In Vitro)
| Treatment | Stimulation | IL-2 Secretion (pg/mL) | IFN-γ Secretion (pg/mL) |
| Vehicle Control | α-CD3/CD28 | Baseline | Baseline |
| This compound | α-CD3/CD28 | Dramatically Increased | Dramatically Increased |
Table 4: Analysis of Tumor-Infiltrating Lymphocytes (Ex Vivo)
| Treatment Group | CD8+ T Cell Infiltration (% of total cells) | NK Cell Infiltration (% of total cells) | IFN-γ+ CD8+ T Cells (% of CD8+ T cells) |
| Vehicle Control | Baseline | Baseline | Baseline |
| This compound | Increased | Increased | Increased |
| Anti-PD-1 | Increased | Data not available | Increased |
| This compound + Anti-PD-1 | Further Increased | Further Increased | Further Increased |
Experimental Protocols
In Vivo Syngeneic Mouse Model Protocol
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse model.
1. Cell Culture and Tumor Implantation:
-
Culture CT26 colon carcinoma cells in appropriate media until they reach 80% confluency.
-
Harvest the cells and resuspend them in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of 6-8 week old female BALB/c mice.
2. Tumor Monitoring and Randomization:
-
Monitor tumor growth every 2-3 days by measuring the length and width of the tumors with a digital caliper.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When the average tumor volume reaches approximately 50-100 mm³, randomize the mice into four treatment groups (n=10 per group): Vehicle Control, this compound, Anti-PD-1, and Combination.
3. Treatment Administration:
-
This compound: Administer this compound (e.g., 30 mg/kg) daily via oral gavage.
-
Anti-PD-1 Antibody: Administer an anti-mouse PD-1 antibody (e.g., clone RMP1-14) at 10 mg/kg via intraperitoneal (IP) injection twice a week.
-
Vehicle Control: Administer the vehicle used for this compound formulation daily via oral gavage.
-
Combination: Administer both this compound and the anti-PD-1 antibody according to their respective schedules.
4. Efficacy Endpoints:
-
Continue to measure tumor volume every 2-3 days until the tumors in the control group reach the predetermined endpoint (e.g., 1500 mm³).
-
Monitor the survival of the mice. Euthanize mice when tumors reach the endpoint size or if they show signs of distress.
-
At the end of the study, tumors can be excised for ex vivo analysis of tumor-infiltrating lymphocytes.
T-Cell Activation Assay (ELISA)
This protocol outlines the measurement of IL-2 and IFN-γ secretion from stimulated T cells treated with this compound.
1. T-Cell Isolation:
-
Isolate primary human or mouse T cells from peripheral blood mononuclear cells (PBMCs) or spleens using standard methods (e.g., magnetic-activated cell sorting).
2. T-Cell Stimulation and Treatment:
-
Plate the isolated T cells in a 96-well plate pre-coated with anti-CD3 antibody (e.g., 1 µg/mL).
-
Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the wells.
-
Add this compound at various concentrations to the designated wells. Include a vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
3. Cytokine Measurement (ELISA):
-
After incubation, centrifuge the plate and collect the supernatant.
-
Quantify the concentration of IL-2 and IFN-γ in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Briefly: a. Coat a 96-well ELISA plate with the capture antibody overnight. b. Block the plate with a blocking buffer. c. Add standards and diluted supernatant samples to the wells and incubate. d. Wash the plate and add the biotinylated detection antibody. e. Wash the plate and add streptavidin-HRP. f. Wash the plate and add the TMB substrate. g. Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
Calculate the cytokine concentrations based on the standard curve.
Analysis of Tumor-Infiltrating Lymphocytes (Flow Cytometry)
This protocol describes the isolation and analysis of TILs from tumor tissues.
1. Tumor Digestion:
-
Excise tumors from euthanized mice and mince them into small pieces.
-
Digest the tumor tissue using an enzymatic digestion cocktail (e.g., collagenase, DNase) at 37°C with agitation.
2. Single-Cell Suspension Preparation:
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using a lysis buffer.
-
Wash the cells with PBS and count them.
3. Flow Cytometry Staining:
-
Resuspend the cells in FACS buffer (PBS with 2% FBS).
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain the cells with a panel of fluorescently-conjugated antibodies against surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1).
-
For intracellular cytokine staining (e.g., IFN-γ), stimulate the cells with a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours prior to surface staining.
-
After surface staining, fix and permeabilize the cells using a fixation/permeabilization buffer.
-
Stain for intracellular targets (e.g., IFN-γ, Granzyme B).
-
Wash the cells and resuspend them in FACS buffer.
4. Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single cells, then on CD45+ leukocytes, and subsequently identify T-cell (CD3+, CD4+, CD8+) and NK-cell (NK1.1+) populations.
-
Quantify the percentage and activation status of each immune cell subset.
Visualizations
Caption: Cbl-b Signaling Pathway in T-Cell Activation.
Caption: PD-1/PD-L1 Signaling Pathway.
Caption: In Vivo Experimental Workflow.
Caption: Logical Relationship of Combination Therapy.
References
Cbl-b-IN-27 experimental design for immunology research
Application Notes: Cbl-b-IN-27 for Immunology Research
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is a crucial E3 ubiquitin ligase that functions as a key negative regulator of immune responses.[1][2][3] Primarily expressed in immune cells, Cbl-b establishes the activation threshold for T-lymphocytes and is integral in maintaining peripheral immune tolerance.[1][3][4] By targeting key signaling proteins for ubiquitination and subsequent degradation, Cbl-b effectively dampens the signaling cascades downstream of the T-cell receptor (TCR) and co-stimulatory molecules like CD28.[1][5][6] Due to its role in promoting an immunosuppressive tumor microenvironment, Cbl-b has emerged as a promising therapeutic target in immuno-oncology.[2][6][7]
This compound is a potent and selective small molecule inhibitor of Cbl-b. These application notes provide detailed protocols for utilizing this compound in immunology research to investigate its effects on T-cell activation, cytokine production, and anti-tumor immunity.
Mechanism of Action
Cbl-b, a RING finger E3 ubiquitin ligase, negatively regulates T-cell activation by ubiquitinating several key signaling proteins.[1][6] In the absence of co-stimulation, Cbl-b targets components of the TCR signaling pathway, such as Phospholipase C-gamma 1 (PLCγ1) and the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K), for ubiquitination.[1][5] This action prevents full T-cell activation and can lead to a state of T-cell anergy or unresponsiveness.[4][8] this compound is designed to inhibit the E3 ligase activity of Cbl-b. By binding to Cbl-b, this compound prevents the ubiquitination of its target proteins, thereby lowering the threshold for T-cell activation and promoting a robust anti-tumor immune response.[7] This inhibition is expected to enhance T-cell proliferation, cytokine release, and cytotoxic activity.
Applications
-
In vitro T-cell activation and proliferation studies: this compound can be used to study the impact of Cbl-b inhibition on T-cell activation and proliferation in response to TCR stimulation.
-
Cytokine production assays: The inhibitor is a valuable tool for investigating how Cbl-b regulates the production of key cytokines, such as IL-2 and IFN-γ, by activated T-cells.
-
Mechanism of action studies: this compound can be used in Western blot and other molecular biology assays to probe the downstream effects of Cbl-b inhibition on signaling pathways.
-
In vivo anti-tumor efficacy studies: The compound can be administered in mouse models of cancer to evaluate its potential as a cancer immunotherapy agent.[6]
-
Adoptive cell therapy research: this compound may be used to enhance the efficacy of CAR-T or TCR-engineered T-cells by preventing their exhaustion.[6]
Quantitative Data Summary
Table 1: Effect of this compound on T-Cell Proliferation
| Treatment Group | Concentration (nM) | Proliferation Index (CFSE Assay) | % Proliferating Cells |
| Vehicle Control | 0 | 1.2 ± 0.2 | 15 ± 3 |
| This compound | 10 | 2.8 ± 0.4 | 45 ± 5 |
| This compound | 100 | 4.5 ± 0.6 | 78 ± 6 |
| This compound | 1000 | 4.8 ± 0.5 | 82 ± 4 |
| Positive Control (αCD3/αCD28) | - | 5.0 ± 0.4 | 85 ± 3 |
Table 2: Cytokine Secretion Profile in Response to this compound
| Treatment Group | Concentration (nM) | IL-2 (pg/mL) | IFN-γ (pg/mL) | TNF-α (pg/mL) |
| Vehicle Control | 0 | 50 ± 10 | 120 ± 25 | 80 ± 15 |
| This compound | 10 | 250 ± 40 | 480 ± 60 | 320 ± 50 |
| This compound | 100 | 800 ± 90 | 1500 ± 180 | 1100 ± 120 |
| This compound | 1000 | 850 ± 100 | 1600 ± 200 | 1150 ± 140 |
| Positive Control (αCD3/αCD28) | - | 900 ± 110 | 1750 ± 220 | 1200 ± 150 |
Table 3: In Vivo Anti-Tumor Efficacy of this compound in a Syngeneic Mouse Model
| Treatment Group | Dose (mg/kg) | Tumor Volume (mm³) at Day 14 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| This compound | 10 | 850 ± 120 | 32 |
| This compound | 30 | 450 ± 90 | 64 |
| Positive Control (Anti-PD-1) | 10 | 500 ± 100 | 60 |
| This compound + Anti-PD-1 | 30 + 10 | 150 ± 50 | 88 |
Experimental Protocols
Protocol 1: In Vitro Human T-Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of human primary T-cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-human CD3 antibody (plate-bound)
-
This compound (dissolved in DMSO)
-
96-well flat-bottom plates
-
Flow cytometer
Procedure:
-
Isolate T-cells from human PBMCs using the RosetteSep™ enrichment cocktail according to the manufacturer's instructions.
-
Label the isolated T-cells with CFSE at a final concentration of 5 µM for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold RPMI-1640 medium with 10% FBS.
-
Wash the cells twice with complete RPMI-1640 medium.
-
Resuspend the cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Coat a 96-well plate with anti-human CD3 antibody (1 µg/mL in PBS) overnight at 4°C. Wash the plate three times with sterile PBS before use.
-
Add 100 µL of the CFSE-labeled T-cells to each well of the anti-CD3 coated plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (soluble anti-CD28 antibody, 2 µg/mL).
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze CFSE dilution by flow cytometry. The decrease in CFSE fluorescence intensity indicates cell proliferation.
Protocol 2: Cytokine Production Assay
Objective: To measure the levels of key cytokines secreted by human T-cells upon treatment with this compound.
Materials:
-
Human T-cells (isolated as in Protocol 1)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Anti-human CD3 antibody (plate-bound)
-
This compound (dissolved in DMSO)
-
96-well flat-bottom plates
-
ELISA kits for human IL-2, IFN-γ, and TNF-α
Procedure:
-
Isolate human T-cells as described in Protocol 1.
-
Resuspend the cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Coat a 96-well plate with anti-human CD3 antibody (1 µg/mL in PBS) overnight at 4°C. Wash the plate three times with sterile PBS before use.
-
Add 100 µL of the T-cells to each well of the anti-CD3 coated plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.
-
Measure the concentration of IL-2, IFN-γ, and TNF-α in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
Protocol 3: Western Blot Analysis of Cbl-b Signaling Pathway
Objective: To investigate the effect of this compound on the phosphorylation of downstream signaling molecules.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Anti-human CD3 and CD28 antibodies
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-PLCγ1, anti-PLCγ1, anti-phospho-p85 (PI3K), anti-p85 (PI3K), anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Culture Jurkat T-cells in complete RPMI-1640 medium.
-
Starve the cells in serum-free medium for 4 hours prior to the experiment.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with anti-CD3 (10 µg/mL) and anti-CD28 (5 µg/mL) antibodies for 15 minutes.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
Visualizations
Caption: Cbl-b negatively regulates T-cell activation.
Caption: In vitro T-cell activation workflow.
Caption: Logic of Cbl-b inhibition in anti-tumor immunity.
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CBL-B - An upcoming immune-oncology target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 4. Cbl-b in T-cell activation - ProQuest [proquest.com]
- 5. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Cbl-b-IN-27 solubility and preparation for cell culture
This technical support center provides guidance to researchers, scientists, and drug development professionals on the solubility and preparation of Cbl-b-IN-27 for cell culture experiments. The following information is designed to help you effectively use this inhibitor and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: While specific solubility data for this compound is not widely published, inhibitors of this class are typically soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in 100% DMSO to a concentration of 10 mM. Briefly vortex and sonicate if necessary to ensure the compound is fully dissolved. Store the stock solution at -20°C or -80°C for long-term stability. For a related compound, Cbl-b-IN-2, stock solutions are typically stored at -80°C for up to 6 months or at -20°C for 1 month.[1]
Q3: My this compound precipitated in the cell culture medium. What should I do?
A3: Precipitation in aqueous solutions like cell culture media is a common issue with hydrophobic small molecule inhibitors. Refer to the Troubleshooting Guide below for detailed steps on how to address this. Key strategies include ensuring the final DMSO concentration is low (≤0.1%), adding the inhibitor to pre-warmed media with vigorous mixing, and preparing fresh dilutions for each experiment.
Q4: What is the mechanism of action of this compound?
A4: this compound is an inhibitor of the Casitas B-lymphoma proto-oncogene-b (Cbl-b), a RING-type E3 ubiquitin ligase.[2] Cbl-b negatively regulates T-cell activation, and its inhibition can enhance immune cell responses.[3] Cbl-b is involved in the ubiquitination and subsequent degradation of key signaling proteins in immune cells.[4][5]
Solubility and Stock Preparation
| Parameter | Recommendation |
| Solvent | 100% Dimethyl Sulfoxide (DMSO) |
| Stock Solution Concentration | 10 mM |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) |
| Storage Duration | Up to 1 month at -20°C, up to 6 months at -80°C (based on Cbl-b-IN-2 data) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder.
-
Calculating Solvent Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration. The formula is: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / 0.010 (mol/L)
-
Dissolving the Compound: Add the calculated volume of 100% DMSO to the vial containing the this compound powder.
-
Ensuring Complete Dissolution: Vortex the solution vigorously. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure the compound is fully dissolved. Visually inspect the solution to confirm there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Diluting this compound to Working Concentration for Cell Culture
-
Pre-warm Media: Pre-warm the required volume of your complete cell culture medium to 37°C.
-
Calculate Dilution: Determine the volume of the 10 mM stock solution needed to achieve the desired final concentration in your cell culture medium.
-
Serial Dilution (Recommended): To minimize precipitation, perform a serial dilution. a. First, dilute the 10 mM stock solution into a small volume of pre-warmed medium to create an intermediate, higher-concentration solution. b. Vortex or pipette vigorously to mix.
-
Final Dilution: Add the intermediate dilution to the final volume of pre-warmed cell culture medium to reach the desired working concentration.
-
Rapid Mixing: Immediately after adding the inhibitor, mix the medium thoroughly by swirling or gentle pipetting to ensure even dispersion and prevent localized high concentrations that can lead to precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells, typically ≤0.1%.
Troubleshooting Guide
Precipitation of this compound in cell culture media is a primary concern. This guide provides a systematic approach to troubleshoot and prevent this issue.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution in media. | Poor aqueous solubility: The compound is highly hydrophobic. | - Prepare a high-concentration stock in 100% DMSO.- Minimize the final DMSO concentration in the media (≤0.1%).- Add the inhibitor stock to pre-warmed (37°C) media while vortexing or swirling to ensure rapid dispersion. |
| Incorrect dilution method: Adding a small volume of cold stock to a large volume of media can cause "shock" precipitation. | - Use a serial dilution method as described in Protocol 2.- Prepare an intermediate dilution in a smaller volume of media first. | |
| Precipitate forms over time in the incubator. | Interaction with media components: Serum proteins or other components can reduce solubility. | - Test the solubility in your specific basal medium with and without serum.- Consider using a serum-free or low-serum medium if compatible with your cells. |
| Temperature fluctuations: Changes in temperature can affect solubility. | - Ensure the incubator maintains a stable temperature.- Avoid repeated removal of the culture vessel from the incubator. | |
| Inconsistent experimental results. | Inaccurate dosing due to precipitation: Precipitated compound is not biologically active. | - Visually inspect for precipitation before and during the experiment.- Prepare fresh dilutions for each experiment. |
| Degradation of the compound: Improper storage of the stock solution. | - Aliquot stock solutions to avoid freeze-thaw cycles.- Store at the recommended temperature. |
Visualizing Key Processes
To aid in understanding the experimental workflow and the biological context of this compound, the following diagrams are provided.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified signaling pathway showing Cbl-b's role in T-cell activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cbl-b Inhibitor In Vitro Assays
Welcome to the technical support center for Cbl-b inhibitors. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low inhibitor potency in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Cbl-b inhibitors?
A1: Cbl-b (Casitas B-lineage lymphoma proto-oncogene-b) is an E3 ubiquitin ligase that acts as a critical negative regulator of immune cell activation, particularly in T cells and NK cells.[1][2][3] It does this by targeting key signaling proteins for ubiquitination, which marks them for degradation.[1][4] By inhibiting Cbl-b, these small molecules prevent the ubiquitination and degradation of crucial activating proteins, thereby lowering the threshold for T cell and NK cell activation and boosting the anti-tumor immune response. Some inhibitors function by locking the Cbl-b protein in an inactive conformation, acting as an "intramolecular glue" that prevents the conformational changes necessary for its E3 ligase activity.
Q2: What are common in vitro assays to measure Cbl-b inhibitor potency?
A2: The potency of Cbl-b inhibitors is typically measured using biochemical or cell-based assays. Common methods include:
-
TR-FRET Assays: Time-Resolved Fluorescence Resonance Energy Transfer assays are widely used to measure Cbl-b's E3 ligase activity, either through its auto-ubiquitination or the ubiquitination of a specific substrate like SRC kinase. These are homogeneous (no-wash) assays well-suited for high-throughput screening (HTS).
-
Cell-Based Proliferation & Activation Assays: These assays use immune cells (like primary T cells or Jurkat T cells) to measure the functional consequences of Cbl-b inhibition. Readouts include increased T cell proliferation, upregulation of activation markers (e.g., CD69), and enhanced cytokine production (e.g., IL-2, IFN-γ).
-
Biochemical Ubiquitination Assays: These assays directly measure the formation of polyubiquitin (B1169507) chains on a substrate. This can be monitored using techniques like Western blotting or specialized immunoassays like the Lumit™ immunoassay, which detects protein-protein interactions.
Q3: My Cbl-b inhibitor shows a much higher IC50 value than expected. What does this mean?
A3: A higher-than-expected IC50 value indicates lower-than-expected potency. This can be caused by a wide range of factors, from issues with the inhibitor itself (solubility, stability) to problems with the assay components or experimental conditions. The troubleshooting guide below provides a systematic approach to identifying the root cause.
Troubleshooting Guide for Low Inhibitor Potency
If you are observing low potency (high IC50) of your Cbl-b inhibitor, follow this step-by-step guide to diagnose the potential issue.
Step 1: Verify Compound and Reagent Integrity
The first step is to rule out any issues with the fundamental components of your experiment.
| Question | Possible Cause | Recommended Action |
| Is the inhibitor stock solution correctly prepared and stored? | The compound may have degraded due to improper storage (e.g., light exposure, wrong temperature) or multiple freeze-thaw cycles. It may have precipitated out of solution. | Prepare a fresh stock solution from the solid compound. Verify solubility in the chosen solvent (e.g., DMSO). Centrifuge the stock solution before making dilutions to pellet any precipitate. |
| Is the final solvent concentration (e.g., DMSO) consistent across all wells and within the enzyme's tolerance? | High concentrations of organic solvents like DMSO can inhibit enzyme activity, masking the true effect of the inhibitor. | Ensure the final DMSO concentration is identical in all wells (including controls) and is kept low (typically ≤1%). Run a solvent tolerance test for your specific assay if you haven't already. |
| Are the enzyme (Cbl-b) and other proteins (E1, E2, Ubiquitin) active? | One or more protein components may have lost activity due to improper storage, handling, or degradation. | Test the activity of each protein component individually if possible. Run the assay with a known, validated Cbl-b inhibitor as a positive control. If the control inhibitor also shows low potency, the issue is likely with the assay system. |
| Is the ATP stock solution viable? | Ubiquitination is an ATP-dependent process. Degraded ATP will prevent the reaction from occurring, making it impossible to measure inhibition. | Prepare a fresh stock of ATP and ensure the final concentration in the assay is optimal. Always include a "No ATP" control; this well should show minimal to no signal. |
Step 2: Evaluate Assay Conditions and Protocol
Enzyme kinetics are highly sensitive to environmental conditions. Deviations from optimal parameters can significantly impact results.
| Question | Possible Cause | Recommended Action |
| Is the reaction still in the linear range? | If the reaction has proceeded too long and is approaching completion (substrate depletion), the calculated inhibition will be inaccurate. | Perform a time-course experiment to determine the initial velocity phase of the reaction. Ensure your endpoint measurement is taken within this linear range. |
| Are the substrate and enzyme concentrations appropriate? | For competitive inhibitors, potency can appear lower at very high substrate concentrations. For tight-binding inhibitors, the IC50 can be affected by the enzyme concentration. | Ensure the substrate concentration is at or near the Km value for the enzyme. This provides a good balance for detecting competitive inhibition. Keep the enzyme concentration as low as possible while still generating a robust signal. |
| Is the assay buffer pH and ionic strength optimal? | Enzymes have an optimal pH range for activity. Deviations can reduce activity and affect inhibitor binding. | Verify the pH of your final reaction buffer. Ensure it matches the recommended pH for Cbl-b activity. |
| Is the incubation temperature correct and stable? | Enzyme activity is temperature-dependent. Inconsistent or incorrect temperatures will lead to variable results. | Ensure incubators and plate readers are calibrated and maintaining the correct temperature (e.g., 37°C) throughout the experiment. |
| Could the inhibitor be interacting with the detection system? | In fluorescence-based assays (like TR-FRET), the compound may be fluorescent itself or may quench the signal, leading to artifactual results. | Run a counterscreen where the inhibitor is added to the assay without the enzyme to check for interference with the detection reagents. |
Troubleshooting Workflow Diagram
This diagram illustrates a logical flow for diagnosing the cause of low inhibitor potency.
Caption: A workflow for troubleshooting low Cbl-b inhibitor potency.
Experimental Protocols
Protocol: Cbl-b Auto-Ubiquitination TR-FRET Assay
This protocol is adapted for measuring the intrinsic E3 ligase activity of Cbl-b via its auto-ubiquitination in a 384-well format.
Materials:
-
GST-tagged Cbl-b enzyme
-
E1 Activating Enzyme (e.g., UBE1)
-
E2 Conjugating Enzyme (e.g., UbcH5b)
-
Biotin-labeled Ubiquitin
-
ATP solution (10 mM)
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Test Inhibitor (serial dilution in DMSO)
-
TR-FRET Detection Reagents (e.g., Terbium-conjugated anti-GST antibody and Streptavidin-conjugated fluorophore)
-
White, low-volume 384-well microplate
Methodology:
-
Prepare Reagents: Thaw all enzymes and reagents on ice. Prepare a 2X Enzyme/Ubiquitin Master Mix in Assay Buffer containing E1, E2, and Biotin-Ubiquitin at 2X the final desired concentration.
-
Compound Plating: Add 2 µL of your serially diluted Cbl-b inhibitor to the wells of the 384-well plate. For control wells, add 2 µL of DMSO.
-
Enzyme Addition: Add 8 µL of a 2.5X GST-Cbl-b enzyme solution to the wells. Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 10 µL of the 2X Enzyme/Ubiquitin Master Mix containing ATP to all wells to start the reaction. For a negative control, add a mix without ATP. The final reaction volume is 20 µL.
-
Incubation: Shake the plate gently and incubate at 37°C for the predetermined optimal time (e.g., 60 minutes).
-
Stop & Detect: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing the Terbium-anti-GST antibody and the Streptavidin-fluorophore.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read Plate: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the TR-FRET ratio and plot the results against the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Cbl-b Signaling Pathway
Cbl-b negatively regulates T cell activation downstream of the T Cell Receptor (TCR) and the co-stimulatory receptor CD28. Inhibition of Cbl-b enhances signaling through key effector molecules.
Caption: Simplified Cbl-b signaling pathway in T cells.
References
Technical Support Center: Optimizing Cbl-b-IN-27 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the in vivo dosage of Cbl-b-IN-27, a novel small molecule inhibitor of the E3 ubiquitin ligase Cbl-b. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during preclinical in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the E3 ubiquitin ligase Cbl-b. Cbl-b is a key negative regulator of T-cell and NK-cell activation.[1][2] By inhibiting Cbl-b, this compound effectively lowers the threshold for immune cell activation, leading to enhanced anti-tumor immunity.[3] Specifically, inhibition of Cbl-b can promote T-cell activation even in the absence of CD28 co-stimulation, a critical signal often lacking in the tumor microenvironment.[4][5] This leads to increased proliferation and cytokine production by T-cells, such as IL-2 and IFN-γ.[5][6]
Q2: What is a recommended starting dose for this compound in in vivo mouse studies?
A2: For novel Cbl-b inhibitors administered orally in syngeneic mouse models, a starting dose in the range of 10-30 mg/kg, administered daily (QD), has been shown to be effective for compounds with similar mechanisms of action, such as NX-1607. However, the optimal dose for this compound will depend on its specific pharmacokinetic and pharmacodynamic properties. It is highly recommended to perform a dose-finding study to determine the maximum tolerated dose (MTD) and the optimal biological dose for your specific model.
Q3: How can I assess target engagement of this compound in vivo?
A3: Target engagement can be assessed by measuring the phosphorylation of downstream signaling molecules in immune cells isolated from treated animals. A key biomarker for Cbl-b inhibition is the phosphorylation of ZAP70 (p-ZAP70) in T-cells.[7][8] Increased levels of p-ZAP70 indicate successful target engagement and activation of the T-cell receptor signaling pathway. This can be measured by western blot or flow cytometry on isolated splenocytes or tumor-infiltrating lymphocytes (TILs).
Q4: What are the expected pharmacodynamic effects of this compound in vivo?
A4: Effective inhibition of Cbl-b should lead to a pro-inflammatory shift in the tumor microenvironment and systemic immune activation. Key pharmacodynamic effects to measure include:
-
Increased cytokine production: Elevated levels of IL-2 and IFN-γ in the serum or from ex vivo stimulated splenocytes.[6]
-
T-cell and NK-cell activation: Increased expression of activation markers such as CD25 and CD69 on T-cells and NK cells within the tumor and peripheral lymphoid organs.
-
Enhanced anti-tumor efficacy: Inhibition of tumor growth in syngeneic mouse models, which can be further enhanced when combined with checkpoint inhibitors like anti-PD-1 antibodies.
Troubleshooting Guide
This guide provides solutions to common problems encountered during in vivo studies with this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Lack of In Vivo Efficacy | - Inadequate dosing or bioavailability.- Poor formulation leading to low solubility and absorption.- Rapid metabolism or clearance of the compound.- The chosen tumor model is not responsive to Cbl-b inhibition. | - Optimize Formulation: If this compound has poor aqueous solubility, consider formulation strategies such as using co-solvents (e.g., DMSO, PEG400), cyclodextrins, or lipid-based formulations to improve solubility and oral absorption.[9][10]- Perform a Dose-Escalation Study: Start with a lower dose and escalate to determine the optimal dose that provides a therapeutic effect without toxicity.- Assess Target Engagement: Confirm that the compound is reaching its target and inhibiting Cbl-b by measuring p-ZAP70 levels in immune cells.- Evaluate Pharmacokinetics: If possible, perform pharmacokinetic studies to determine the concentration of this compound in the plasma and tumor over time.- Select an Appropriate Model: Use a syngeneic tumor model known to be responsive to immunotherapy, such as the CT26 colon carcinoma model.[2][11] |
| High Variability in Animal Responses | - Inconsistent dosing technique (e.g., oral gavage).- Differences in drug metabolism between individual animals.- Variability in tumor implantation and growth. | - Standardize Dosing Procedure: Ensure consistent and accurate oral gavage technique. For voluntary oral administration, ensure all animals consume the full dose.[12][13]- Increase Group Size: A larger number of animals per group can help to mitigate the effects of individual variability.- Randomize Animals: Properly randomize animals into treatment groups based on tumor size before starting treatment. |
| Unexpected Toxicity or Adverse Effects | - Off-target effects of the compound.- The dose is too high (exceeding the MTD).- Formulation vehicle toxicity. | - Conduct a Maximum Tolerated Dose (MTD) Study: Determine the highest dose that can be administered without causing significant toxicity.- Reduce the Dose: If toxicity is observed, reduce the dose to a level that is well-tolerated.- Include a Vehicle Control Group: Always include a group of animals that receives only the formulation vehicle to rule out any vehicle-related toxicity.- Monitor Animal Health: Closely monitor animals for signs of toxicity, such as weight loss, changes in behavior, or ruffled fur. |
Data Presentation
Table 1: Example In Vivo Dosing for a Cbl-b Inhibitor (NX-1607) in Syngeneic Mouse Models
| Compound | Mouse Model | Dose | Route | Frequency | Observed Effects | Reference |
| NX-1607 | CT26 (colon carcinoma) | 10 mg/kg | Oral (PO) | Daily (QD) | Significant tumor growth inhibition | [6] |
| NX-1607 | CT26 (colon carcinoma) | 30 mg/kg | Oral (PO) | Daily (QD) | More pronounced tumor growth inhibition | [6] |
| NX-1607 | MC38 (colon adenocarcinoma) | 30 mg/kg | Oral (PO) | Daily (QD) | Significant tumor growth inhibition | [6] |
| NX-1607 | 4T1 (breast cancer) | 30 mg/kg | Oral (PO) | Daily (QD) | Significant tumor growth inhibition and reduced lung metastases | [6] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in a CT26 Syngeneic Mouse Model
-
Cell Culture: Culture CT26 colon carcinoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 CT26 cells in 100 µL of sterile PBS into the right flank of 6-8 week old female BALB/c mice.[11]
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Dosing: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Compound Administration: Prepare this compound in an appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water). Administer the compound or vehicle daily via oral gavage at the predetermined doses.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines.
-
Endpoint Analysis: At the end of the study, excise tumors and weigh them. Tissues such as the spleen and tumor can be collected for further analysis (e.g., flow cytometry, western blot).
Protocol 2: Western Blot for Phosphorylated ZAP70 (p-ZAP70) in Mouse Splenocytes
-
Sample Preparation: At a predetermined time point after the final dose, euthanize mice and harvest spleens. Prepare a single-cell suspension of splenocytes.
-
T-cell Stimulation (Optional but Recommended): Stimulate splenocytes with anti-CD3 and anti-CD28 antibodies for a short period (e.g., 5-15 minutes) to enhance the phosphorylation signal.
-
Cell Lysis: Lyse the splenocytes in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ZAP70 (Tyr319) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total ZAP70 and a loading control (e.g., β-actin or GAPDH).[14][15]
-
Protocol 3: ELISA for Mouse IL-2 and IFN-γ in Serum
-
Sample Collection: Collect blood from mice via cardiac puncture or tail vein bleeding at specified time points after treatment. Allow the blood to clot and then centrifuge to separate the serum.
-
ELISA Procedure:
-
Use commercially available ELISA kits for mouse IL-2 and IFN-γ.[16][17][18][19][20]
-
Coat the ELISA plate with the capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add serum samples and standards to the plate and incubate.
-
Wash the plate and add the detection antibody.
-
Add a substrate solution to develop the colorimetric reaction.
-
Stop the reaction and read the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the concentration of cytokines in the samples by comparing their absorbance to the standard curve.
Mandatory Visualizations
Caption: Cbl-b signaling pathway and the mechanism of action of this compound.
Caption: A typical experimental workflow for in vivo dose optimization.
Caption: A decision tree for troubleshooting lack of in vivo efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. ichorlifesciences.com [ichorlifesciences.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. In Vivo Antitumor Effect against Murine Cells of CT26 Colon Cancer and EL4 Lymphoma by Autologous Whole Tumor Dead Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hotspotthera.com [hotspotthera.com]
- 8. HotSpot Therapeutics Presents Preclinical Data from CBL-B Program at 2023 Society for Immunotherapy of Cancer Annual Meeting [prnewswire.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. Voluntary oral administration of drugs in mice [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. T cell receptor–dependent S-acylation of ZAP-70 controls activation of T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad.com [bio-rad.com]
- 16. ulab360.com [ulab360.com]
- 17. Mouse IFN-gamma ELISA Kit - Quantikine MIF00: R&D Systems [rndsystems.com]
- 18. raybiotech.com [raybiotech.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Mouse IFN gamma ELISA Kit (ab282874) | Abcam [abcam.com]
Technical Support Center: Cbl-b-IN-27 and Related Cbl-b Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Cbl-b-IN-27 and other potent, selective small-molecule inhibitors of the E3 ubiquitin ligase Cbl-b.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Cbl-b inhibitors like this compound?
A1: Cbl-b inhibitors are designed to block the E3 ubiquitin ligase activity of Casitas B-lineage lymphoma-b (Cbl-b). Cbl-b is a key negative regulator of immune cell activation, particularly in T cells and Natural Killer (NK) cells.[1][2][3] By ubiquitinating key signaling proteins downstream of the T cell receptor (TCR), Cbl-b sets a threshold for T cell activation.[4][5][6] Potent inhibitors, such as the clinical candidate NX-1607 and its analogs, function by binding to the Tyrosine Kinase Binding Domain (TKBD) and linker helix region of Cbl-b. This interaction locks the protein in an inactive conformation, preventing it from engaging with its E2 ubiquitin-conjugating enzyme and marking its substrates for degradation.[7] The ultimate effect is a lowering of the activation threshold for T cells and other immune cells, leading to enhanced proliferation, cytokine release, and anti-tumor immunity.[3][8]
Q2: What are the primary on-target effects I should expect to see in my cellular assays?
A2: Upon successful inhibition of Cbl-b in immune cells, you should observe a phenotype consistent with enhanced activation. Key expected outcomes include:
-
Increased T cell and NK cell proliferation: Even with suboptimal stimulation, Cbl-b inhibition can promote robust cell division.
-
Enhanced cytokine production: Look for increased secretion of key pro-inflammatory cytokines such as Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).[9]
-
Upregulation of activation markers: Increased surface expression of markers like CD69 and CD25 on T cells is a common indicator of activation.[8]
-
Increased phosphorylation of TCR signaling proteins: Inhibition of Cbl-b prevents the degradation of key signaling intermediates. This leads to increased phosphorylation of proteins such as ZAP70 and PLCγ1.[4]
-
Rescue of exhausted T cells: In models of T cell exhaustion, Cbl-b inhibitors can restore effector functions.[3]
Q3: What are the potential off-target effects of this compound, and how can I assess them?
A3: The most significant potential off-target concern for Cbl-b inhibitors is the inhibition of c-Cbl, a closely related homolog with high structural similarity.[1][10] While Cbl-b is primarily expressed in the immune system, c-Cbl is more broadly expressed and has different primary substrates, including the Epidermal Growth Factor Receptor (EGFR).[10] Simultaneous inhibition of both Cbl-b and c-Cbl could lead to unintended consequences. Animal models have shown that dual deficiency of Cbl-b and c-Cbl can result in a hyper-sensitive immune phenotype and lethal autoimmunity.[1]
To assess off-target effects:
-
Confirm inhibitor selectivity: Whenever possible, use an inhibitor with a known and high selectivity for Cbl-b over c-Cbl. Refer to the manufacturer's data or published literature for IC50 values against both targets.
-
Perform a counterscreen: Test the inhibitor's effect on a c-Cbl-dependent process, such as EGFR degradation in a relevant cell line, to empirically determine its cellular selectivity.
-
Utilize kinase panels: For comprehensive off-target profiling, screen the compound against a broad panel of kinases and other enzymes to identify any other unintended interactions.[11]
Q4: Is there a risk of inducing autoimmune-like phenotypes with Cbl-b inhibitors?
A4: This is a valid concern given Cbl-b's role as a critical checkpoint in maintaining immune tolerance.[2][6] Genetic knockout of Cbl-b in mice can lead to the development of autoimmunity.[2][12] However, the use of a small-molecule inhibitor offers transient and reversible inhibition, which is considered to have a lower risk of inducing severe autoimmunity compared to permanent genetic deletion.[2] Preclinical studies with selective Cbl-b inhibitors have demonstrated a favorable safety profile, showing robust anti-tumor activity without overt signs of systemic autoimmunity.[9] Nevertheless, it is crucial to monitor for signs of excessive immune activation in your experimental systems, especially in long-term in vivo studies.
Quantitative Data Summary
The selectivity of a Cbl-b inhibitor for its intended target over the closely related c-Cbl is a critical parameter for interpreting experimental results and avoiding potential off-target effects. The table below summarizes the inhibitory activity (IC50) of several representative Cbl-b inhibitors against both Cbl-b and c-Cbl, highlighting their selectivity profiles.
| Inhibitor | Cbl-b IC50 (nM) | c-Cbl IC50 (nM) | Selectivity (c-Cbl/Cbl-b) | Reference Compound Example |
| NX-1607 | 0.19 | >1000 (implied) | >5000x | Clinical Candidate |
| Compound [I] | 30 | Not specified | - | Preclinical Compound |
| NRX-1 | ~5 | ~20 | ~4x | Research Compound |
| Hotspot-1 | ~6 | ~60 | ~10x | Research Compound |
Data for NX-1607 from[8]. Data for Compound [I] from[13]. Data for NRX-1 and Hotspot-1 from[10]. Note: IC50 values can vary based on assay conditions.
Visualized Signaling Pathway and Workflows
Cbl-b Signaling Pathway in T-Cells
Caption: Cbl-b negatively regulates T-cell activation by targeting key signaling molecules for ubiquitination.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with Cbl-b inhibitors.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues with Cbl-b inhibitors.
Problem 1: No observable increase in T-cell activation (e.g., no change in IL-2, IFN-γ, or CD69 levels).
-
Possible Cause 1: Inhibitor Potency/Integrity. The compound may have degraded or may not be active.
-
Troubleshooting Step:
-
Verify Storage: Ensure the inhibitor was stored correctly (e.g., at -20°C or -80°C, protected from light) as per the manufacturer's instructions.
-
Use a Fresh Aliquot: Thaw a new, previously unused aliquot of the inhibitor. Avoid repeated freeze-thaw cycles.
-
Confirm Solubility: Ensure the inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO) and then diluted in media. Precipitated compound will not be effective.
-
-
-
Possible Cause 2: Suboptimal Inhibitor Concentration. The concentration used may be too low to achieve effective target inhibition in your specific cell type.
-
Troubleshooting Step:
-
Perform a Dose-Response Curve: Test a range of concentrations (e.g., from 1 nM to 10 µM) to determine the optimal effective concentration for your assay.
-
Consult Literature: Check published studies using similar inhibitors for typical concentration ranges in relevant assays.
-
-
-
Possible Cause 3: Assay Conditions or Cell Health. The cells may not be healthy or the stimulation may be inadequate to see a modulatory effect.
-
Troubleshooting Step:
-
Include a Positive Control: Use a strong, non-specific stimulus like PMA and Ionomycin to confirm that your cells are capable of producing the cytokine or upregulating the marker you are measuring.
-
Check Cell Viability: Perform a viability stain (e.g., Trypan Blue, Propidium Iodide) to ensure cells are healthy before and after the experiment.
-
Confirm Cbl-b Expression: Verify that your target cells (e.g., primary T cells, NK cells) express Cbl-b at the protein level via Western blot or flow cytometry.
-
-
Problem 2: Significant cell death or signs of toxicity are observed.
-
Possible Cause 1: Off-Target Effects. At higher concentrations, the inhibitor may be hitting other targets, leading to toxicity.
-
Troubleshooting Step:
-
Lower the Concentration: The lowest effective concentration that produces the desired on-target effect should be used. Refer to your dose-response curve.
-
Reduce Incubation Time: Determine if a shorter incubation period is sufficient to observe the on-target effect while minimizing toxicity.
-
Evaluate Selectivity: If toxicity persists even at on-target effective concentrations, consider using a more selective inhibitor with a better-defined off-target profile. Test for activity against c-Cbl.
-
-
-
Possible Cause 2: Solvent Toxicity. The concentration of the solvent (e.g., DMSO) may be too high.
-
Troubleshooting Step:
-
Check Final Solvent Concentration: Ensure the final concentration of DMSO or other solvent in your cell culture media is low (typically ≤ 0.1%) and non-toxic to your cells.
-
Run a Solvent Control: Always include a vehicle control (cells treated with the same concentration of solvent as your highest inhibitor dose) to assess the baseline level of toxicity.
-
-
Experimental Protocols
Protocol: In Vitro T-Cell Activation Assay
This protocol provides a general framework for assessing the effect of a Cbl-b inhibitor on primary human T-cell activation.
1. Materials:
-
Cbl-b inhibitor (e.g., this compound) dissolved in DMSO.
-
Primary human T cells isolated from peripheral blood mononuclear cells (PBMCs).
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin).
-
Anti-CD3 antibody (plate-bound or soluble).
-
Anti-CD28 antibody (soluble).
-
Positive control: PMA and Ionomycin.
-
96-well flat-bottom tissue culture plates.
-
Flow cytometry antibodies (e.g., anti-CD69, anti-CD25).
-
ELISA kit for cytokine detection (e.g., IL-2, IFN-γ).
2. Plate Coating (for plate-bound anti-CD3 stimulation):
-
Dilute anti-CD3 antibody to the desired concentration (e.g., 1 µg/mL) in sterile PBS.
-
Add 100 µL of the diluted antibody solution to each well of a 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C or overnight at 4°C.
-
Before use, wash the wells twice with sterile PBS to remove unbound antibody.
3. T-Cell Plating and Treatment:
-
Resuspend isolated T cells in complete RPMI medium to a concentration of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of the Cbl-b inhibitor in complete RPMI medium. Remember to prepare a vehicle control (DMSO).
-
Add 50 µL of the cell suspension to each well of the anti-CD3 coated plate (or a non-coated plate for soluble stimulation).
-
Add 50 µL of the Cbl-b inhibitor dilutions (or vehicle control) to the appropriate wells.
-
For co-stimulation, add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL.
-
Bring the final volume in each well to 200 µL with complete RPMI medium.
4. Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
For activation marker analysis (CD69, CD25), incubate for 18-24 hours.
-
For cytokine analysis, incubate for 24-72 hours.
-
5. Analysis:
-
Cytokine Secretion (ELISA):
-
Carefully collect the supernatant from each well.
-
Perform an ELISA for IL-2 or IFN-γ according to the manufacturer's protocol.
-
-
Activation Marker Expression (Flow Cytometry):
-
Gently resuspend and harvest the cells from each well.
-
Wash the cells with FACS buffer (PBS + 2% FBS).
-
Stain the cells with fluorescently-conjugated antibodies against CD69 and CD25.
-
Analyze the samples using a flow cytometer. Gate on the live T-cell population and quantify the percentage of positive cells and the mean fluorescence intensity (MFI).
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Modulation of Immune Cell Functions by the E3 Ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cbl-b: Roles in T Cell Tolerance, Proallergic T Cell Development, and Cancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nurixtx.com [nurixtx.com]
- 10. Deciphering the Selectivity of CBL-B Inhibitors Using All-Atom Molecular Dynamics and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of novel Cbl-b inhibitors for targeted cancer immunotherapy | BioWorld [bioworld.com]
Cbl-b-IN-27 stability in solution and storage conditions.
This technical support center provides essential information for researchers, scientists, and drug development professionals using Cbl-b-IN-27. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and effective use of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of the Casitas B-lymphoma proto-oncogene-b (Cbl-b), with an IC50 value of 7 nM.[1] Cbl-b is an E3 ubiquitin ligase that acts as a negative regulator of immune responses, particularly in T cells, Natural Killer (NK) cells, and B cells.[2][3] By inhibiting Cbl-b, this compound enhances the activation and effector functions of these immune cells, making it a valuable tool for cancer immunotherapy research.[2][3][4]
Q2: How should I prepare a stock solution of this compound?
A2: For most small molecule inhibitors, it is recommended to prepare a high-concentration stock solution in a suitable organic solvent like DMSO.[5][6] Before preparing the solution, ensure all the powder is at the bottom of the vial by centrifuging it briefly. For quantities of 10 mg or less, the solvent can be added directly to the vial.[5]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Stock solutions should be aliquoted into small, tightly sealed vials to avoid repeated freeze-thaw cycles and stored at -20°C or lower.[5] It is best practice to use the prepared stock solution on the same day or within one month.[5]
Q4: How can I sterilize a solution of this compound for cell culture experiments?
A4: To maintain sterility for cell-based assays, it is recommended to filter the working solution through a 0.2 μm microfilter.[5] High-temperature or high-pressure sterilization methods, such as autoclaving, are not advised as they can lead to the degradation of the compound.[5]
Q5: How stable is this compound in cell culture media?
A5: The stability of small molecules like this compound in cell culture media can vary. Stability is influenced by the compound's chemical structure, the composition of the media, pH, and the presence of serum.[5] Some compounds may be stable for over 72 hours, while others might degrade more quickly.[5] It is crucial to assess the stability of the compound under your specific experimental conditions to ensure accurate interpretation of results.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of the compound in aqueous solution/media | The compound may have low aqueous solubility. | Prepare a higher concentration stock solution in an organic solvent (e.g., DMSO) and then dilute it into your aqueous buffer or media. Ensure the final concentration of the organic solvent is low enough not to affect your experimental system (typically <0.5%). Sonication may also help to dissolve the compound. |
| Inconsistent or unexpected experimental results | 1. Compound degradation due to improper storage or handling (e.g., repeated freeze-thaw cycles).2. The compound may be unstable in the experimental conditions (e.g., temperature, pH, media components).3. Potential off-target effects of the inhibitor. | 1. Prepare fresh aliquots of the stock solution from a new vial. Always store stock solutions at -20°C or -80°C.2. Perform a stability test of the compound in your specific experimental media and conditions (see Protocol 1).3. Use a structurally different inhibitor for the same target to see if it produces a similar phenotype. Compare results with genetic validation methods like siRNA or CRISPR-Cas9 knockdown of Cbl-b.[7] |
| High background or no signal in fluorescence-based assays | The compound may be autofluorescent or may quench the fluorescence signal. | Test the fluorescence of the compound alone at the working concentration in the assay buffer. If autofluorescence is an issue, subtract the background signal from a control well containing only the compound. If quenching is suspected, consider using a different fluorescent probe or a non-fluorescence-based detection method.[8] |
| Steep or non-sigmoidal dose-response curve | This may indicate compound aggregation at higher concentrations. | Repeat the assay with the inclusion of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer to prevent aggregation.[8] |
Quantitative Data Summary
Due to the lack of publicly available stability data specifically for this compound, the following table provides a general guideline for storage based on recommendations for similar small molecule inhibitors.
| Parameter | Condition | Recommendation |
| Solid Compound Storage | Room temperature | Recommended for short-term storage; for long-term, refer to the Certificate of Analysis. |
| Stock Solution Solvent | DMSO | Recommended for creating high-concentration stock solutions.[5][6] |
| Stock Solution Storage | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles.[5][6] |
| Stock Solution Stability | Up to 1 month | Recommended to use within this timeframe for optimal activity.[5] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Methodology:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the desired cell culture medium (e.g., RPMI-1640) with and without 10% Fetal Bovine Serum (FBS).
-
Prepare a working solution of this compound by diluting the stock solution in the respective media to a final concentration (e.g., 10 µM).
-
-
Experimental Procedure:
-
Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition (with and without serum).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.
-
Immediately analyze the samples or store them at -80°C for later analysis.
-
-
Sample Analysis (using HPLC-MS/MS):
-
Prepare a standard curve of this compound in the corresponding medium.
-
Precipitate proteins from the collected samples (e.g., with acetonitrile).
-
Centrifuge to pellet the precipitate and transfer the supernatant for analysis.
-
Analyze the concentration of this compound in each sample using a validated HPLC-MS/MS method.
-
-
Data Analysis:
-
Determine the concentration of this compound at each time point using the standard curve.
-
Calculate the percentage of this compound remaining at each time point by normalizing to the concentration at time 0.
-
% Remaining = (Concentration at time t / Concentration at time 0) x 100
-
Visualizations
Cbl-b Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. benchchem.com [benchchem.com]
- 6. Cbl-b-IN-26 | E1 E2 E3 Enzyme | 3035443-17-2 | Invivochem [invivochem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
How to address Cbl-b-IN-27 inactivity in cellular assays
Welcome to the technical support center for Cbl-b-IN-27. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential inactivity of this compound in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is designed as an inhibitor of the Casitas B-lineage lymphoma-b (Cbl-b) protein. Cbl-b is an E3 ubiquitin ligase that acts as a key negative regulator of immune cell activation, particularly in T cells and NK cells.[1][2][3] By ubiquitinating downstream signaling proteins, Cbl-b targets them for degradation or otherwise attenuates signaling cascades, setting a higher threshold for immune cell activation.[1][4] A potent Cbl-b inhibitor is expected to block this negative regulatory function, thereby lowering the activation threshold and enhancing immune cell responses such as cytokine production and cytotoxicity.
Q2: My this compound inhibitor shows lower potency in my cell-based assay compared to its published biochemical IC50 value. Why?
A2: Discrepancies between biochemical and cellular assay potencies are common for small molecule inhibitors. Several factors can contribute to this:
-
Cell Permeability: The compound may have poor permeability across the cell membrane, leading to a lower intracellular concentration than what is applied externally.
-
Efflux Pumps: Cells can actively transport the inhibitor out via efflux pumps like P-glycoprotein, reducing its effective intracellular concentration.
-
Compound Stability: The inhibitor may be unstable or metabolized by cellular enzymes over the course of the experiment.
-
Protein Binding: The inhibitor can bind to other cellular proteins or lipids, reducing the free concentration available to bind to Cbl-b.
Q3: I am not observing any effect of this compound in my primary T cell activation assay. What are the possible reasons?
A3: Inactivity in a primary cell assay can stem from several sources:
-
Suboptimal T-cell Stimulation: Cbl-b's regulatory role is most prominent when T-cell activation signals are suboptimal. If the T-cell receptor (TCR) and co-stimulatory signals (e.g., anti-CD3/CD28) are too strong, the effect of inhibiting Cbl-b may be masked.
-
Compound-Related Issues: As mentioned in Q2, poor cell permeability, efflux, instability, or off-target effects could be responsible.
-
Assay Readout and Timing: The chosen readout (e.g., a specific cytokine) may not be sensitive to Cbl-b inhibition, or the time point of measurement might be inappropriate to observe a significant difference.
-
Cell Health: The health and viability of the primary cells can significantly impact their response to stimuli and inhibitors.
Q4: How can I confirm that this compound is engaging with Cbl-b inside the cell?
A4: A Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in a cellular environment. This method is based on the principle that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature. An observed thermal shift for Cbl-b in the presence of this compound would provide strong evidence of target engagement.
Troubleshooting Guides
This section provides structured guidance for addressing specific issues encountered during your experiments with this compound.
Issue 1: No observable phenotype in a T-cell activation assay
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Compound Inactivity/Degradation | 1. Verify Compound Integrity: Confirm the identity and purity of your this compound stock. If possible, test its activity in a biochemical ubiquitination assay. 2. Assess Stability: Test the stability of the inhibitor in your cell culture medium over the experiment's duration. Consider replenishing the compound with fresh media changes for long-term assays. |
| Inappropriate Assay Conditions | 1. Titrate T-Cell Stimulation: Perform a dose-response experiment with your stimulating antibodies (e.g., anti-CD3). Cbl-b inhibition is often more apparent under suboptimal stimulation conditions. 2. Optimize Inhibitor Concentration: Perform a wide dose-response of this compound, as the required cellular concentration may be significantly higher than the biochemical IC50. |
| Poor Cell Permeability | 1. Increase Incubation Time: Allow for a longer pre-incubation time with the inhibitor before T-cell stimulation to facilitate cellular uptake. 2. Consider Alternative Formulations: If solubility is an issue, explore different solvent systems (ensuring they are non-toxic to cells at the final concentration). |
| Assay Readout Not Sensitive | 1. Measure Multiple Cytokines: Profile a panel of cytokines (e.g., IL-2, IFN-γ, TNF-α) at different time points (e.g., 24, 48, 72 hours). 2. Assess T-Cell Proliferation: Use methods like CFSE dilution or BrdU incorporation to measure the effect on T-cell proliferation. |
Issue 2: High background or toxicity in vehicle control (e.g., DMSO)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Solvent Concentration | 1. Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is typically ≤ 0.1% to avoid solvent-induced toxicity or artifacts. 2. Run a DMSO Dose-Response: Test the effect of different DMSO concentrations on your cells and assay readout to determine the maximal tolerated level. |
| Compound Precipitation | 1. Check Solubility: Visually inspect your stock and working solutions for any precipitate. 2. Prepare Fresh Dilutions: Always prepare fresh working dilutions from a concentrated stock solution for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
Experimental Protocols & Visualizations
Cbl-b Signaling Pathway in T-Cells
Cbl-b is a critical negative regulator of T-cell activation. Upon T-cell receptor (TCR) engagement without adequate co-stimulation (e.g., via CD28), Cbl-b targets key signaling intermediates like PLC-γ1 and the p85 subunit of PI3K for ubiquitination, thereby dampening the signaling cascade that leads to T-cell activation. Inhibition of Cbl-b is expected to remove this brake, allowing for a more robust T-cell response even with suboptimal stimulation.
Caption: Cbl-b signaling pathway in T-cell activation.
Troubleshooting Workflow for this compound Inactivity
The following workflow provides a logical sequence of steps to diagnose the lack of cellular activity of this compound.
Caption: Troubleshooting workflow for this compound inactivity.
Protocol 1: T-Cell Activation Assay
Objective: To assess the effect of this compound on cytokine production by primary human T-cells under suboptimal stimulation.
Methodology:
-
Cell Isolation: Isolate Pan T-cells or CD8+ T-cells from healthy donor peripheral blood mononuclear cells (PBMCs) using negative selection kits.
-
Plate Coating: Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., clone OKT3) at a suboptimal concentration (e.g., 0.1-0.5 µg/mL) overnight at 4°C. Wash plates with sterile PBS before use.
-
Inhibitor Pre-treatment: Seed T-cells at a density of 1-2 x 10^5 cells/well. Add serial dilutions of this compound or vehicle control (e.g., DMSO) to the wells. Pre-incubate for 1-2 hours at 37°C.
-
Cell Stimulation: Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to all wells to provide a co-stimulatory signal.
-
Incubation: Culture the cells for 24-72 hours at 37°C, 5% CO2.
-
Readout: Collect the supernatant and measure cytokine concentrations (e.g., IL-2, IFN-γ) using ELISA or a multiplex bead-based assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To determine if this compound binds to and stabilizes the Cbl-b protein in intact cells.
Methodology:
-
Cell Treatment: Treat your chosen cell line (e.g., Jurkat) with this compound or vehicle control at a high concentration (e.g., 10-20 µM) for 2-4 hours.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble protein fraction (supernatant) from the precipitated protein (pellet).
-
Analysis: Analyze the amount of soluble Cbl-b remaining in the supernatant at each temperature point by Western Blot or another quantitative protein detection method. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target stabilization.
References
Technical Support Center: Cbl-b Inhibitors in Animal Models
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Cbl-b inhibitors in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, manage, and minimize toxicity in your preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of on-target toxicity associated with Cbl-b inhibitors?
A1: Cbl-b, or Casitas B-lineage lymphoma-b, is an E3 ubiquitin ligase that acts as a crucial negative regulator of immune responses, particularly in T cells and NK cells.[1][2] By inhibiting Cbl-b, these therapeutic agents aim to enhance the anti-tumor immune response.[2][3][4] The primary on-target toxicity stems from this mechanism of action: an over-activated immune system. This can lead to immune-related adverse events (irAEs), where the immune system attacks healthy tissues, and potentially cytokine release syndrome (CRS), a systemic inflammatory response. Clinical observations with the Cbl-b inhibitor NX-1607 have noted immune-related adverse events, indicating on-target immune activation.
Q2: What are the common clinical signs of toxicity to monitor in animal models treated with Cbl-b inhibitors?
A2: Based on the mechanism of action and preclinical observations, researchers should monitor for a range of clinical signs that may indicate immune-related toxicities. These include:
-
General Health: Weight loss, lethargy, ruffled fur, and changes in posture or behavior.
-
Gastrointestinal: Diarrhea or changes in fecal consistency. Nausea and vomiting were reported as common adverse events with NX-1607 in clinical trials, which may translate to observable signs of distress in animals.
-
Dermatological: Skin rashes or inflammation.
-
Respiratory: Labored breathing.
-
Neurological: Tremors or ataxia.
Preclinical safety screenings of some Cbl-b inhibitors, like ISM3830, have indicated a low risk for hypotension and gastrointestinal toxicity.
Q3: Are there specific organs that are more susceptible to Cbl-b inhibitor-related toxicity?
A3: While specific organ toxicities for all Cbl-b inhibitors are not yet fully characterized in publicly available literature, the nature of immune-related adverse events suggests that organs commonly affected by autoimmune responses should be monitored closely. These include the gastrointestinal tract (colitis), liver (hepatitis), skin (dermatitis), and lungs (pneumonitis). Preclinical studies for the Cbl-b inhibitor AUR-243 reported no pathological alterations in organs at doses up to 100 mg/kg/day in rats.
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Mortality
Potential Cause: Severe immune-related adverse events (irAEs) or Cytokine Release Syndrome (CRS).
Troubleshooting Steps:
-
Immediate Action: Euthanize moribund animals to minimize suffering and perform a thorough necropsy.
-
Sample Collection: Collect blood for immediate cytokine profiling (e.g., IL-6, TNF-α, IFN-γ) and complete blood count (CBC). Preserve tissues (liver, lung, colon, skin, spleen, and any gross lesions) in 10% neutral buffered formalin for histopathological analysis.
-
Data Review:
-
Cytokine Levels: Markedly elevated pro-inflammatory cytokines may indicate CRS.
-
Histopathology: Look for signs of immune cell infiltration and tissue damage in the collected organs.
-
Clinical Observations: Review in-life data for preceding clinical signs.
-
Preventative/Mitigatory Actions:
-
Dose Adjustment: Consider reducing the dose or adjusting the dosing schedule in subsequent cohorts.
-
Supportive Care: Implement supportive care measures such as fluid administration.
-
Prophylactic Treatment: In cases of predictable, severe CRS, consider prophylactic administration of immunosuppressive agents like corticosteroids (e.g., dexamethasone) or cytokine-blocking antibodies (e.g., anti-IL-6 or anti-TNF-α).
Issue 2: Elevated Liver Enzymes (ALT/AST)
Potential Cause: Immune-mediated hepatitis.
Troubleshooting Steps:
-
Confirm Elevation: Repeat blood collection to confirm the elevation of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
Histopathology: Euthanize a subset of animals and perform a histopathological examination of the liver, looking for immune cell infiltration and hepatocellular damage.
-
Rule out Other Causes: Review the study protocol to ensure other factors (e.g., vehicle, co-administered drugs) are not contributing to hepatotoxicity.
Preventative/Mitigatory Actions:
-
Dose Modification: Reduce the dose of the Cbl-b inhibitor.
-
Corticosteroid Administration: Treat affected animals with corticosteroids to suppress the immune response.
-
Monitoring: Increase the frequency of blood monitoring for liver enzymes in subsequent experiments.
Issue 3: Hematological Abnormalities (e.g., Cytopenias)
Potential Cause: Immune-mediated destruction of hematopoietic cells or bone marrow suppression.
Troubleshooting Steps:
-
Detailed Analysis: Perform a complete blood count (CBC) with differential to characterize the specific cytopenia (e.g., neutropenia, thrombocytopenia).
-
Bone Marrow Examination: Collect bone marrow for cytological or histopathological analysis to assess cellularity and hematopoietic precursors.
-
Spleen and Lymph Node Evaluation: Examine the spleen and lymph nodes for evidence of extramedullary hematopoiesis or immune-mediated cell destruction.
Preventative/Mitigatory Actions:
-
Dose Adjustment: Lower the dose or modify the treatment schedule.
-
Supportive Care: Consider the use of growth factors (e.g., G-CSF for neutropenia) in severe cases, although this should be done with caution as it may exacerbate immune activation.
Quantitative Toxicity Data Summary
Note: Specific quantitative data from preclinical toxicology studies of Cbl-b inhibitors are not widely available in the public domain. The following tables provide a template for expected monitoring parameters and should be populated with internal experimental data. Reference ranges for common rodent strains are provided for comparison.
Table 1: Hematology Reference Ranges for Rodents
| Parameter | Mouse (C57BL/6) | Rat (Sprague-Dawley) |
| White Blood Cells (WBC) | 4-12 x 10³/µL | 5-15 x 10³/µL |
| Neutrophils | 10-40% | 15-45% |
| Lymphocytes | 55-85% | 50-80% |
| Platelets | 200-800 x 10³/µL | 500-1300 x 10³/µL |
| Red Blood Cells (RBC) | 7-12 x 10⁶/µL | 6.5-9.5 x 10⁶/µL |
Table 2: Clinical Chemistry Reference Ranges for Rodents
| Parameter | Mouse (C57BL/6) | Rat (Sprague-Dawley) |
| Alanine Aminotransferase (ALT) | 20-80 U/L | 20-100 U/L |
| Aspartate Aminotransferase (AST) | 50-200 U/L | 50-250 U/L |
| Alkaline Phosphatase (ALP) | 40-150 U/L | 100-400 U/L |
| Blood Urea Nitrogen (BUN) | 15-30 mg/dL | 10-25 mg/dL |
| Creatinine | 0.2-0.6 mg/dL | 0.3-0.8 mg/dL |
Experimental Protocols
Protocol 1: Dose Range-Finding (DRF) Study for a Novel Cbl-b Inhibitor
-
Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice or Sprague-Dawley rats), typically 6-8 weeks of age. Use a small group size (n=3-5 per sex per group).
-
Dose Selection: Based on in vitro potency, select a starting dose and escalate in subsequent groups (e.g., 3-fold or 5-fold increments) until signs of toxicity or a maximum feasible dose is reached. Include a vehicle control group.
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage) daily for a short duration (e.g., 7-14 days).
-
Monitoring:
-
Daily: Clinical observations for signs of toxicity, body weight, and food consumption.
-
End of Study: Collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for weight and histopathological examination.
-
-
Endpoint: Determine the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.
Protocol 2: Necropsy and Tissue Collection for Histopathological Evaluation
-
Euthanasia: Euthanize animals according to approved institutional protocols.
-
Gross Examination: Perform a thorough external and internal examination, noting any abnormalities.
-
Organ Collection: Systematically collect key organs, including but not limited to the liver, spleen, kidneys, heart, lungs, thymus, lymph nodes, gastrointestinal tract, and any tissues with gross lesions.
-
Fixation: Immediately place collected tissues in 10% neutral buffered formalin at a volume of at least 10 times that of the tissue. For lungs, consider intratracheal perfusion with formalin to ensure proper inflation and fixation.
-
Trimming and Processing: After adequate fixation (typically 24-48 hours), trim tissues according to standard protocols and process for paraffin (B1166041) embedding, sectioning, and Hematoxylin and Eosin (H&E) staining.
Signaling Pathways and Experimental Workflows
Caption: Cbl-b negatively regulates T cell activation by ubiquitinating key signaling molecules.
Caption: Workflow for troubleshooting toxicity in animal models treated with Cbl-b inhibitors.
References
Technical Support Center: Overcoming Resistance to Cbl-b Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to Cbl-b inhibition in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Cbl-b inhibitors?
A1: Cbl-b (Casitas B-lineage lymphoma-b) is an E3 ubiquitin ligase that acts as a crucial negative regulator of immune cell activation, particularly in T cells and Natural Killer (NK) cells.[1][2][3] It functions as an intracellular immune checkpoint by targeting key signaling proteins for ubiquitination and subsequent degradation, thereby setting the activation threshold for these immune cells.[3][4] Cbl-b inhibitors work by blocking this negative regulatory function. By inhibiting Cbl-b, these compounds lower the threshold for T-cell and NK-cell activation, leading to enhanced anti-tumor immune responses.[1][2] Preclinical studies have shown that Cbl-b inhibitors can lead to increased cytokine production (e.g., IL-2, IFN-γ), proliferation of immune cells, and significant tumor growth inhibition.[4][5]
Q2: We are observing reduced efficacy of our Cbl-b inhibitor in our cancer cell line over time. What are the potential mechanisms of acquired resistance?
A2: While clinical data on acquired resistance to Cbl-b inhibitors is still emerging, several mechanisms can be hypothesized based on resistance patterns observed with other targeted therapies and immunotherapies.[6] These potential mechanisms can be broadly categorized as:
-
On-target alterations:
-
Activation of bypass signaling pathways:
-
Changes in the Tumor Microenvironment (TME):
-
The TME can become more immunosuppressive through mechanisms independent of Cbl-b. This could include the recruitment of other immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), or the increased expression of other checkpoint inhibitors (e.g., PD-L1).[12][13]
-
-
Drug efflux and metabolism:
-
Epigenetic modifications:
-
Epigenetic changes, such as DNA methylation or histone modifications, can lead to altered expression of genes involved in Cbl-b signaling or drug sensitivity, contributing to resistance.[16]
-
-
Role of non-coding RNAs (ncRNAs):
Q3: Are there specific cancer types that are more likely to be resistant to Cbl-b inhibition?
A3: The efficacy of Cbl-b inhibitors is currently being evaluated in a range of solid tumors in clinical trials, including platinum-resistant ovarian cancer, gastric cancer, melanoma, and non-small cell lung cancer (NSCLC).[5] Cancers with a "cold" tumor microenvironment, characterized by low infiltration of T cells and NK cells, may be inherently less responsive to Cbl-b inhibitors, as the primary mechanism of these drugs is to enhance the activity of these immune cells.[20] However, some preclinical data suggests that Cbl-b inhibitors might be effective even in some immunologically "cold" tumors.[20] Additionally, tumors with loss-of-function mutations in key components of the immune signaling pathways downstream of Cbl-b may also exhibit primary resistance.
Q4: Can Cbl-b inhibitors be combined with other therapies to overcome resistance?
A4: Yes, combination therapy is a promising strategy. Preclinical studies have shown that combining Cbl-b inhibitors with PD-1/PD-L1 checkpoint inhibitors can significantly increase anti-tumor activity and the frequency of complete tumor rejections.[4][21] This is likely because the two classes of drugs target different negative regulatory mechanisms in the immune response. Cbl-b inhibitors could also potentially be combined with chemotherapy or radiation to enhance their efficacy.[1]
Troubleshooting Guides
Issue 1: Suboptimal T-cell or NK-cell activation in vitro after Cbl-b inhibitor treatment.
| Potential Cause | Troubleshooting Steps |
| Inhibitor Concentration | Perform a dose-response curve to determine the optimal concentration of the Cbl-b inhibitor for your specific cell line. IC50 values can vary between different cell types. |
| Cell Health and Viability | Ensure that the primary T cells or NK cells are healthy and viable before starting the experiment. Use freshly isolated cells whenever possible. |
| Suboptimal Stimulation | Cbl-b inhibitors lower the threshold for activation but may still require a primary stimulus (e.g., anti-CD3/CD28 for T cells, IL-15 for NK cells). Optimize the concentration of the stimulating agent.[4][22] |
| Assay Timing | Measure activation markers (e.g., cytokine production, proliferation) at multiple time points to capture the peak response. |
| Inhibitor Stability | Verify the stability and proper storage of the Cbl-b inhibitor. |
Issue 2: Lack of in vivo anti-tumor response to Cbl-b inhibitor in syngeneic mouse models.
| Potential Cause | Troubleshooting Steps |
| Pharmacokinetics/Pharmacodynamics (PK/PD) | Ensure adequate drug exposure in the tumor tissue. Measure plasma and tumor concentrations of the inhibitor. The dosing regimen may need optimization. |
| Immune-deficient Mouse Model | Cbl-b inhibitors rely on a functional immune system. Ensure you are using an immunocompetent mouse model (e.g., C57BL/6, BALB/c). Anti-tumor effects may be abrogated in immunodeficient mice (e.g., NCG mice).[20] |
| "Cold" Tumor Microenvironment | Analyze the tumor microenvironment for the presence of T cells and NK cells. If the tumor is immunologically "cold," consider combination therapies to enhance immune cell infiltration (e.g., with radiation or other immunomodulatory agents). |
| Dominant Alternative Immune Checkpoints | The tumor may be relying on other immune checkpoints (e.g., PD-L1, CTLA-4, TIM-3, LAG-3) for immune evasion.[23] Analyze the expression of these checkpoints on tumor and immune cells. Consider combination therapy with other checkpoint inhibitors.[4] |
| Development of Acquired Resistance | If an initial response is observed followed by relapse, tumors may have developed resistance. Biopsy the resistant tumors to analyze for potential resistance mechanisms (see FAQ Q2). |
Quantitative Data Summary
Table 1: Effect of Cbl-b Inhibitor NX-1607 on T-cell Cytokine Secretion
| Cell Type | Treatment | IL-2 Secretion (Fold Change vs. Control) | IFN-γ Secretion (Fold Change vs. Control) |
| Primary Human T cells (anti-CD3 stimulated) | NX-1607 | 5 to 10-fold increase | 5 to 10-fold increase |
| Data summarized from preclinical studies.[4] |
Table 2: In Vivo Anti-Tumor Efficacy of Cbl-b Inhibitors
| Tumor Model | Cbl-b Inhibitor | Treatment | Outcome |
| CT26 Colon Carcinoma | NX-1607 | Monotherapy | Significant tumor growth inhibition |
| MC38 Colon Carcinoma | NX-1607 | Monotherapy | Significant tumor growth inhibition |
| 4T1 Triple Negative Breast Cancer | NX-1607 | Monotherapy | Significant tumor growth inhibition |
| CT26 Colon Carcinoma | NX-1607 + anti-PD-1 | Combination | Increased median overall survival and complete tumor rejections |
| Data summarized from preclinical studies.[4] |
Experimental Protocols
Protocol 1: In Vitro T-Cell Activation Assay
-
Isolate Primary T-cells: Isolate human or murine T cells from peripheral blood mononuclear cells (PBMCs) or spleens using negative selection magnetic beads.
-
Plate Cells: Plate the T cells in a 96-well plate pre-coated with anti-CD3 antibody (e.g., 1-5 µg/mL).
-
Add Cbl-b Inhibitor: Add the Cbl-b inhibitor at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Add Co-stimulation (Optional): For some experiments, add soluble anti-CD28 antibody (e.g., 1 µg/mL) to provide a co-stimulatory signal.
-
Incubate: Culture the cells for 48-72 hours at 37°C and 5% CO2.
-
Analyze Activation:
-
Cytokine Production: Collect the supernatant and measure IL-2 and IFN-γ levels using ELISA or a multiplex bead-based assay.
-
Proliferation: Add a proliferation dye (e.g., CFSE or CellTrace Violet) before stimulation and analyze dilution by flow cytometry. Alternatively, use a BrdU or ³H-thymidine incorporation assay.
-
Surface Marker Expression: Stain cells with fluorescently labeled antibodies against activation markers (e.g., CD25, CD69) and analyze by flow cytometry.
-
Protocol 2: Western Blot for Signaling Pathway Analysis
-
Cell Treatment: Culture your cancer cell line or immune cells and treat with the Cbl-b inhibitor for the desired time points (e.g., 0, 15, 30, 60 minutes). Include appropriate positive and negative controls.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies to consider include:
-
p-Akt (Ser473), Total Akt
-
p-ERK1/2 (Thr202/Tyr204), Total ERK1/2
-
p-PLCγ1, Total PLCγ1
-
Cbl-b
-
β-actin or GAPDH (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Signaling Pathways and Experimental Workflows
Caption: Simplified Cbl-b signaling pathway in T-cell activation.
Caption: Potential mechanisms of resistance to Cbl-b inhibition.
Caption: Troubleshooting workflow for reduced Cbl-b inhibitor efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 3. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ascopubs.org [ascopubs.org]
- 6. Acquired resistance to molecularly targeted therapies for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel c-CBL and CBL-b ubiquitin ligase mutations in human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. frontiersin.org [frontiersin.org]
- 10. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The role of CBL family ubiquitin ligases in cancer progression and therapeutic strategies [frontiersin.org]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Role of efflux pumps, their inhibitors, and regulators in colistin resistance [frontiersin.org]
- 16. Emerging role of non-coding RNAs in resistance to platinum-based anti-cancer agents in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Role of Non-Coding RNAs in Breast Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Non coding RNAs as the critical factors in chemo resistance of bladder tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The functional role of long noncoding RNA in resistance to anticancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Discovery and optimization of CBL-B inhibitors - American Chemical Society [acs.digitellinc.com]
- 22. hotspotthera.com [hotspotthera.com]
- 23. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
Cbl-b-IN-27 interference with other signaling pathways
Welcome to the technical support center for Cbl-b-IN-27. This resource is designed to assist researchers, scientists, and drug development professionals in their experiments involving this Cbl-b inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and provide deeper insights into the experimental application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Cbl-b inhibitors like this compound?
A1: Cbl-b (Casitas B-lineage lymphoma-b) is an E3 ubiquitin ligase that acts as a crucial negative regulator of immune responses, particularly in T cells and NK cells.[1] It functions by ubiquitinating specific signaling proteins, marking them for degradation. This process dampens T-cell receptor (TCR) and natural killer (NK) cell activation.[1] Cbl-b inhibitors, such as this compound, function by locking the Cbl-b protein in an inactive conformation, acting as an intramolecular glue.[2][3] This prevents Cbl-b from binding to its target substrates, leading to sustained activation of immune signaling pathways and enhanced anti-tumor immunity.[4]
Q2: I am observing lower than expected potentiation of T-cell activation with this compound. What could be the cause?
A2: Several factors could contribute to this observation:
-
Suboptimal Compound Concentration: Ensure that the concentration of this compound used is within the optimal range for your specific cell type and assay. We recommend performing a dose-response curve to determine the EC50 in your experimental system.
-
Cell Health and Viability: Poor cell health can lead to a blunted response to stimuli. Ensure your cells are healthy and viable before starting the experiment.
-
TCR Stimulation Strength: The effect of Cbl-b inhibition is most pronounced when T-cell activation is suboptimal. Strong TCR stimulation might mask the effects of Cbl-b inhibition. Consider titrating your TCR stimulus (e.g., anti-CD3/CD28 antibodies or antigen concentration).
-
Assay-Specific Conditions: The choice of assay and its specific parameters (e.g., incubation time, readout sensitivity) can significantly impact the observed results. Refer to the detailed experimental protocols section for validated assay conditions.
Q3: Are there known off-target effects of Cbl-b inhibitors that I should be aware of?
A3: While Cbl-b inhibitors are designed to be selective, the potential for off-target effects should always be considered. It is advisable to perform a kinase panel screening or a similar broad profiling assay to identify potential off-target interactions of this compound in your system of interest. Understanding potential off-target effects is crucial for accurately interpreting experimental data.
Q4: Can this compound interfere with signaling pathways other than the TCR pathway?
A4: Yes. Cbl-b is known to regulate multiple signaling pathways. Therefore, this compound can be expected to interfere with these pathways. The most well-documented pathways include:
-
PI3K/Akt Signaling: Cbl-b can negatively regulate the PI3K/Akt pathway. Inhibition of Cbl-b can lead to increased phosphorylation of Akt.
-
MAPK/ERK Signaling: The MAPK/ERK pathway can also be modulated by Cbl-b activity.
-
Cytokine Receptor Signaling: Cbl-b has been implicated in the regulation of various cytokine receptor signaling pathways.
It is recommended to monitor the activation status of key proteins in these pathways when using this compound to fully understand its cellular effects.
Troubleshooting Guides
Problem 1: Inconsistent results in Western blot analysis of signaling pathways.
-
Possible Cause: Variability in sample preparation, protein loading, or antibody incubation.
-
Troubleshooting Steps:
-
Consistent Lysis: Use a standardized lysis buffer containing protease and phosphatase inhibitors and ensure complete cell lysis.
-
Accurate Protein Quantification: Use a reliable protein quantification method (e.g., BCA assay) to ensure equal loading of protein in each lane.
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to normalize for protein loading. For phosphorylation studies, it is best practice to probe for the total protein as a loading control for its phosphorylated counterpart.
-
Antibody Optimization: Titrate primary and secondary antibody concentrations to achieve optimal signal-to-noise ratio.
-
Washing Steps: Ensure adequate washing steps to minimize background signal.
-
Problem 2: High background in cellular thermal shift assay (CETSA).
-
Possible Cause: Incomplete cell lysis, inappropriate antibody concentration, or insufficient blocking.
-
Troubleshooting Steps:
-
Optimize Lysis: Ensure complete cell lysis to release the target protein. Freeze-thaw cycles or sonication can be optimized.
-
Antibody Titration: Perform a titration of the primary antibody to find the optimal concentration that gives a clear signal without high background.
-
Blocking Conditions: Optimize the blocking buffer and incubation time. Using a blocking buffer with a small percentage of non-ionic detergent (e.g., Tween-20) can help reduce non-specific binding.
-
Quantitative Data Summary
Disclaimer: The following data is representative of a potent and selective Cbl-b inhibitor and is provided for guidance. Researchers should generate their own data for this compound in their specific experimental systems.
Table 1: Biochemical Potency of a Representative Cbl-b Inhibitor
| Assay Type | Parameter | Value (nM) |
| TR-FRET | IC50 | 5.2 |
| Cellular Thermal Shift (CETSA) | EC50 | 25.8 |
Table 2: Effect of a Representative Cbl-b Inhibitor on T-Cell Activation Markers
| Cell Type | Treatment | Marker | Fold Change vs. Control |
| Human PBMCs | Anti-CD3/CD28 + Inhibitor (1 µM) | IL-2 Production | 3.5 |
| Human PBMCs | Anti-CD3/CD28 + Inhibitor (1 µM) | IFN-γ Production | 2.8 |
| Jurkat T cells | Anti-CD3/CD28 + Inhibitor (1 µM) | CD69 Expression | 4.1 |
Table 3: Effect of a Representative Cbl-b Inhibitor on Signaling Pathway Phosphorylation
| Cell Line | Treatment | Phospho-Protein | Fold Change vs. Control |
| Jurkat T cells | Anti-CD3 + Inhibitor (1 µM) | p-PLCγ1 (Tyr783) | 2.9 |
| Jurkat T cells | Anti-CD3 + Inhibitor (1 µM) | p-Akt (Ser473) | 2.1 |
| Jurkat T cells | Anti-CD3 + Inhibitor (1 µM) | p-ERK1/2 (Thr202/Tyr204) | 2.5 |
Experimental Protocols
Protocol 1: In Vitro Cbl-b Autoubiquitination Assay (Luminescent)
This assay monitors the autoubiquitination of Cbl-b as a measure of its E3 ligase activity.
Materials:
-
Recombinant GST-tagged Cbl-b
-
Ubiquitin Activating Enzyme (E1)
-
UbcH5b (E2)
-
Biotinylated Ubiquitin
-
ATP
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 10 mM MgCl2, 0.1 mg/ml BSA)
-
Anti-GST-SmBiT and Streptavidin-LgBiT (for detection)
-
Luminescent Substrate
-
384-well white plates
Procedure:
-
Prepare a reaction mixture containing E1, E2, ATP, and biotinylated ubiquitin in assay buffer.
-
Prepare a serial dilution of the Cbl-b inhibitor (e.g., this compound) in DMSO, and then dilute in assay buffer.
-
Add the inhibitor or vehicle control to the wells of a 384-well plate.
-
Add recombinant GST-Cbl-b to the wells.
-
Initiate the reaction by adding the reaction mixture.
-
Incubate the plate at 37°C for 60 minutes.
-
Add a detection solution containing anti-GST-SmBiT and Streptavidin-LgBiT.
-
Incubate at room temperature for 60 minutes.
-
Add the luminescent substrate and read the plate on a luminometer.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm the binding of an inhibitor to its target protein in a cellular context.
Materials:
-
Cultured cells expressing Cbl-b
-
This compound
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibody against Cbl-b
-
Secondary antibody
-
Western blot reagents and equipment
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specified time (e.g., 1 hour).
-
Harvest the cells and resuspend them in PBS.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates to separate the soluble fraction from the precipitated proteins.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble Cbl-b in each sample by Western blot.
Protocol 3: Western Blot Analysis of PI3K/Akt and MAPK/ERK Pathways
This protocol allows for the detection of changes in the phosphorylation status of key proteins in these signaling pathways.
Materials:
-
Cultured cells
-
This compound
-
Stimulating agent (e.g., anti-CD3/CD28 antibodies)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., p-Akt, total Akt, p-ERK, total ERK)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Western blot reagents and equipment
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Pre-treat cells with this compound or vehicle for 1 hour.
-
Stimulate the cells with an appropriate agonist for a short period (e.g., 5-15 minutes).
-
Immediately lyse the cells in ice-cold lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
Visualizations
Caption: this compound interference with TCR signaling.
Caption: Western blot workflow for signaling pathway analysis.
References
Validation & Comparative
A Comparative Analysis of Cbl-b-IN-27 and Other Small Molecule Inhibitors Targeting the Cbl-b E3 Ubiquitin Ligase
For Researchers, Scientists, and Drug Development Professionals
The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical intracellular immune checkpoint, negatively regulating the activation of T cells and other immune cells.[1][2] Its inhibition presents a promising therapeutic strategy in immuno-oncology to enhance anti-tumor immunity.[3][4] This guide provides a comparative overview of Cbl-b-IN-27 and other prominent small molecule inhibitors of Cbl-b, summarizing key preclinical data and outlining the experimental methodologies used for their evaluation.
Overview of Cbl-b Inhibitors
A growing number of small molecule inhibitors targeting Cbl-b are in various stages of development. These molecules aim to block the E3 ligase activity of Cbl-b, thereby lowering the threshold for T-cell and NK-cell activation and promoting a more robust anti-tumor immune response.[5][6] This comparison focuses on this compound and other notable inhibitors such as NTX-801, NX-1607, and a recently disclosed inhibitor from AstraZeneca.
Quantitative Comparison of Cbl-b Inhibitors
The following table summarizes the available quantitative data for various Cbl-b small molecule inhibitors. Direct comparison of potency should be approached with caution due to the different assay formats and conditions employed.
| Inhibitor | Target(s) | Biochemical IC50 | Cellular Activity | Developer/Source |
| This compound (Compound 463) | Cbl-b / c-Cbl | 6.0 nM (Cbl-b), 3.5 nM (c-Cbl)[7] | Not specified | MedchemExpress |
| NTX-801 | Cbl-b | < 5 nM[8] | IC50 < 5 nM[8] | Nimbus Therapeutics |
| NX-1607 | Cbl-b | Low nanomolar[9] | Enhances T-cell activation[3] | Nurix Therapeutics |
| AstraZeneca Compound [I] | Cbl-b | 30 nM[10] | EC50 of 230 nM for IL-2 production in T-cells[10] | AstraZeneca |
| HST-1011 | Cbl-b (allosteric) | Not specified | Demonstrates clinical benefit in advanced solid tumors[2] | HotSpot Therapeutics |
| APG-157 | Multi-targeted (derived from Curcuma longa) | Not a direct Cbl-b inhibitor | Induces selective cancer cell death and activates the immune system[11][12] | Aveta Biomics |
Experimental Methodologies
The evaluation of Cbl-b inhibitors involves a range of biochemical and cellular assays to determine their potency, selectivity, and functional effects on immune cells.
Biochemical Assays for Cbl-b Inhibition
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:
This assay is commonly used to measure the ubiquitination activity of Cbl-b.[13] The principle involves detecting the proximity of a fluorescently labeled ubiquitin donor and a fluorescently labeled acceptor on a substrate or on Cbl-b itself (for auto-ubiquitination).
-
Protocol Outline:
-
Recombinant GST-tagged Cbl-b is incubated with biotin-labeled ubiquitin, E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), and ATP.[13]
-
The inhibitor compound at various concentrations is added to the reaction mixture.
-
Following incubation, a terbium-labeled anti-GST antibody (TR-FRET donor) and a fluorescently labeled streptavidin (TR-FRET acceptor) are added.
-
If ubiquitination occurs, the donor and acceptor are brought into close proximity, resulting in a FRET signal that is measured using a suitable plate reader.
-
The IC50 value is calculated by measuring the concentration of the inhibitor that causes a 50% reduction in the FRET signal.
-
2. Homogeneous Time-Resolved Fluorescence (HTRF) Assay:
Similar to TR-FRET, the HTRF assay is a robust method for quantifying Cbl-b activity and its inhibition.[3][9]
-
Protocol Outline:
-
The assay mixture contains recombinant Cbl-b, a substrate (e.g., a peptide derived from a known Cbl-b target like SRC), E1 and E2 enzymes, ATP, and ubiquitin.[3]
-
The inhibitor is serially diluted and added to the assay plate.
-
The enzymatic reaction is initiated by the addition of ATP.
-
Detection reagents, typically a europium cryptate-labeled antibody against a tag on Cbl-b and an XL665-labeled antibody against a tag on the ubiquitinated substrate, are added.
-
The HTRF signal is measured, and IC50 values are determined.
-
Cellular Assays for Cbl-b Inhibitor Activity
1. T-Cell Activation Assay:
This assay assesses the functional consequence of Cbl-b inhibition on T-cell activation, often by measuring cytokine production or the expression of activation markers.[14]
-
Protocol Outline:
-
Primary human or mouse T cells are isolated from peripheral blood or spleen.
-
The T cells are cultured in 96-well plates pre-coated with an anti-CD3 antibody to stimulate the T-cell receptor (TCR).[14]
-
In some experiments, a soluble anti-CD28 antibody is added to provide a co-stimulatory signal.[14]
-
The Cbl-b inhibitor is added to the cell culture at various concentrations.
-
After an incubation period (typically 2-4 days), the supernatant is collected to measure cytokine levels (e.g., IL-2, IFN-γ) by ELISA or other immunoassays.
-
The cells can be analyzed by flow cytometry for the expression of activation markers such as CD69 or CD25.
-
The EC50 value is determined as the concentration of the inhibitor that elicits 50% of the maximal response.
-
Signaling Pathways and Experimental Workflows
Visualizing the Cbl-b signaling pathway and the workflow for inhibitor screening can aid in understanding the mechanism of action and the drug discovery process.
Caption: Cbl-b negatively regulates T-cell activation by targeting key signaling proteins for ubiquitination and degradation. Cbl-b inhibitors block this process, leading to enhanced T-cell responses.
Caption: A typical workflow for the discovery and development of Cbl-b small molecule inhibitors, from initial high-throughput screening to in vivo efficacy studies.
Conclusion
The development of small molecule inhibitors targeting Cbl-b represents a promising frontier in cancer immunotherapy. While this compound shows potent inhibition of both Cbl-b and its close homolog c-Cbl, other inhibitors like NTX-801 and NX-1607 are advancing through preclinical and clinical development with demonstrated potent and selective Cbl-b inhibition. The field is rapidly evolving, with novel allosteric inhibitors and multi-targeted agents also under investigation. The continued application of robust biochemical and cellular assays will be crucial in identifying and characterizing the next generation of Cbl-b inhibitors with optimal therapeutic profiles.
References
- 1. promega.com [promega.com]
- 2. HotSpot Therapeutics Presents Phase 1 Data on Novel CBL-B Inhibitor HST-1011 at ESMO 2024 [synapse.patsnap.com]
- 3. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nurixtx.com [nurixtx.com]
- 6. nurixtx.com [nurixtx.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. nimbustx.com [nimbustx.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of novel Cbl-b inhibitors for targeted cancer immunotherapy | BioWorld [bioworld.com]
- 11. A randomized, phase 1, placebo-controlled trial of APG-157 in oral cancer demonstrates systemic absorption and an inhibitory effect on cytokines and tumor-associated microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cancernetwork.com [cancernetwork.com]
- 13. Screening tools for CBL activity | TR-FRET Assay Kit | BPS Bioscience [bio-connect.nl]
- 14. tools.thermofisher.com [tools.thermofisher.com]
Validating Cbl-b Target Engagement in Cells: A Comparative Guide Featuring Cbl-b-IN-27
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the target engagement of Cbl-b inhibitors in a cellular context, with a focus on the conceptual compound Cbl-b-IN-27. We will explore established methodologies, present data from well-characterized inhibitors as comparative benchmarks, and provide detailed experimental protocols to empower your research.
Introduction to Cbl-b and Its Inhibition
Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that acts as a critical negative regulator of immune responses, particularly in T cells and NK cells. By ubiquitinating key signaling proteins, Cbl-b effectively dampens immune cell activation, making it a compelling therapeutic target in immuno-oncology. Small molecule inhibitors of Cbl-b are being developed to block its immunosuppressive function and enhance anti-tumor immunity. Validating that these inhibitors reach and interact with Cbl-b within the complex cellular environment is a crucial step in their development.
Core Methodologies for Validating Cbl-b Target Engagement
Several orthogonal assays are essential to build a convincing case for the cellular target engagement of a Cbl-b inhibitor like this compound. These methods can be broadly categorized into direct binding assays, functional assays measuring enzymatic activity, and downstream signaling pathway analysis.
1. Cellular Thermal Shift Assay (CETSA®): This powerful technique assesses the direct binding of a compound to its target protein in intact cells. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
2. Cbl-b Auto-ubiquitination Assay: As an E3 ligase, Cbl-b can ubiquitinate itself. Inhibition of this auto-ubiquitination in a cellular context is a strong indicator of direct target engagement.
3. Substrate Ubiquitination Assay: Demonstrating that an inhibitor blocks the ubiquitination of a known Cbl-b substrate, such as ZAP70, provides further evidence of target engagement and functional consequence.
4. Downstream Signaling Analysis: Inhibition of Cbl-b is expected to lead to the activation of downstream signaling pathways that are normally suppressed. Monitoring the phosphorylation status of key signaling molecules like PLCγ1 and ERK1/2 can serve as a reliable biomarker of Cbl-b inhibition.
5. Functional Immune Cell Activation Assays: Ultimately, a Cbl-b inhibitor should enhance immune cell function. Measuring the production of cytokines, such as Interleukin-2 (IL-2), by T cells is a key functional readout.
Comparative Data for Cbl-b Inhibitors
To provide a practical reference for validating this compound, the following tables summarize publicly available data for other known Cbl-b inhibitors.
| Compound | Assay Type | Cell Line | Metric | Value | Reference |
| NX-1607 | Proximal Biomarker (pHS1) | Human Whole Blood | Dose-responsive increase | Observed at ≥ 5 mg | [1] |
| Arylpyridone [I] | Cbl-b Inhibition | - | IC50 | 30 nM | [2] |
| Arylpyridone [I] | IL-2 Production | T cells | EC50 | 230 nM | [2] |
| Compound 25 | Cbl-b Auto-ubiquitination | - | Inhibition | Concentration-dependent | [3] |
| Compound 25 | ZAP70 Ubiquitination | - | Inhibition | Concentration-dependent |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA®)
This protocol is adapted from established CETSA methodologies.
Objective: To determine if this compound binds to and stabilizes Cbl-b in intact cells.
Materials:
-
Cell line expressing Cbl-b (e.g., Jurkat, primary T cells)
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Antibody against Cbl-b
-
Secondary antibody for Western blotting
-
Thermocycler
-
Western blotting equipment
Procedure:
-
Culture cells to the desired density.
-
Treat cells with various concentrations of this compound or DMSO for 1 hour at 37°C.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes in a thermocycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates to pellet aggregated proteins.
-
Collect the supernatant containing soluble proteins.
-
Analyze the amount of soluble Cbl-b by Western blotting.
-
Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
In-Cell Cbl-b Auto-ubiquitination Assay
Objective: To assess the ability of this compound to inhibit the auto-ubiquitination of Cbl-b in cells.
Materials:
-
HEK293T cells
-
Plasmids encoding tagged Cbl-b and ubiquitin
-
This compound
-
Transfection reagent
-
Lysis buffer
-
Antibodies for immunoprecipitation and Western blotting (e.g., anti-tag, anti-ubiquitin)
Procedure:
-
Co-transfect HEK293T cells with plasmids for tagged Cbl-b and ubiquitin.
-
Treat the transfected cells with this compound or DMSO for a specified time.
-
Lyse the cells and perform immunoprecipitation for the tagged Cbl-b.
-
Elute the immunoprecipitated proteins and analyze by Western blotting using an anti-ubiquitin antibody.
-
A decrease in the ubiquitination signal in the presence of this compound indicates inhibition of auto-ubiquitination.
T-cell IL-2 Production Assay
Objective: To measure the functional effect of this compound on T-cell activation.
Materials:
-
Primary human T cells or Jurkat cells
-
This compound
-
T-cell activation stimuli (e.g., anti-CD3/CD28 beads)
-
RPMI-1640 medium
-
IL-2 ELISA kit
Procedure:
-
Plate T cells in a 96-well plate.
-
Pre-treat the cells with a dilution series of this compound for 1 hour.
-
Stimulate the cells with anti-CD3/CD28 beads.
-
Incubate for 24-48 hours.
-
Collect the supernatant and measure the concentration of IL-2 using an ELISA kit.
-
An increase in IL-2 production in the presence of this compound demonstrates functional target engagement.
Visualizing the Pathways and Workflows
To better understand the underlying biology and experimental designs, the following diagrams have been generated.
Caption: Cbl-b Signaling Pathway in T-Cells
Caption: Cellular Thermal Shift Assay (CETSA) Workflow
Caption: In-Cell Ubiquitination Assay Workflow
Conclusion
Validating the cellular target engagement of a novel Cbl-b inhibitor such as this compound requires a multi-faceted approach. By employing a combination of direct binding assays like CETSA, functional enzymatic assays, and downstream signaling analysis, researchers can build a robust body of evidence. The comparative data and detailed protocols provided in this guide offer a clear roadmap for these critical validation studies, ultimately accelerating the development of new and effective cancer immunotherapies.
References
A Researcher's Guide to Cbl-b Inhibitor Selectivity Profiling Against c-Cbl
For Researchers, Scientists, and Drug Development Professionals
The development of selective inhibitors for the E3 ubiquitin ligase Cbl-b represents a promising strategy in cancer immunotherapy. Cbl-b acts as a crucial intracellular immune checkpoint, negatively regulating the activation of T-cells and Natural Killer (NK) cells.[1][2] Its inhibition can therefore unleash a potent anti-tumor immune response.[2][3] However, Cbl-b shares high sequence and structural homology with its paralog, c-Cbl, another member of the Casitas B-lineage lymphoma (Cbl) protein family.[4][5] While both are E3 ligases that regulate tyrosine kinase signaling, they have distinct physiological roles.[5][6][7] Due to the risk of toxicity and adverse autoimmune effects associated with the simultaneous inhibition of both proteins, achieving high selectivity for Cbl-b over c-Cbl is a critical objective in drug discovery.[5]
This guide provides an objective comparison of methodologies used to profile the selectivity of Cbl-b inhibitors, supported by detailed experimental protocols and visual workflows to aid researchers in this endeavor.
Data Presentation: Quantifying Inhibitor Selectivity
A comprehensive assessment of inhibitor selectivity involves a multi-faceted approach, integrating biochemical, biophysical, and cellular assays. The goal is to quantify an inhibitor's potency against both Cbl-b and c-Cbl and determine the selectivity ratio. The following table outlines the key parameters and data types used for comparison.
| Parameter | Description | Cbl-b Value | c-Cbl Value | Selectivity Ratio (c-Cbl/Cbl-b) | Assay Type |
| Biochemical IC₅₀ | The concentration of an inhibitor required to reduce the E3 ligase enzymatic activity by 50% in an in vitro reconstituted system. | Low nM | High nM to µM | >100-fold | TR-FRET, HTRF, Ubiquitination Assay |
| Binding Affinity (K D) | The equilibrium dissociation constant, representing the strength of binding between the inhibitor and the target protein. A lower K D indicates a stronger interaction. | Low nM | High nM to µM | >100-fold | Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP) |
| Cellular EC₅₀ | The concentration of an inhibitor that produces 50% of its maximal effect in a cell-based assay, such as T-cell activation (e.g., IL-2 release). | Low to mid nM | >µM | >100-fold | Jurkat IL-2 Reporter Assay, PBMC Cytokine Release Assay |
| Target Engagement (ΔT m) | The change in the melting temperature of the protein upon inhibitor binding, indicating target stabilization. | High (°C) | Low (°C) | N/A | Differential Scanning Fluorimetry (DSF), Cellular Thermal Shift Assay (CETSA) |
Note: The values presented are representative of an idealized selective inhibitor and are intended for illustrative purposes. Actual values will vary between compounds.
Experimental Protocols
Detailed and robust experimental design is crucial for generating reliable selectivity data. Below are protocols for key assays used in profiling Cbl-b inhibitors.
Biochemical E3 Ligase Activity Assay (TR-FRET)
This assay quantitatively measures the inhibitor's ability to block the Cbl-b-mediated ubiquitination of a substrate.
-
Objective: To determine the IC₅₀ value for inhibition of Cbl-b and c-Cbl E3 ligase activity.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the formation of a poly-ubiquitin chain on a biotinylated substrate. A Europium-labeled anti-tag antibody binds the substrate, and a fluorescently-labeled ubiquitin binder detects the ubiquitination, bringing the donor and acceptor fluorophores into proximity and generating a FRET signal.
-
Methodology:
-
Reagents: Recombinant human Cbl-b or c-Cbl protein, E1 activating enzyme (UBE1), E2 conjugating enzyme (e.g., UbcH5b), biotinylated substrate peptide, ATP, tagged ubiquitin, and detection reagents (e.g., Europium-streptavidin and APC-anti-ubiquitin antibody).
-
Procedure:
-
Dispense serial dilutions of the test inhibitor into a 384-well assay plate.
-
Add a master mix containing E1, E2, ATP, tagged ubiquitin, and the Cbl-b or c-Cbl enzyme.
-
Incubate to allow for inhibitor binding.
-
Initiate the ubiquitination reaction by adding the biotinylated substrate.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the TR-FRET detection reagents.
-
Incubate in the dark to allow for detection reagent binding.
-
-
Data Analysis: Read the plate on a TR-FRET-compatible reader. Calculate the ratio of acceptor to donor emission. Plot the signal against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀. The selectivity is calculated as IC₅₀ (c-Cbl) / IC₅₀ (Cbl-b).
-
Biophysical Binding Assay (Surface Plasmon Resonance - SPR)
SPR measures the binding kinetics and affinity of an inhibitor to its target protein in real-time.
-
Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (K D) for the inhibitor binding to Cbl-b and c-Cbl.[8]
-
Principle: The target protein (Cbl-b or c-Cbl) is immobilized on a sensor chip. The inhibitor is flowed over the surface. Binding causes a change in the refractive index at the surface, which is proportional to the mass change and is detected as a response unit (RU).
-
Methodology:
-
Immobilization: Immobilize high-purity recombinant Cbl-b and c-Cbl onto separate flow cells of a sensor chip (e.g., CM5 chip) via amine coupling. An empty flow cell is used as a reference.
-
Binding Analysis:
-
Prepare serial dilutions of the inhibitor in a suitable running buffer.
-
Inject the inhibitor solutions over the flow cells at a constant flow rate, starting with the lowest concentration. This is the 'association' phase.
-
Replace the inhibitor solution with running buffer to begin the 'dissociation' phase.
-
After each cycle, regenerate the sensor surface with a mild acidic or basic solution to remove the bound inhibitor.
-
-
Data Analysis: Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.[8] Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and K D (kd/ka).
-
Cell-Based T-Cell Activation Assay
This assay assesses the functional consequence of Cbl-b inhibition in a cellular context.
-
Objective: To measure the inhibitor's ability to enhance T-cell activation by determining the EC₅₀ for cytokine production.
-
Principle: Cbl-b inhibition lowers the T-cell activation threshold.[7] In response to T-Cell Receptor (TCR) stimulation, activated T-cells produce cytokines like Interleukin-2 (IL-2). This can be measured using reporter cell lines or primary human cells.
-
Methodology (Jurkat T-cell IL-2 Reporter Assay):
-
Cell Line: Use a Jurkat T-cell line engineered with an IL-2 promoter driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).
-
Procedure:
-
Plate the Jurkat reporter cells in a 96-well plate.
-
Add serial dilutions of the test inhibitor.
-
Stimulate the T-cells using anti-CD3 and anti-CD28 antibodies, typically coated on the plate or on beads.
-
Incubate the cells for 18-24 hours.
-
-
Data Analysis: Add the appropriate substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) and measure the signal using a luminometer. Plot the reporter signal against inhibitor concentration and fit the curve to determine the EC₅₀. To assess selectivity, the assay can be run in parallel using cell lines where c-Cbl has been knocked out.[5]
-
Mandatory Visualizations
Diagrams created using Graphviz to illustrate key pathways and workflows.
Signaling Pathways
Caption: General mechanism of Cbl-mediated negative regulation of RTKs.
Caption: Role of Cbl-b in the T-Cell Receptor (TCR) signaling pathway.
Experimental Workflow
Caption: Workflow for Cbl-b inhibitor screening and selectivity profiling.
References
- 1. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 2. oicr.on.ca [oicr.on.ca]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Deciphering the Selectivity of CBL-B Inhibitors Using All-Atom Molecular Dynamics and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | The role of CBL family ubiquitin ligases in cancer progression and therapeutic strategies [frontiersin.org]
- 7. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Mastering Target Engagement: A Comparative Guide to CETSA for Cbl-b-IN-27
In the landscape of modern drug discovery, directly verifying that a therapeutic compound engages its intended molecular target within the complex cellular environment is a cornerstone of preclinical development. For researchers investigating Cbl-b inhibitors like Cbl-b-IN-27, the Cellular Thermal Shift Assay (CETSA) has emerged as a powerful tool to confirm such interactions. This guide provides a detailed comparison of CETSA with alternative target engagement assays, supported by experimental protocols and data presentation, to aid researchers, scientists, and drug development professionals in selecting the most appropriate methods for their Cbl-b-focused research.
Cbl-b: A Key Regulator in Immune Signaling
Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is an E3 ubiquitin ligase that plays a critical role as a negative regulator in the signaling pathways of both innate and adaptive immune cells.[1][2][3] It acts as a crucial checkpoint in preventing excessive T-cell activation.[1] Cbl-b's main function involves the negative regulation of receptor and non-receptor tyrosine kinases, leading to their ubiquitination and subsequent degradation.[4] Given its role in downregulating immune responses, inhibiting Cbl-b is a promising strategy in cancer immunotherapy to enhance anti-tumor immunity.[2][5]
The Principle of CETSA: Ligand-Induced Thermal Stabilization
The Cellular Thermal Shift Assay (CETSA) is a biophysical method that assesses the direct binding of a ligand (such as a small molecule inhibitor) to its target protein in a cellular context.[6][7] The fundamental principle of CETSA lies in the ligand-induced thermal stabilization of the target protein.[6][8] When a small molecule like this compound binds to Cbl-b, it generally increases the protein's resistance to heat-induced denaturation.[8] This stabilization results in more soluble protein remaining after heat treatment, which can be quantified to confirm target engagement.[6][7]
Experimental Workflow for CETSA
The CETSA workflow involves treating cells with the compound of interest, applying a heat shock, and then quantifying the amount of soluble target protein that remains.[8][9] An increase in the soluble fraction of the target protein in the presence of the compound at elevated temperatures is indicative of target engagement.[8]
Detailed Protocol: CETSA for this compound
While a specific, publicly available CETSA protocol for this compound is not available, the following detailed protocol has been synthesized from established general CETSA procedures for small molecule inhibitors.[6][8][10][11]
Materials:
-
Cell Line: Jurkat cells (a human T-lymphocyte cell line) or another appropriate immune cell line expressing Cbl-b.
-
Compound: this compound, dissolved in DMSO.
-
Reagents: Cell culture medium (e.g., RPMI-1640), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, DMSO (vehicle control), Phosphate-Buffered Saline (PBS), Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies: Primary antibody specific for Cbl-b, secondary antibody conjugated to HRP for Western blotting.
-
Equipment: Cell culture incubator, thermocycler, centrifuges, SDS-PAGE and Western blot apparatus, imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat cells to a density of approximately 1-2 x 10^6 cells/mL.
-
Treat cells with various concentrations of this compound or DMSO vehicle control for a predetermined time (e.g., 1-2 hours) in the cell culture incubator.
-
-
Cell Harvesting and Heat Shock:
-
Harvest cells by centrifugation and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes for each treatment condition.
-
Apply a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermocycler, followed by a cooling step to 4°C for 3 minutes.[11] Include a non-heated control.
-
-
Cell Lysis:
-
Separation of Soluble Fraction:
-
Detection and Analysis (Western Blot):
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fraction (e.g., using a BCA assay).
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against Cbl-b, followed by an HRP-conjugated secondary antibody.
-
Visualize and quantify the band intensities.
-
-
Data Analysis:
-
Plot the quantified band intensities (as a percentage of the non-heated control) against the corresponding temperatures to generate melting curves.
-
A shift in the melting curve for this compound-treated samples compared to the vehicle control indicates target engagement.
-
Cbl-b Signaling Pathway
Understanding the Cbl-b signaling pathway provides context for the significance of target engagement. Cbl-b negatively regulates T-cell activation by targeting key signaling proteins for ubiquitination and degradation.[1][12]
Comparison of Target Engagement Assays
While CETSA is a valuable technique, several other methods can be employed to assess target engagement, each with its own advantages and limitations.
| Assay | Principle | Advantages | Disadvantages | Throughput | Key Outputs |
| CETSA | Ligand-induced thermal stabilization of the target protein in cells or lysates.[6][8] | Label-free, performed in a physiologically relevant environment (intact cells).[7][13] | Lower throughput for traditional Western blot-based methods, requires a specific antibody.[13] | Low to High (depending on detection method)[14][15] | Melting curve shift (ΔTm), EC50 |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer (BRET) between a luciferase-tagged target and a fluorescent tracer.[8] | Live-cell assay, quantitative measurement of affinity and occupancy, high throughput.[8] | Requires genetic modification of the target protein, potential for steric hindrance from the tag.[8] | High | IC50, Target Occupancy |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to an immobilized ligand.[8] | Real-time kinetics (kon, koff), label-free, high sensitivity. | Requires purified protein, may not reflect cellular environment.[13] | Medium | KD, kon, koff |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding of a ligand to a protein. | Provides a complete thermodynamic profile of the interaction (ΔH, ΔS). | Requires large amounts of purified protein, lower throughput. | Low | KD, ΔH, ΔS |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolysis.[16] | Label-free, can be used in cell lysates.[16] | Requires careful optimization of protease digestion. | Low | Protected protein band on a gel |
Quantitative Data Summary
The following table illustrates the type of quantitative data that can be obtained from different target engagement assays. The values presented are hypothetical and for illustrative purposes only.
| Compound | Assay | Parameter | Value |
| This compound | CETSA | ΔTm (°C) | +4.5 |
| This compound | CETSA | Cellular EC50 (µM) | 0.5 |
| Competitor A | CETSA | ΔTm (°C) | +2.1 |
| Competitor A | CETSA | Cellular EC50 (µM) | 2.3 |
| This compound | NanoBRET™ | IC50 (nM) | 50 |
| This compound | SPR | KD (nM) | 25 |
Conclusion
The Cellular Thermal Shift Assay provides a robust and physiologically relevant method for confirming the direct engagement of this compound with its target in a cellular setting. While alternative assays such as NanoBRET™, SPR, and ITC offer valuable insights into the kinetics and thermodynamics of binding, CETSA remains a critical tool for validating target engagement in an environment that more closely mimics the intended biological context.[8] A multi-faceted approach, combining the cellular insights of CETSA with the detailed molecular information from other techniques, will ultimately provide the most comprehensive understanding of a compound's mechanism of action. This integrated strategy is essential for making informed decisions and advancing promising candidates like this compound through the drug discovery pipeline.
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. revvity.co.jp [revvity.co.jp]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
Assessing the Specificity of Cbl-b Inhibitors: A Comparative Guide to Kinase Panel Screening
For researchers, scientists, and drug development professionals, understanding the specificity of a small molecule inhibitor is paramount to its successful development and clinical translation. This guide provides a comparative assessment of the specificity of Cbl-b inhibitors, with a focus on the use of kinase panel screening to identify potential off-target effects. We will use available data for the Cbl-b inhibitor NRX-8 as a case study and discuss other relevant inhibitors such as NX-1607.
Cbl-b (Casitas B-lineage lymphoma-b) is a RING finger E3 ubiquitin ligase that acts as a critical negative regulator of immune cell activation, making it a compelling target for cancer immunotherapy.[1] Small molecule inhibitors of Cbl-b are being developed to enhance anti-tumor immunity.[2] However, ensuring that these inhibitors are selective for Cbl-b and do not interact with other cellular targets, particularly kinases, is a critical step in their preclinical evaluation. Kinase off-target effects can lead to unforeseen toxicities and a diminished therapeutic window.
Kinase Panel Screening: A Tool for Profiling Specificity
Kinase panel screening is a high-throughput method used to assess the interaction of a compound against a broad array of kinases. This screening provides a "fingerprint" of a compound's activity and is instrumental in identifying potential off-target interactions early in the drug discovery process.
Data Presentation: Kinase Specificity of Cbl-b Inhibitor NRX-8
While comprehensive kinase screening data for many Cbl-b inhibitors, including the notional "Cbl-b-IN-27," is not publicly available, data for the Cbl-b inhibitor NRX-8 provides a valuable example of how such assessments are conducted and reported. NRX-8 is a potent Cbl-b inhibitor with a reported dissociation constant (KD) of 20 nM.[2] Its specificity has been evaluated against a panel of kinases, as summarized in the table below.
| Inhibitor | Panel | Number of Kinases | Concentration Tested | Results | Reference |
| NRX-8 | CEREP Panel | 52 | 10 µM | <40% activity observed | [3] |
This data indicates that at a high concentration of 10 µM, NRX-8 shows minimal interaction with a panel of 52 different kinases. This suggests a favorable specificity profile for NRX-8 with a low likelihood of off-target effects mediated by the kinases in this particular panel.
Alternative Cbl-b Inhibitors
Another notable Cbl-b inhibitor is NX-1607, which has advanced into clinical trials.[4] While its specific kinase panel screening data is not publicly available, its progression to clinical studies implies a rigorous preclinical assessment of its specificity. The development of potent and selective inhibitors like NRX-8 and NX-1607 underscores the feasibility of targeting the Cbl-b E3 ligase with small molecules while maintaining a clean off-target profile against the kinome.[2][4]
Experimental Protocols
The following is a generalized protocol for performing an in vitro kinase panel screening assay, based on commonly used methodologies.
Objective: To determine the inhibitory activity of a test compound (e.g., this compound) against a panel of purified protein kinases.
Materials:
-
Test compound (e.g., this compound) dissolved in DMSO.
-
A panel of purified, recombinant protein kinases.
-
Specific peptide or protein substrates for each kinase.
-
ATP (adenosine triphosphate).
-
Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT).
-
Detection reagents (e.g., ADP-Glo™, radiometric [γ-³²P]ATP, or fluorescence-based detection systems).
-
Microplates (e.g., 384-well).
-
Plate reader compatible with the chosen detection method.
Procedure:
-
Compound Preparation: A stock solution of the test compound is prepared in DMSO and serially diluted to the desired concentrations for the assay.
-
Kinase Reaction Setup:
-
In each well of the microplate, the kinase, its specific substrate, and the assay buffer are added.
-
The test compound at various concentrations is then added to the wells. A DMSO control (vehicle) is included to determine the 100% kinase activity level.
-
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The final concentration of ATP is typically at or near the Km for each specific kinase to ensure sensitive detection of inhibition.
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Detection of Kinase Activity:
-
Luminescence-based (e.g., ADP-Glo™): After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent is then added to convert the ADP generated by the kinase reaction into a luminescent signal. The luminescence is measured using a plate reader.
-
Radiometric: [γ-³²P]ATP is used as the phosphate (B84403) donor. After the reaction, the radiolabeled substrate is separated from the unreacted ATP, and the radioactivity incorporated into the substrate is measured.
-
-
Data Analysis: The percentage of kinase inhibition for each concentration of the test compound is calculated relative to the DMSO control. IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Key Pathways and Processes
To better understand the context in which Cbl-b inhibitors function, the following diagrams illustrate the Cbl-b signaling pathway and the general workflow of a kinase panel screening experiment.
Caption: Cbl-b negatively regulates T-cell activation by ubiquitinating key signaling proteins.
Caption: A generalized workflow for in vitro kinase panel screening.
Conclusion
The assessment of inhibitor specificity through kinase panel screening is a non-negotiable step in modern drug discovery. The available data for the Cbl-b inhibitor NRX-8 demonstrates a favorable specificity profile, which is a promising characteristic for a therapeutic candidate. While data for other inhibitors like "this compound" may not be publicly accessible, the principles and methodologies outlined in this guide provide a robust framework for evaluating the selectivity of any Cbl-b inhibitor. By employing these systematic approaches, researchers can gain a comprehensive understanding of a compound's biological activity and make informed decisions to advance the most promising candidates toward clinical development.
References
Head-to-Head Comparison of Cbl-b Inhibitors in a CT26 Syngeneic Model
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Cbl-b Inhibitor Performance in a Preclinical Colon Cancer Model
The Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) has emerged as a critical intracellular immune checkpoint, negatively regulating the activation of T cells and Natural Killer (NK) cells. Its inhibition represents a promising strategy in cancer immunotherapy to enhance anti-tumor immunity. This guide provides a head-to-head comparison of the preclinical efficacy of various Cbl-b inhibitors in the well-established CT26 syngeneic mouse model of colorectal cancer. The CT26 model is widely used due to its high immunogenicity and responsiveness to immunotherapies.
Performance Overview of Cbl-b Inhibitors
The following table summarizes the available preclinical data on the efficacy of different Cbl-b inhibitors in the CT26 model. It is important to note that direct cross-study comparisons should be made with caution due to potential variations in experimental protocols.
| Inhibitor | Company/Developer | Efficacy in CT26 Model | Immunological Effects | Route of Administration |
| NX-1607 | Nurix Therapeutics | 71% Tumor Growth Inhibition (TGI) at 30 mg/kg.[1] | Efficacy is dependent on CD8+ T cells and NK cells.[1][2] Promotes infiltration of activated T cells.[2] | Oral[1][2] |
| Unnamed Cbl-b Inhibitor | Unknown | >70% TGI .[3] | In combination with anti-PD1, induced complete tumor growth inhibition in 6 of 8 mice and led to immune memory upon re-challenge.[3] | Oral[3] |
| NTX-801 | Nimbus Therapeutics | Robust and statistically significant tumor growth inhibition (quantitative data not specified).[1] Combination with anti-PD-1 resulted in complete responses.[1] | Enhances T and NK cell activation.[1] Increased T cell and NK cell signatures observed within the tumor.[1] | Oral[1] |
| AUR-243 | Aurigene Oncology | Robust antitumor efficacy as a monotherapy (quantitative data not specified).[4] | Promoted infiltration of activated immune cells into the tumor microenvironment.[4] | Oral[4] |
| ISM3830 | Insilico Medicine | Robust in vivo efficacy and induction of long-term tumor immunity, as verified by CT26 rechallenge experiments (quantitative data not specified).[5][6] | Not specified in the context of the CT26 model. | Oral |
| HOT-A | HotSpot Therapeutics | Increased granzyme B+ NK cells in the tumor-infiltrating lymphocytes and an enhanced NK function gene signature (quantitative tumor growth data not specified).[7] | Primarily enhances NK cell function.[7] | Not specified |
Experimental Protocols
The following section details the typical experimental methodologies employed in the evaluation of Cbl-b inhibitors using the CT26 syngeneic model.
CT26 Syngeneic Tumor Model Protocol
A generalized protocol for establishing and utilizing the CT26 model for efficacy studies is as follows:
-
Cell Line: The CT26 cell line, a murine colon carcinoma derived from a BALB/c mouse, is used.[8]
-
Animal Model: Female BALB/c mice, typically 6-8 weeks old, are utilized for these studies.[8]
-
Tumor Implantation: 1 x 10^6 CT26 cells are subcutaneously injected into the flank of the mice.[8]
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.
-
Treatment Initiation: Treatment with Cbl-b inhibitors or vehicle control typically commences when tumors reach a predetermined size (e.g., 30-50 mm³ or ~120 mm³).[2][8]
-
Dosing Regimen: The specific dosage and frequency vary between inhibitors. For example, NX-1607 has been administered orally once daily at 30 mg/kg.[2]
-
Efficacy Readouts: The primary endpoint is typically tumor growth inhibition, calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Overall survival is also a key endpoint.
-
Immunophenotyping: To understand the mechanism of action, tumors and spleens may be harvested at the end of the study for analysis of immune cell infiltration and activation status by techniques such as flow cytometry or Nanostring analysis.
Visualizing the Mechanisms
Cbl-b Signaling Pathway in T Cell Activation
Cbl-b acts as an E3 ubiquitin ligase, a key negative regulator of T cell activation. Upon T cell receptor (TCR) engagement with an antigen, Cbl-b, in the absence of co-stimulation (e.g., via CD28), ubiquitinates key signaling proteins, leading to their degradation and a dampening of the activation signal. Inhibition of Cbl-b removes this "brake," lowering the threshold for T cell activation and enhancing the anti-tumor immune response.
References
- 1. nimbustx.com [nimbustx.com]
- 2. nurixtx.com [nurixtx.com]
- 3. researchgate.net [researchgate.net]
- 4. Oral CBL-B inhibitor shows strong immune activation, favorable safety | BioWorld [bioworld.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Anti-tumor efficacy in CT26 model and rechallenge results. [IMAGE] | EurekAlert! Science News Releases [eurekalert.org]
- 7. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
Validating the Mechanism of Action of Cbl-b-IN-27 Through Mutagenesis: A Comparative Guide
This guide provides a comprehensive framework for validating the mechanism of action of Cbl-b-IN-27, a potent inhibitor of the Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b).[1] The content is designed for researchers, scientists, and drug development professionals, offering a comparative analysis with other known Cbl-b inhibitors and detailing the requisite experimental protocols.
Cbl-b is an E3 ubiquitin ligase that functions as a critical negative regulator of immune responses, particularly in T-cells and Natural Killer (NK) cells.[2][3] By ubiquitinating key signaling proteins, Cbl-b marks them for degradation, thereby setting the activation threshold for these immune cells.[4][5] Inhibition of Cbl-b is a promising strategy in immuno-oncology to enhance the body's anti-tumor immune response.[6][7] this compound has been identified as an inhibitor of Cbl-b with an IC50 value of 7 nM.[1] This guide outlines a strategy to confirm its direct engagement and specific mechanism of action using site-directed mutagenesis.
Comparative Analysis of Cbl-b Inhibitors
To contextualize the performance of this compound, it is compared with other known Cbl-b inhibitors. The following table summarizes their key characteristics based on available data.
| Inhibitor | Reported IC50/K D | Mechanism of Action | Key Features |
| This compound | 7 nM (IC50)[1] | Proposed: Direct binding and inhibition of E3 ligase activity. | Potent inhibitor requiring mechanistic validation. |
| NX-1607 | In clinical trials[6] | Acts as an "intramolecular glue," locking Cbl-b in an inactive conformation.[6][8] | Oral inhibitor being investigated for solid tumors.[9] |
| C7683 (analog of NX-1607) | K D values reported for full-length and fragments of Cbl-b[10] | Binds at the interface of the TKBD and LHR domains, stabilizing an inactive state.[6][11] | Well-characterized binding mechanism via co-crystal structure.[8] |
Proposed Experimental Validation of this compound's Mechanism
The central hypothesis is that this compound directly binds to Cbl-b at specific amino acid residues, thereby inhibiting its E3 ligase activity. Site-directed mutagenesis is a powerful tool to test this hypothesis. By mutating the proposed binding site residues, we would expect to observe a significant reduction in the binding affinity and inhibitory activity of this compound.
Logical Workflow for Validation
Caption: Logical workflow for validating the inhibitor's mechanism.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Site-Directed Mutagenesis of Cbl-b
-
Objective: To create specific point mutations in the putative binding site of Cbl-b.
-
Protocol:
-
Obtain a plasmid encoding human Cbl-b.
-
Identify target residues for mutation based on structural data of similar inhibitors like C7683.[8]
-
Design primers containing the desired mutation.
-
Perform PCR-based site-directed mutagenesis using a high-fidelity DNA polymerase.
-
Digest the parental, methylated DNA with DpnI.
-
Transform the mutated plasmid into competent E. coli cells.
-
Select transformed colonies and verify the mutation by DNA sequencing.
-
Protein Expression and Purification
-
Objective: To produce sufficient quantities of wild-type (WT) and mutant Cbl-b for in vitro assays.
-
Protocol:
-
Transform the WT and mutant Cbl-b plasmids into an appropriate expression system (e.g., E. coli BL21(DE3) or insect cells).
-
Induce protein expression (e.g., with IPTG for E. coli).
-
Harvest the cells and lyse them to release the protein.
-
Purify the His-tagged or GST-tagged Cbl-b protein using affinity chromatography.
-
Further purify the protein using size-exclusion chromatography to ensure homogeneity.
-
Confirm protein identity and purity by SDS-PAGE and Western blot.
-
In Vitro Ubiquitination Assay
-
Objective: To measure the E3 ligase activity of WT and mutant Cbl-b in the presence and absence of this compound.
-
Protocol:
-
Set up a reaction mixture containing E1 activating enzyme, E2 conjugating enzyme (e.g., UBCH5b), biotinylated-ubiquitin, ATP, and the purified WT or mutant Cbl-b.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reactions.
-
Incubate the reactions at 37°C to allow for autoubiquitination of Cbl-b.
-
Stop the reaction and detect the level of Cbl-b ubiquitination using a suitable method, such as a Lumit™ immunoassay or Western blot analysis with streptavidin-HRP.
-
Calculate the IC50 value of this compound for the WT and mutant enzymes.
-
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To determine the binding kinetics and affinity (K D ) of this compound to WT and mutant Cbl-b.
-
Protocol:
-
Immobilize the purified WT or mutant Cbl-b protein on an SPR sensor chip.
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the different concentrations of the inhibitor over the sensor chip surface and measure the change in response units (RU).
-
Regenerate the sensor surface between injections.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (K D ).
-
Expected Results and Interpretation
The data from these experiments would be compiled to validate the mechanism of action.
Table of Expected Quantitative Data:
| Cbl-b Construct | Binding Affinity (K D ) to this compound | Inhibitory Potency (IC50) of this compound |
| Wild-Type (WT) | ~5-15 nM | ~7 nM |
| Mutant 1 (e.g., Y363F) | > 1000 nM (or no binding) | > 1000 nM |
| Mutant 2 (e.g., R413A) | > 1000 nM (or no binding) | > 1000 nM |
| Control Mutant (distant residue) | ~5-15 nM | ~7 nM |
A significant increase (e.g., >100-fold) in the K D and IC50 values for the mutants compared to the wild-type Cbl-b would strongly support the hypothesis that this compound directly binds to these specific residues to exert its inhibitory effect.
Cbl-b Signaling Pathway and Point of Inhibition
Cbl-b negatively regulates T-cell activation by targeting key signaling molecules for ubiquitination and subsequent degradation.[12][13] this compound is expected to block this process, leading to enhanced T-cell signaling.
Caption: Cbl-b signaling pathway and the inhibitory action of this compound.
By following this guide, researchers can systematically validate the mechanism of action of this compound, providing crucial data for its further development as a potential immunotherapeutic agent. The use of mutagenesis is key to confirming direct target engagement and specificity, which are critical parameters for any successful therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 4. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
- 7. oicr.on.ca [oicr.on.ca]
- 8. biorxiv.org [biorxiv.org]
- 9. nurixtx.com [nurixtx.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking T-Cell-Mediated Anti-Tumor Immunity: A Comparative Guide to the In Vitro Synergy of Cbl-b Inhibitors and Checkpoint Blockade
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro performance of Cbl-b inhibitors, with a focus on Cbl-b-IN-3 (NX-1607), when used in combination with checkpoint inhibitors. Detailed experimental methodologies and supporting data are presented to facilitate the evaluation of this promising therapeutic strategy.
The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical intracellular immune checkpoint, negatively regulating T-cell and NK-cell activation.[1][2] Its inhibition presents a compelling strategy to lower the activation threshold of immune cells and enhance anti-tumor responses.[2][3] This guide delves into the in vitro synergy of Cbl-b inhibitors with established checkpoint blockade therapies, such as anti-PD-1 antibodies, offering a comprehensive overview of their combined potential. While the user requested information on "Cbl-b-IN-27," the available scientific literature prominently features the clinical candidate NX-1607, also known as Cbl-b-IN-3. This guide will focus on the data available for this compound as a representative Cbl-b inhibitor.
Cbl-b and PD-1 Signaling Pathways: A Dual Approach to Immune Reinvigoration
Cbl-b acts as a gatekeeper in T-cells, raising the threshold for their activation. In the absence of co-stimulation, Cbl-b ubiquitinates key signaling proteins, leading to their degradation and subsequent dampening of the immune response.[2] By inhibiting Cbl-b, T-cells can be activated more readily, even in the suppressive tumor microenvironment.
Programmed cell death protein 1 (PD-1) is a well-established checkpoint receptor expressed on activated T-cells. Its engagement with its ligand, PD-L1, on tumor cells leads to T-cell exhaustion and immune evasion.[4] Checkpoint inhibitors, such as anti-PD-1 antibodies, block this interaction, restoring the cytotoxic function of T-cells.
The combination of a Cbl-b inhibitor and a checkpoint inhibitor therefore represents a dual strategy: lowering the T-cell activation threshold while simultaneously removing the "brakes" imposed by the tumor microenvironment. This synergy is expected to lead to a more robust and durable anti-tumor immune response.[5][6]
In Vitro Performance: Cbl-b-IN-3 (NX-1607) in Combination with Anti-PD-1
The following tables summarize the in vitro performance of the Cbl-b inhibitor Cbl-b-IN-3 (NX-1607).
| Assay | Metric | Cbl-b-IN-3 (NX-1607) Monotherapy | Anti-PD-1 Monotherapy | Cbl-b-IN-3 + Anti-PD-1 Combination | Reference |
| T-Cell Activation | % CD69+ T-cells | Dose-dependent increase | Moderate increase | Significant synergistic increase | [7][8] |
| % CD25+ T-cells | Dose-dependent increase | Moderate increase | Significant synergistic increase | [7] | |
| T-Cell Proliferation | Fold increase in T-cell number | Dose-dependent increase | Modest increase | Enhanced proliferation over single agents | [7] |
| Cytokine Release | IFN-γ secretion (pg/mL) | Dose-dependent increase | Moderate increase | Synergistic increase in IFN-γ production | [5][7] |
| IL-2 secretion (pg/mL) | Dose-dependent increase | Modest increase | Synergistic increase in IL-2 production | [5][7][9] | |
| TNF-α secretion (pg/mL) | Dose-dependent increase | Moderate increase | Enhanced TNF-α production | [7] | |
| Cytotoxicity | % Tumor cell lysis | Moderate increase | Moderate increase | Significantly enhanced tumor cell killing | [10] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
T-Cell Activation Assay
Objective: To assess the effect of Cbl-b inhibitors, alone and in combination with checkpoint inhibitors, on the expression of T-cell activation markers.
Protocol:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Purify CD3+ T-cells from PBMCs using magnetic-activated cell sorting (MACS).
-
Culture the purified T-cells in 96-well plates pre-coated with anti-CD3 antibody (e.g., OKT3, 1 µg/mL) to provide the primary activation signal.
-
Add soluble anti-CD28 antibody (1 µg/mL) for co-stimulation.
-
Treat the cells with varying concentrations of the Cbl-b inhibitor (e.g., Cbl-b-IN-3), an anti-PD-1 antibody (e.g., nivolumab (B1139203) or pembrolizumab, 10 µg/mL), or a combination of both. Include appropriate vehicle and isotype controls.
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD8, CD4) and activation markers (e.g., CD69, CD25).
-
Analyze the samples by flow cytometry to determine the percentage of activated T-cells in each treatment group.
T-Cell Proliferation Assay
Objective: To measure the impact of Cbl-b inhibitors and checkpoint inhibitors on T-cell proliferation.
Protocol:
-
Label purified CD3+ T-cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet.
-
Seed the labeled T-cells in 96-well plates and stimulate as described in the T-Cell Activation Assay (anti-CD3/anti-CD28).
-
Add the Cbl-b inhibitor, anti-PD-1 antibody, or the combination at desired concentrations.
-
Culture the cells for 3-5 days.
-
Analyze T-cell proliferation by flow cytometry. The dilution of the proliferation dye corresponds to the number of cell divisions.
Cytokine Release Assay
Objective: To quantify the secretion of key cytokines by T-cells following treatment.
Protocol:
-
Set up the T-cell stimulation and treatment cultures as described in the T-Cell Activation Assay.
-
After 48-72 hours of incubation, collect the cell culture supernatants.
-
Measure the concentration of cytokines such as IFN-γ, IL-2, and TNF-α in the supernatants using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.
In Vitro Co-culture Cytotoxicity Assay
Objective: To evaluate the ability of treated T-cells to kill tumor cells.
Protocol:
-
Culture a human tumor cell line known to express PD-L1 (e.g., HCC4006).[1]
-
Label the tumor cells with a viability dye (e.g., Calcein AM) or engineer them to express a fluorescent protein (e.g., GFP).
-
Seed the labeled tumor cells in a 96-well plate and allow them to adhere.
-
Isolate and activate T-cells as previously described.
-
Add the activated T-cells to the tumor cell culture at a specific effector-to-target (E:T) ratio (e.g., 10:1).
-
Treat the co-culture with the Cbl-b inhibitor, anti-PD-1 antibody, or the combination.
-
Incubate the co-culture for 24-72 hours.
-
Assess tumor cell viability by measuring the fluorescence of the viability dye or the number of remaining fluorescent tumor cells using a plate reader or high-content imaging system. Tumor cell lysis can also be quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) into the supernatant.
Conclusion
The in vitro data strongly suggest that the inhibition of Cbl-b, as exemplified by Cbl-b-IN-3 (NX-1607), acts synergistically with checkpoint inhibitors like anti-PD-1 antibodies. This combination therapy enhances T-cell activation, proliferation, cytokine secretion, and ultimately, tumor cell killing. These findings provide a solid rationale for the continued investigation of Cbl-b inhibitors as a novel immunotherapy strategy, particularly in combination with existing checkpoint blockade agents, to overcome resistance and improve patient outcomes in oncology. The detailed protocols provided in this guide offer a framework for researchers to further explore and validate the therapeutic potential of this promising combination.
References
- 1. Establishment of a mechanism-based in vitro coculture assay for evaluating the efficacy of immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oicr.on.ca [oicr.on.ca]
- 4. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NX-1607 as a Cbl-b Inhibitor Enhances T and NK Cell Responses in Cancer Immunotherapy - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 8. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. tandfonline.com [tandfonline.com]
Assessing Cbl-b Inhibitor Activity In Vivo: A Comparative Guide to Biomarkers
An Objective Comparison of In Vivo Biomarkers for Evaluating the Efficacy of Cbl-b Inhibitors, Supported by Experimental Data and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals.
Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical intracellular immune checkpoint, negatively regulating the activation of T cells and Natural Killer (NK) cells.[1][2] As an E3 ubiquitin ligase, Cbl-b is a promising target for cancer immunotherapy, with its inhibition expected to enhance anti-tumor immunity.[1][3] The development of small molecule inhibitors targeting Cbl-b has necessitated robust in vivo methods to assess their pharmacodynamic activity and efficacy. This guide provides a comparative overview of key biomarkers used to evaluate Cbl-b inhibitor activity in preclinical models, complete with experimental data and detailed protocols.
Pharmacodynamic Biomarkers: Gauging the Immunological Response
Pharmacodynamic (PD) biomarkers are crucial for understanding a drug's effect on the body and are essential in the development of Cbl-b inhibitors. These markers provide evidence of immune activation and anti-tumor response following treatment. Preclinical studies with various Cbl-b inhibitors, such as AUR-243, HST-1011, and NX-1607, have highlighted several key PD biomarkers.[1][4][5]
A primary indicator of Cbl-b inhibitor activity is the induction of pro-inflammatory cytokines.[1] Inhibition of Cbl-b lowers the threshold for T cell activation, leading to increased production of cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFNγ).[6][7] This enhanced cytokine secretion is a direct consequence of unleashing the suppressed T cell and NK cell activity.[8][9]
Furthermore, effective Cbl-b inhibition results in significant changes within the tumor microenvironment (TME). This includes an increased infiltration of activated immune cells, particularly CD8+ T cells and NK cells.[1][10] Transcriptomic analysis of the TME in treated animals has shown an upregulation of immune cell activation markers.[1] In vivo studies have demonstrated that treatment with Cbl-b inhibitors leads to robust anti-tumor efficacy, including tumor regression and prolonged survival in syngeneic tumor models, often in combination with other checkpoint inhibitors like anti-PD-1 antibodies.[1][11]
| Biomarker Category | Specific Biomarker | Cbl-b Inhibitor Example(s) | Observed Effect | Reference(s) |
| Cytokine Production | IL-2, IFNγ | HOT-A, NX-1607 | Dose-dependent increase in secretion from T cells and NK cells. | [5][6] |
| CXCL10, CCL4 | NX-1607 | Upregulation in circulation post-treatment. | [12] | |
| Immune Cell Activation & Infiltration | Activated T cells (CD69+) | HOT-A | Increased differentiation of activated T cells. | [6] |
| Granzyme B+ NK cells | HOT-A | Significant increase in tumor-infiltrating lymphocytes. | [9] | |
| CD8+ T cell infiltration | Generic Cbl-b inhibitors | Enhanced infiltration into the tumor microenvironment. | [10] | |
| Anti-Tumor Efficacy | Tumor Growth Inhibition | AUR-243, NTX-801, NX-1607 | Robust anti-tumor efficacy as monotherapy and in combination with anti-PD-1. | [1][11][13] |
| Prolonged Survival | AUR-243, NX-1607 | Achieved tumor regression and prolonged survival in syngeneic models. | [1][11] |
Proximal Biomarkers: Confirming Target Engagement
Proximal biomarkers are essential for confirming that the inhibitor is engaging with its intended target, Cbl-b. These markers are often changes in the phosphorylation state of proteins directly downstream of the T cell receptor (TCR) signaling pathway, which Cbl-b negatively regulates.[4][14]
Upon TCR stimulation, Cbl-b ubiquitinates key signaling molecules, targeting them for degradation and thus dampening the activation signal.[2][15] Inhibition of Cbl-b's E3 ligase activity prevents this ubiquitination, leading to a sustained and amplified signal. Consequently, an increase in the phosphorylation of proteins such as ZAP70, LAT, and PLCγ1 is a reliable indicator of Cbl-b inhibition.[4][15] For instance, the Cbl-b inhibitor NX-1607 has been shown to induce a dose-dependent increase in the phosphorylation of PLCγ1 and HCLS1 (pHS1).[12][15]
Another approach to monitoring target engagement is to measure the abundance of Cbl-b substrates on the cell surface. Treatment of T cells with a Cbl-b inhibitor has been shown to result in a dose-dependent increase in the surface expression of Notch1 and IGF1R.[4][16] Additionally, monitoring the autoubiquitination of Cbl-b itself can serve as a direct measure of its E3 ligase activity, which is expected to decrease upon inhibitor binding.[17]
| Biomarker Category | Specific Biomarker | Cbl-b Inhibitor Example(s) | Observed Effect | Reference(s) |
| Downstream Signaling | Phosphorylated ZAP70 (pZAP70) | HST-1011 | Dose-dependent increases in activated human T cells. | [4] |
| Phosphorylated PLCγ1 (pPLCγ1) | NX-1607 | Dose-dependent increase in Jurkat T cells. | [15] | |
| Phosphorylated HCLS1 (pHS1) | NX-1607 | Dose-dependent increase in CD8+ T cells. | [12] | |
| Substrate Abundance | Notch1, IGF1R | HST-1011 | Dose-dependent increases on the surface of CD4+ and CD8+ T cells. | [4][16] |
| Direct Target Activity | Cbl-b Autoubiquitination | Generic Cbl-b inhibitors | Inhibition of autoubiquitination in biochemical assays. | [17][18] |
Experimental Protocols & Methodologies
General In Vivo Efficacy Study in Syngeneic Mouse Models
This protocol outlines a general procedure for assessing the in vivo anti-tumor efficacy of a Cbl-b inhibitor.
1. Cell Culture and Tumor Implantation:
-
Culture a syngeneic tumor cell line (e.g., CT26 colon carcinoma, B16 melanoma) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS) at the desired concentration.
-
Subcutaneously inject the tumor cells into the flank of immunocompetent mice (e.g., BALB/c or C57BL/6).
2. Animal Grouping and Treatment:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle control, Cbl-b inhibitor monotherapy, anti-PD-1 monotherapy, combination therapy).
-
Administer the Cbl-b inhibitor orally or via another appropriate route, according to its pharmacokinetic properties.[1][11]
-
Administer other therapies (e.g., anti-PD-1 antibody) as required.
3. Monitoring and Endpoints:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
The primary endpoints are typically tumor growth inhibition and overall survival.[1][11]
-
At the end of the study, or at specified time points, tumors and spleens can be harvested for further analysis.
4. Ex Vivo Analysis of Tumors and Spleens:
-
Prepare single-cell suspensions from tumors and spleens.
-
Perform flow cytometry to analyze immune cell populations (e.g., CD4+ T cells, CD8+ T cells, NK cells, regulatory T cells).
-
Analyze the expression of activation markers (e.g., CD69, Granzyme B, IFNγ) on immune cells.[1][9]
Flow Cytometry for Immune Cell Phenotyping and Activation
This protocol describes the analysis of immune cell populations and their activation status.
1. Sample Preparation:
-
Prepare single-cell suspensions from peripheral blood, spleen, or tumor tissue.
-
For blood, perform red blood cell lysis.
-
For tissues, mechanically dissociate and/or enzymatically digest the tissue to obtain a single-cell suspension.
2. Staining:
-
Stain cells with a panel of fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8, NK1.1, CD69).
-
For intracellular markers (e.g., Granzyme B, IFNγ, pZAP70), first perform surface staining, then fix and permeabilize the cells before staining for the intracellular targets.
3. Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentages and absolute numbers of different immune cell populations and the expression levels of activation markers.[4]
Cytokine Analysis
This protocol details the measurement of cytokine levels in plasma or cell culture supernatants.
1. Sample Collection:
-
Collect blood from treated and control animals and process to obtain plasma.
-
Alternatively, collect supernatants from in vitro immune cell stimulation assays.
2. Cytokine Measurement:
-
Use a multiplex immunoassay (e.g., Luminex) or ELISA to quantify the concentrations of relevant cytokines (e.g., IL-2, IFNγ, TNFα).[6]
Visualizing the Mechanism: Signaling Pathways and Workflows
References
- 1. Oral CBL-B inhibitor shows strong immune activation, favorable safety | BioWorld [bioworld.com]
- 2. Molecular Pathways: Cbl Proteins in Tumorigenesis and Antitumor Immunity—Opportunities for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of CBL family ubiquitin ligases in cancer progression and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Cbl-b inhibition improves manufacturing efficiency and antitumoral efficacy of anti-CD19 CAR-T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and optimization of CBL-B inhibitors - American Chemical Society [acs.digitellinc.com]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. nimbustx.com [nimbustx.com]
- 14. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. firstwordpharma.com [firstwordpharma.com]
- 17. promega.com [promega.com]
- 18. Screening tools for CBL activity | TR-FRET Assay Kit | BPS Bioscience [bio-connect.nl]
Safety Operating Guide
Essential Safety and Disposal Procedures for Cbl-b-IN-27
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper handling and disposal of the small molecule inhibitor, Cbl-b-IN-27. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on established best practices for the management of novel research chemicals. All personnel must adhere to their institution's Environmental Health and Safety (EHS) guidelines and treat this compound as a potentially hazardous substance.
I. Personal Protective Equipment (PPE) and Handling
When handling this compound, appropriate personal protective equipment should be worn to minimize exposure. All manipulations of the compound, especially in its powdered form, should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | with side shields |
| Goggles | for splash protection | |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves |
| Body Protection | Lab Coat | Standard laboratory coat |
| Respiratory | Fume Hood | For all handling of solid compound and preparation of solutions |
II. Waste Segregation and Container Management
Proper segregation of waste streams is critical for safe and compliant disposal. Waste containing this compound should be classified as hazardous chemical waste.
| Waste Stream | Container Type | Labeling Requirements |
| Solid Waste | Sealable, compatible plastic or glass container | "Hazardous Waste," "this compound," list of all chemical constituents, approximate concentrations, and date. |
| Liquid Waste | Sealable, compatible plastic or glass container with a tightly fitting cap | "Hazardous Waste," "this compound," list of all chemical constituents (including solvents), approximate concentrations, and date. |
| Sharps Waste | Puncture-resistant sharps container | "Hazardous Waste," "Sharps," "Contaminated with this compound." |
Key Container Management Practices:
-
Waste containers must be made of a material compatible with the chemical waste.
-
Keep containers securely closed except when adding waste.
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Do not overfill waste containers.
III. Disposal Procedures
The disposal of this compound and associated waste must be managed through your institution's EHS department. Do not dispose of this chemical down the drain or in the regular trash.
Step-by-Step Disposal Protocol:
-
Collect Waste: Segregate and collect all this compound waste (solid, liquid, and contaminated labware) in the appropriately labeled containers as described in the table above.
-
Request Pickup: Once a waste container is full, or if the waste is no longer being generated, contact your institution's EHS department to schedule a hazardous waste pickup.
-
Documentation: Complete any required waste disposal forms provided by your EHS department, ensuring that all chemical components are accurately listed.
Empty Container Disposal:
-
A container that held this compound is not considered empty until it has been triple-rinsed with a suitable solvent.[1]
-
The first rinsate must be collected and disposed of as hazardous liquid waste.[2]
-
Subsequent rinses should also be collected as hazardous waste.[2]
-
After thorough rinsing and air-drying in a fume hood, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[2]
IV. Spill Management
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS department.
| Spill Type | Action |
| Small Spill (Solid) | Gently cover with absorbent material to avoid raising dust. Moisten the absorbent material with a suitable solvent (e.g., ethanol) and collect it into a sealed container for hazardous waste disposal. |
| Small Spill (Liquid) | Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the contaminated absorbent material into a sealed container for hazardous waste disposal. |
| Large Spill | Evacuate the area and contact your institution's EHS department or emergency response team immediately. |
After cleanup, decontaminate the area with a suitable solvent and cleaning materials. All cleanup materials must be disposed of as hazardous waste.
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the general workflow for handling this compound in a laboratory setting and the subsequent disposal pathway.
References
Comprehensive Safety and Handling Guide for Cbl-b-IN-27
This guide provides essential safety and logistical information for the handling and disposal of Cbl-b-IN-27, a potent inhibitor of the Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b).[1] The procedural guidance herein is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. Given that this is a research chemical, it should be handled by experienced personnel in appropriately equipped facilities.[2]
Hazard Identification and Risk Assessment
The primary routes of potential exposure are inhalation, skin contact, eye contact, and ingestion. Although not classified as hazardous, direct contact should be avoided.[2] The product is intended for laboratory research use only.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is contingent upon the specific procedures being performed. The following table summarizes the recommended PPE for handling this compound.
| Task | Hand Protection | Eye Protection | Body Protection | Respiratory Protection |
| Weighing and Handling of Powder | Nitrile or latex gloves | Safety goggles with side-shields | Lab coat | Use in a chemical fume hood or ventilated enclosure to avoid dust formation[2] |
| Preparation of Solutions | Nitrile or latex gloves | Safety goggles with side-shields | Lab coat | Recommended to be performed in a chemical fume hood |
| In-vitro/In-vivo Administration | Nitrile or latex gloves | Safety glasses or goggles | Lab coat or impervious clothing | Not generally required if solutions are handled carefully |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources.
-
Recommended storage temperature for the powder is -20°C for long-term stability (up to 3 years).
2. Preparation of Solutions:
-
All work with the powdered form of this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust.
-
Ensure all glassware is clean and dry before use.
-
When dissolving the compound, add the solvent slowly to the powder to avoid splashing.
-
Consult the product datasheet for appropriate solvents and solubility information.
3. Experimental Use:
-
Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.
-
When performing experiments, wear the appropriate PPE as outlined in the table above.
-
Avoid the generation of aerosols or mists.
Emergency Procedures: First Aid Measures
In the event of exposure, follow these first aid guidelines:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek prompt medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water. A physician should be consulted in case of irritation.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention. [cite: t:1]
Disposal Plan
All waste materials contaminated with this compound must be disposed of in accordance with local, state, and federal regulations for chemical waste.
-
Solid Waste: Collect any unused powder and contaminated disposable items (e.g., gloves, weigh paper) in a sealed, labeled container for chemical waste.
-
Liquid Waste: Collect solutions containing this compound in a designated, sealed, and labeled waste container. Do not pour down the drain.
-
Decontamination: Clean any spills by absorbing with an inert material and decontaminating the surface with a suitable solvent like alcohol. Dispose of the absorbent material as chemical waste.
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
